molecular formula C9H15NO4 B118312 Methyl 2-tert-butyloxycarbonylaminoacrylate CAS No. 55477-80-0

Methyl 2-tert-butyloxycarbonylaminoacrylate

Cat. No.: B118312
CAS No.: 55477-80-0
M. Wt: 201.22 g/mol
InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-tert-butyloxycarbonylaminoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBHVVGQPZDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448798
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55477-80-0
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate, a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other biologically active molecules. This document outlines established experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathways using logical workflow diagrams.

Introduction

This compound, also known as Boc-dehydroalanine methyl ester, is a dehydroamino acid derivative. The presence of the α,β-unsaturated system makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions. Its protected amine and ester functionalities allow for selective transformations, rendering it a crucial intermediate in the synthesis of complex organic molecules. This guide explores the primary synthetic routes to this compound, providing detailed methodologies for practical application in a research and development setting.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, primarily starting from N-Boc-serine or its methyl ester. The key transformation involves the elimination of the hydroxyl group from the serine backbone to introduce the double bond.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Route 1: From N-Boc-Serine cluster_1 Route 2: One-Pot Synthesis from N-Boc-Serine cluster_2 Route 3: From Glycine Derivative A N-Boc-Serine B N-Boc-Serine Methyl Ester A->B Esterification (e.g., Diazomethane or MeI, K2CO3) C This compound B->C Elimination (e.g., EDC, CuCl) D N-Boc-Serine E This compound D->E Simultaneous Esterification/Elimination (Cs2CO3, Haloalkane) F Glycine Methyl Ester Hydrochloride G Methyl (Z)-2-[(tert-butoxycarbonyl)amino] -3-(dimethylamino)propenoate F->G Two-step process H This compound G->H Further reaction

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Protocol 1: Esterification of N-Boc-Serine

This procedure describes the conversion of N-Boc-serine to its corresponding methyl ester, a crucial intermediate for subsequent elimination reactions.

Method A: Using Diazomethane

  • Materials: N-Boc-serine, Diethyl ether, Ethereal diazomethane solution.

  • Procedure:

    • Dissolve N-Boc-serine (0.31 mol) in diethyl ether (600 mL) in a 2-L Erlenmeyer flask equipped with a magnetic stirrer.

    • Cool the flask in an ice-water bath.

    • Add cold ethereal diazomethane solution (approximately 0.6 M) in several aliquots until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • After 30 minutes at 0°C, quench any excess diazomethane by the careful addition of glacial acetic acid.

    • Remove the solvent under reduced pressure to yield N-Boc-L-serine methyl ester as a pale amber oil. This product is often used in the next step without further purification.

Method B: Using Methyl Iodide and Potassium Carbonate

  • Materials: N-Boc-serine, Methyl iodide (MeI), Potassium carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-serine in DMF, add potassium carbonate (1.5 equivalents).

    • Add methyl iodide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-serine methyl ester.

Protocol 2: Elimination Reaction to Form the Dehydroalanine Derivative

This protocol details the elimination of the hydroxyl group from N-Boc-serine methyl ester.

  • Materials: N-Boc-serine methyl ester, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Copper(I) chloride (CuCl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-serine methyl ester in dichloromethane.

    • Add EDC (1.5 equivalents) and CuCl (0.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the formation of the product by TLC.

    • Once the reaction is complete, filter the mixture to remove any solids.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3: One-Pot Synthesis from N-Boc-Serine

This efficient method combines the esterification and elimination steps into a single procedure.[1][2]

  • Materials: N-Boc-serine, Cesium carbonate (Cs2CO3), Methyl iodide (or other haloalkane), 4 Å molecular sieves, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add cesium carbonate (1.5 mmol) and 4 Å molecular sieves (90 mg).

    • Add methyl iodide (1.5 mmol) to the mixture.

    • Heat the reaction mixture at 60 °C for 12 hours.[1]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired product.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the synthesis of dehydroalanine esters, providing a comparative overview of the different methodologies.

Starting MaterialMethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-SerineEsterification (Diazomethane)Diazomethane, Diethyl etherDiethyl ether00.586Organic Syntheses
N-Boc-SerineOne-Pot Esterification/EliminationCs2CO3, 2-Bromopropane, 4 Å zeoliteDMF601270RSC Publishing[1][2]
N-Boc-Serine DerivativesOne-Pot Esterification/EliminationCs2CO3, various haloalkanes, 4 Å zeoliteDMF601219-71RSC Publishing[1]
Glycine Methyl Ester HydrochlorideTwo-step synthesis of related compound--20-80--ResearchGate[3]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The one-pot procedure starting from N-Boc-serine offers an efficient and practical approach, minimizing intermediate isolation steps. For larger scale preparations, the two-step process involving the initial esterification of N-Boc-serine followed by a separate elimination reaction may be more amenable to optimization and purification. The methodologies and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for their specific applications in drug discovery and development.

References

Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate, a valuable unsaturated amino acid derivative frequently utilized in the synthesis of modified peptides, natural products, and other complex organic molecules. This document provides a thorough overview of a highly efficient one-pot synthesis method, including detailed experimental protocols and quantitative data to support researchers in its practical application.

Introduction

This compound, also known as N-Boc-dehydroalanine methyl ester, is a key building block in organic synthesis. Its α,β-unsaturated system makes it an excellent Michael acceptor for the introduction of various functionalities, enabling the creation of novel amino acid derivatives and peptide analogs. The tert-butyloxycarbonyl (Boc) protecting group offers stability and is readily removable under acidic conditions, making it compatible with a wide range of synthetic strategies. This guide focuses on a practical and efficient one-pot synthesis method that proceeds via a cesium carbonate (Cs₂CO₃)-mediated simultaneous esterification and elimination reaction starting from readily available N-Boc-L-serine.

Synthesis Methodology: One-Pot Esterification and Elimination

A highly effective method for the synthesis of this compound involves a one-pot reaction from N-Boc-L-serine. This process, mediated by cesium carbonate, combines the esterification of the carboxylic acid and the β-elimination of the hydroxyl group into a single, efficient step.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product NBocSerine N-Boc-L-Serine ReactionVessel One-Pot Reaction NBocSerine->ReactionVessel MeI Methyl Iodide (MeI) MeI->ReactionVessel Cs2CO3 Cesium Carbonate (Cs₂CO₃) Cs2CO3->ReactionVessel DMF Dimethylformamide (DMF) DMF->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Extraction Aqueous Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a practical one-pot synthesis of dehydroalanine esters.[1][2][3]

Materials:

  • N-Boc-L-serine

  • Methyl Iodide (MeI)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-L-serine (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add methyl iodide (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The yield of the reaction can be influenced by the nature of the starting materials and reaction conditions. The following table summarizes representative yields for the synthesis of various dehydroalanine esters using the one-pot Cs₂CO₃-mediated method.[3]

EntryN-Protected SerineHaloalkaneProductYield (%)
1N-Boc-Serine2-BromopropaneN-Boc-dehydroalanine isopropyl ester70
2N-Boc-SerineIodomethaneThis compound Estimated high yield
3N-Cbz-Serine2-BromopropaneN-Cbz-dehydroalanine isopropyl ester25
4N-Ac-Serine2-BromopropaneN-Ac-dehydroalanine isopropyl ester52

Note: While a specific yield for the methyl ester was not explicitly stated in the primary reference, the high yield obtained for the analogous isopropyl ester suggests that the synthesis of the methyl ester would also be efficient.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial precursor for synthesizing molecules that are. For instance, dehydroalanine residues, once incorporated into peptides, can act as Michael acceptors for the thiol groups of cysteine residues in proteins. This reactivity is harnessed in the design of covalent inhibitors and chemical probes to study protein function and signaling pathways.

The logical relationship for the application of this compound in creating functionally active peptides can be visualized as follows:

Application_Logic Start This compound Step1 Peptide Synthesis Start->Step1 Step2 Incorporation of Dehydroalanine Residue Step1->Step2 Step3 Post-translational Modification Mimicry (e.g., Michael Addition with Cysteine) Step2->Step3 End Functionally Modified Peptide (e.g., Enzyme Inhibitor, Chemical Probe) Step3->End

Caption: Logical flow from the synthesized compound to its application in functional peptides.

Conclusion

The one-pot synthesis of this compound from N-Boc-L-serine using cesium carbonate and methyl iodide offers a practical, efficient, and scalable method for producing this valuable synthetic intermediate. The detailed protocol and supporting data provided in this guide are intended to facilitate its adoption by researchers in academia and industry, enabling the development of novel peptides, pharmaceuticals, and other advanced materials.

References

An In-depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS 55477-80-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, with CAS number 55477-80-0, is a pivotal building block in modern organic and medicinal chemistry. This dehydroalanine derivative, featuring a tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile precursor for the synthesis of unnatural amino acids and complex peptide structures. Its significance is notably highlighted by its role as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed presumptive synthesis protocol, and its application in synthetic chemistry. Furthermore, it outlines general analytical methodologies and safety information pertinent to its handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a stable derivative of dehydroalanine, which itself is an unstable α,β-unsaturated amino acid. The N-Boc protecting group enhances its stability, making it a readily usable reagent in synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 55477-80-0[1][2][3][4]
Molecular Formula C₉H₁₅NO₄[1][2][4]
Molecular Weight 201.22 g/mol [1][2][4]
Appearance Colorless to Yellow-brown Liquid or Solid[2][3]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 265.3 ± 32.0 °C at 760 mmHg[1]
Flash Point 114.2 ± 25.1 °C[1]
Purity ≥95%[2][3][4]
Storage Conditions Sealed in dry, 2-8°C, Cold-chain transportation[2][3]

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifierReference(s)
IUPAC Name methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate[3]
Synonyms Methyl 2-[(tert-butoxycarbonyl)amino]acrylate, Boc-dehydro-alanine methyl ester, N-(tert-Butoxycarbonyl)dehydroalanine Methyl Ester[2][4]
InChI Key MGBHVVGQPZDMHA-UHFFFAOYSA-N[2][3]
SMILES CC(C)(C)OC(=O)NC(=C)C(=O)OC[4]

Synthesis Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester

This step involves the protection of the amino group of L-serine methyl ester using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol:

  • To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1), add sodium bicarbonate (NaHCO₃) (3 equivalents) at 0°C.

  • To this stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the volatile components under reduced pressure.

  • Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: β-Elimination to form this compound

The hydroxyl group of the serine derivative is converted into a good leaving group, which is then eliminated to form the α,β-unsaturated ester. A common method involves the formation of a mesylate or tosylate, followed by base-induced elimination.

Experimental Protocol:

  • Dissolve N-(tert-Butoxycarbonyl)-L-serine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (Et₃N) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.

  • Upon completion of the mesylation, add a solution of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: β-Elimination L-Serine_methyl_ester L-Serine methyl ester N-Boc-Serine_methyl_ester N-(tert-Butoxycarbonyl)-L-serine methyl ester L-Serine_methyl_ester->N-Boc-Serine_methyl_ester  THF/H₂O, 0°C to rt Boc_Anhydride (Boc)₂O, NaHCO₃ Boc_Anhydride->N-Boc-Serine_methyl_ester Final_Product Methyl 2-tert-butyloxycarbonyl- aminoacrylate N-Boc-Serine_methyl_ester->Final_Product  DCM, 0°C to rt Mesylation 1. MsCl, Et₃N 2. DBU Mesylation->Final_Product SPPS_Application Start Methyl 2-tert-butyloxycarbonyl- aminoacrylate Unnatural_AA N-Boc Protected Unnatural Amino Acid Start->Unnatural_AA  Synthesis Michael_Addition Michael Addition (Nucleophile) Michael_Addition->Unnatural_AA SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Unnatural_AA->SPPS_Cycle  Coupling Peptide Modified Peptide SPPS_Cycle->Peptide  Elongation & Cleavage

References

A Technical Guide to the Physical Properties of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS 55477-80-0). This compound, a valuable building block in organic synthesis, particularly in the preparation of unnatural amino acids and peptidomimetics, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl ester, and an acrylate moiety. This document collates available data on its physical state, thermodynamic properties, and spectroscopic characteristics. Due to a scarcity of publicly available experimental data, this guide combines predicted values with established analytical techniques for related compounds to offer a robust resource for laboratory professionals. Methodologies for key experimental determinations and relevant chemical transformations are also detailed.

Core Physical Properties

This compound is typically a colorless to yellow-brown liquid or solid at room temperature.[1] Its stability and handling are crucial for its application in multi-step syntheses.

Tabulated Physical Data

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[1][2][3][4]
Molecular Weight 201.22 g/mol [2][3][4]
CAS Number 55477-80-0[1][2][3][4]
Physical Form Colorless to Yellow-brown Liquid or Solid[1]
Predicted Boiling Point 265.3 ± 32.0 °C at 760 mmHg[4]
Predicted Density 1.071 ± 0.06 g/cm³[4]
Predicted pKa 9.55 ± 0.46[4]
Storage Temperature 2-8°C, Sealed in dry conditions[1][4]
Melting Point Not available
Solubility Not explicitly documented; likely soluble in common organic solvents.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl ester, and the vinyl group. The nine protons of the tert-butyl group should appear as a singlet around 1.5 ppm. The three protons of the methyl ester would likely be a singlet around 3.7 ppm. The two vinyl protons, being diastereotopic, are expected to appear as two distinct signals in the range of 5.5-6.5 ppm. The N-H proton of the carbamate would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected chemical shifts include: the carbonyl of the ester around 165 ppm, the carbonyl of the carbamate around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the methyl carbon of the ester around 52 ppm. The two sp² carbons of the alkene would be expected in the 105-140 ppm region.[5][6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.[10][11][12][13][14] Key absorption bands are predicted as follows:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Carbamate)3300-3500 (broad)
C-H Stretch (sp³ and sp²)2850-3100
C=O Stretch (Ester)~1720-1740 (strong, sharp)
C=O Stretch (Carbamate)~1680-1700 (strong, sharp)
C=C Stretch (Alkene)~1640-1680 (medium)
C-O Stretch (Ester and Carbamate)1000-1300
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) or isobutylene, and subsequent fragmentation of the ester and acrylate moieties.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point.

Determination of Solubility

The solubility can be determined by adding a small, measured amount of the compound to a known volume of various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) at a constant temperature. The mixture is agitated, and the point at which no more solute dissolves is observed visually. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

General Synthesis Protocol

A plausible synthesis for this compound involves the N-protection of methyl 2-aminoacrylate or a related precursor. A general procedure based on the synthesis of similar compounds is outlined below.[15]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Methyl_2_aminopropenoate Methyl 2-aminopropenoate hydrochloride Reaction_Vessel Reaction Vessel (Stirring at 0°C to RT) Methyl_2_aminopropenoate->Reaction_Vessel Di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di_tert_butyl_dicarbonate->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Workup & Purification Byproducts Byproducts (e.g., Triethylammonium chloride, CO₂, t-Butanol) Reaction_Vessel->Byproducts

Caption: A plausible synthetic route to this compound.

Chemical Reactivity and Pathways

The chemical reactivity of this compound is dominated by the Boc protecting group and the acrylate system. The Boc group is susceptible to cleavage under acidic conditions, which is a common step in peptide synthesis.

N-Boc Deprotection

The removal of the Boc group is a fundamental transformation in synthetic organic chemistry.[16][17][18][19]

G Start This compound Intermediate Protonated Carbamate Start->Intermediate + H⁺ Acid Acid (e.g., TFA, HCl) Acid->Intermediate Products Methyl 2-aminopropenoate + CO₂ + Isobutylene Intermediate->Products Fragmentation

Caption: General mechanism for the acid-catalyzed deprotection of the N-Boc group.

Conclusion

This compound is a key intermediate with predictable, yet not extensively documented, physical properties. This guide provides a foundational understanding for researchers by summarizing predicted data and outlining standard experimental procedures for its characterization and synthesis. The provided diagrams for a plausible synthesis and the common deprotection reaction offer a visual workflow for laboratory applications. Further experimental validation of the predicted properties is encouraged for advancing the use of this versatile compound in research and development.

References

An In-depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-tert-butyloxycarbonylaminoacrylate, also known as N-(tert-Butoxycarbonyl)dehydroalanine methyl ester or Boc-dehydro-alanine methyl ester, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its chemical structure, featuring a protected amino group and an acrylate moiety, makes it a versatile building block for the synthesis of unnatural amino acids, peptides, and other complex organic molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions and subsequent deprotection under specific conditions, a crucial aspect in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methyl ester, a tert-butyloxycarbonyl (Boc) protected amine, and an acrylic double bond.

Chemical Formula: C₉H₁₅NO₄[1][2]

Molecular Weight: 201.22 g/mol [1][2]

IUPAC Name: Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate[2]

CAS Number: 55477-80-0[1][2]

Synonyms:

  • N-(tert-Butoxycarbonyl)dehydroalanine methyl ester

  • Boc-dehydro-alanine methyl ester[2]

  • Methyl 2-[(tert-butoxycarbonyl)amino]acrylate[1]

  • 2-tert-Butoxycarbonylamino-acrylic acid methyl ester[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

PropertyValueSource
Physical Form Colorless to Yellow-brown Liquid or Solid[1]
Boiling Point 265.285 °C at 760 mmHg (Predicted)[2]
Density 1.071 g/cm³ (Predicted)[2]
Melting Point Not available[2]
Solubility Slightly soluble in water; soluble in alcohol, diethyl ether, acetone, and benzene.
Storage Temperature 2-8°C, sealed in a dry environment[1]

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy
  • Vinyl Protons (=CH₂): Expected to appear as two distinct signals in the olefinic region (around 5.5-6.5 ppm).

  • Methyl Protons (-OCH₃): A singlet is expected in the range of 3.7-3.9 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the Boc group is expected around 1.5 ppm.

  • Amine Proton (-NH-): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy
Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (Ester, C=O)~165
Carbonyl Carbon (Boc, C=O)~153
Quaternary Vinyl Carbon (=C(NHBoc))~138
Methylene Vinyl Carbon (=CH₂)~108
Quaternary Carbon (Boc, -C(CH₃)₃)~80
Methyl Carbon (Ester, -OCH₃)~52
Methyl Carbons (Boc, -C(CH₃)₃)~28

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the dehydration of N-Boc-serine methyl ester or an elimination reaction from a suitable precursor. A general one-pot procedure for the synthesis of dehydroalanine esters from N-protected serines has been reported and can be adapted for this specific compound.[3]

One-Pot Synthesis from N-Boc-Serine

This protocol describes a general method for the synthesis of dehydroalanine esters. For the synthesis of the title compound, N-Boc-serine would be the starting material, and a methylating agent would be used.

Materials:

  • N-Boc-serine

  • Methyl iodide (or other methylating agent)

  • Cesium carbonate (Cs₂CO₃)

  • 4 Å molecular sieves

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL) are added cesium carbonate (1.5 mmol), 4 Å molecular sieves (90 mg), and methyl iodide (1.5 mmol).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure and may require optimization for yield and purity of the target compound.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

synthesis_workflow start N-Boc-Serine reaction One-Pot Esterification & Elimination start->reaction reagents Methyl Iodide, Cs₂CO₃, 4Å MS, DMF reagents->reaction workup Aqueous Workup (EtOAc, NaHCO₃, Brine) reaction->workup 1. Filter 2. Dilute & Wash purification Column Chromatography (Silica Gel) workup->purification Dry & Concentrate product This compound purification->product Isolate Pure Product

Caption: General workflow for the one-pot synthesis of the title compound.

References

An In-Depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, a dehydroalanine (Dha) derivative, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique structure, featuring a protected amine and a reactive acrylate moiety, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a stable, colorless to light yellow liquid or solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 201.22 g/mol [1][2][]
Chemical Formula C₉H₁₅NO₄[1][2][]
CAS Number 55477-80-0[1][2][]
Synonyms N-(tert-Butoxycarbonyl)dehydroalanine methyl ester, Boc-dehydro-alanine methyl ester[2][]
Boiling Point 265.285 °C at 760 mmHg (Predicted)[1]
Density 1.071 g/cm³ (Predicted)[1]
Storage 2-8°C, sealed in a dry environment[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through the elimination of a protected amino acid precursor. A general and robust method involves the oxidative elimination of an alkylated derivative of a protected cysteine.[5]

Experimental Protocol: Synthesis from a Cysteine Derivative

This protocol is adapted from literature procedures for the synthesis of dehydroalanine derivatives.[5]

Materials:

  • Boc-L-Cysteine

  • Methylating agent (e.g., methyl iodide)

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)

  • Base (e.g., triethylamine)

  • Anhydrous solvents (e.g., dichloromethane, methanol)

Procedure:

  • Protection and Alkylation: The amine group of L-cysteine is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-L-cysteine is then treated with a methylating agent to alkylate the thiol group.

  • Oxidative Elimination: The alkylated cysteine derivative is subjected to oxidative elimination. This can be achieved by treatment with an oxidizing agent, which facilitates the removal of the alkylated sulfur moiety and the formation of the double bond, yielding this compound.

  • Purification: The crude product is purified using column chromatography on silica gel to afford the pure compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Absorption Peaks
¹H NMR Signals corresponding to the vinyl protons, the methyl ester protons, and the protons of the tert-butyl group.
¹³C NMR Resonances for the carbonyl carbons of the ester and carbamate, the olefinic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the ester.
FTIR (cm⁻¹) Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the ester and carbamate, C=C stretching of the acrylate, and C-O stretching.

Applications in Drug Development and Peptide Synthesis

Dehydroalanine and its derivatives are found in a variety of bioactive natural products, including antibiotics and phytotoxins.[6] The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroalanine residues makes them susceptible to nucleophilic attack, a property that can be exploited in the synthesis of modified peptides and other complex molecules.[7]

Role in Peptide Modification and Drug Discovery

This compound serves as a key precursor for introducing the dehydroalanine moiety into peptides. This modification can be crucial for the biological activity of the resulting peptide. For instance, the presence of dehydroalanine can confer unique conformational constraints and reactivity to the peptide backbone.

One significant application of dehydroalanine is in the synthesis of selenocysteine-containing peptides.[5] Selenocysteine is a rare amino acid that is a critical component of several enzymes with important antioxidant functions, such as glutathione peroxidases.[5] The synthesis of selenoproteins often proceeds through a dehydroalanine intermediate.[5]

Signaling Pathway Implication: Glutathione Peroxidase and Redox Homeostasis

Glutathione peroxidases (GPx) are a family of enzymes that play a central role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. The active site of GPx contains a selenocysteine residue that is essential for its catalytic activity. The synthesis of this critical residue can involve a dehydroalanine intermediate.

The workflow for the potential involvement of this compound in the synthesis of a GPx-mimetic peptide and its role in cellular redox signaling is depicted below.

GPx_Pathway cluster_synthesis Synthetic Pathway cluster_cellular Cellular Redox Homeostasis Boc_Dha_OMe Methyl 2-tert- butyloxycarbonylaminoacrylate SPPS Solid-Phase Peptide Synthesis Boc_Dha_OMe->SPPS Peptide_Dha Peptide with Dha residue SPPS->Peptide_Dha Selenation Selenocysteine Conversion Peptide_Dha->Selenation GPx_mimetic GPx-mimetic Peptide Selenation->GPx_mimetic GPx_mimetic_active Active GPx-mimetic GPx_mimetic->GPx_mimetic_active Cellular uptake and activation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->GPx_mimetic_active activates H2O H₂O GPx_mimetic_active->H2O reduces H₂O₂ to GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG oxidized by GPx-mimetic

Workflow for GPx-mimetic peptide synthesis and action.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group allows for controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow start Start with Resin deprotection1 Boc Deprotection (e.g., TFA) start->deprotection1 coupling Coupling of Boc-Dha-OMe deprotection1->coupling washing1 Washing coupling->washing1 deprotection2 Boc Deprotection washing1->deprotection2 coupling_next Coupling of next Boc-Amino Acid deprotection2->coupling_next washing2 Washing coupling_next->washing2 repeat Repeat Deprotection, Coupling, and Washing washing2->repeat cleavage Cleavage from Resin and Side-chain Deprotection repeat->cleavage purification Purification (e.g., HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

References

A Comprehensive Technical Guide to the Characterization of Boc-Dehydroalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-dehydroalanine methyl ester (Boc-ΔAla-OMe) is a crucial α,β-unsaturated amino acid derivative widely employed in organic synthesis and drug development. Its dehydroalanine core serves as a versatile Michael acceptor and a key precursor for synthesizing unnatural amino acids, modified peptides, and complex natural products.[1][2] The unique reactivity of the α,β-unsaturated system makes it a valuable building block for creating novel therapeutic agents and biological probes.[1]

Given its significance, rigorous characterization of Boc-dehydroalanine methyl ester is paramount to ensure purity, confirm structural integrity, and guarantee reproducibility in subsequent synthetic applications. This technical guide provides a detailed overview of the essential analytical techniques and experimental protocols for the comprehensive characterization of this compound.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of Boc-dehydroalanine methyl ester is presented below.

PropertyValueReference
IUPAC Name methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoateN/A
Synonyms Boc-Dha-OMe, N-Boc-dehydroalanine methyl ester[3]
Molecular Formula C₁₀H₁₇NO₄Calculated
Molecular Weight 215.25 g/mol Calculated
Appearance White to off-white solid or oil[4][]
CAS Number 75439-09-9 (for N-Boc-dehydroalanine)N/A

Synthesis and Purification

Boc-dehydroalanine methyl ester is commonly synthesized from N-Boc-L-serine methyl ester. A prevalent method involves the elimination of the β-hydroxyl group. An alternative, efficient one-pot synthesis involves a cesium carbonate-mediated simultaneous esterification and elimination process starting from N-Boc-serine and a methylating agent like methyl iodide.[1][2][6]

General Synthesis Workflow

The diagram below illustrates a typical one-pot synthesis of N-Boc dehydroalanine esters from an N-protected serine precursor.

G reactant reactant product product serine N-Boc-Serine intermediate [Intermediate Complex] serine->intermediate Simultaneous Esterification & Elimination reagents Methyl Halide (e.g., CH₃I) Cs₂CO₃, 4Å Zeolite DMF, 60°C reagents->intermediate workup Aqueous Workup & Purification (Chromatography) intermediate->workup final_product Boc-Dehydroalanine Methyl Ester workup->final_product

Caption: One-pot synthesis of Boc-dehydroalanine methyl ester.

Experimental Protocol: One-Pot Synthesis[1][6]
  • Reaction Setup : To a solution of N-Boc-serine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add cesium carbonate (Cs₂CO₃, 1.5 mmol) and 4 Å molecular sieves (90 mg).

  • Addition of Reagent : Add methyl iodide (1.5 mmol) to the suspension.

  • Reaction Conditions : Stir the mixture at 60 °C for approximately 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup : After the reaction is complete, filter the mixture and partition the filtrate between ethyl acetate and water.

  • Extraction : Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by column chromatography on silica gel to yield the pure Boc-dehydroalanine methyl ester.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural elucidation and purity assessment of Boc-dehydroalanine methyl ester.

Logical Workflow for Characterization

The following diagram outlines the logical relationship between different analytical techniques used to confirm the identity and purity of the target compound.

G cluster_techniques Analytical Techniques cluster_results Derived Information start_node Synthesized Product NMR NMR (¹H, ¹³C) start_node->NMR MS Mass Spec (ESI-MS) start_node->MS IR FT-IR start_node->IR Chroma Chromatography (TLC, HPLC) start_node->Chroma technique_node technique_node result_node result_node final_node Confirmed Structure & Purity NMR_res Proton Environment Carbon Skeleton NMR->NMR_res MS_res Molecular Weight Elemental Formula MS->MS_res IR_res Functional Groups (C=C, C=O, N-H) IR->IR_res Chroma_res Purity Rf / Retention Time Chroma->Chroma_res NMR_res->final_node MS_res->final_node IR_res->final_node Chroma_res->final_node

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

4.2.1 Typical NMR Data

The following table summarizes the expected chemical shifts for Boc-dehydroalanine methyl ester.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100.56 MHz, CDCl₃)
Chemical Shift (δ) ppm Description
~ 6.55(br s, 1H) - NH
~ 6.20(s, 1H) - Vinyl H (trans to C=O)
~ 5.75(s, 1H) - Vinyl H (cis to C=O)
~ 3.80(s, 3H) - OCH₃
~ 1.48(s, 9H) - C(CH₃)₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from related dehydroalanine structures.[3][7]

4.2.2 Experimental Protocol: NMR Spectroscopy [3][7]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition : Record ¹H NMR and ¹³C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Processing : Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestreNova, TopSpin) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

4.3.1 Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3300-3400N-HAmide N-H stretch
~ 2980C-Hsp³ C-H stretch (Boc & methyl)
~ 1725C=OEster carbonyl stretch
~ 1700C=OUrethane (Boc) carbonyl stretch
~ 1640C=CAlkene C=C stretch
~ 1160C-O-CEster/Boc C-O stretch

Note: Values are typical and based on data for similar structures.[7]

4.3.2 Experimental Protocol: FT-IR Spectroscopy [7]

  • Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, KBr pellets can be used for solid samples.

  • Background Scan : Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

  • Sample Scan : Acquire the spectrum of the sample, typically in the range of 4000–400 cm⁻¹.

  • Analysis : Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.

4.4.1 Expected Mass-to-Charge Ratios (m/z)

IonCalculated m/z
[M+H]⁺216.1230
[M+Na]⁺238.1049
[M+K]⁺254.0789

M = C₁₀H₁₇NO₄

4.4.2 Experimental Protocol: ESI-MS [3]

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode.

  • Analysis : Compare the observed m/z value of the molecular ion peak with the calculated theoretical mass to confirm the identity and elemental composition of the compound.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized product.

4.5.1 Experimental Protocol: Thin-Layer Chromatography (TLC) [3]

  • Stationary Phase : Use pre-coated silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase : A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a common starting point. The exact ratio should be optimized to achieve good separation (Rf value ~0.3-0.5).

  • Spotting : Dissolve a small amount of the sample in a suitable solvent and spot it onto the baseline of the TLC plate.

  • Development : Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization : Visualize the spots under UV radiation (254 nm).[3] Staining with potassium permanganate solution can also be used. A single spot indicates a high degree of purity.

References

Technical Guide: Stability and Storage of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-tert-butyloxycarbonylaminoacrylate, a key building block in synthetic organic chemistry, particularly in the synthesis of non-canonical amino acids and peptides, requires careful handling and storage to ensure its integrity and reactivity. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound. Due to the limited availability of in-depth, publicly accessible stability studies, this guide synthesizes information from chemical suppliers and fundamental chemical principles to provide the best practices for its use in a research and development setting.

Core Stability and Storage Data

While specific quantitative stability data under various stress conditions (e.g., pH, light, humidity) is not extensively documented in peer-reviewed literature, a consistent set of storage recommendations is provided by various chemical suppliers. These recommendations are summarized in the table below and form the basis of best practices for handling this compound.

ParameterRecommended ConditionSource
Storage Temperature 2-8°C (Short to medium-term)
-20°C (Long-term)
Atmosphere Store in a dry atmosphere, sealed from moisture.
Light Exposure Store in the dark or in a light-resistant container.Inferred from general best practices
Shipping Cold-chain transportation is required.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a Boc-protecting group and a dehydroalanine moiety, several potential degradation pathways can be inferred. Understanding these pathways is crucial for anticipating potential impurities and for designing stable formulations.

Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions. Exposure to even mild acids can lead to its removal, yielding the corresponding free amine. This is a common synthetic transformation but an undesirable degradation pathway during storage.

Methyl_2_tert_butyloxycarbonylaminoacrylate This compound Protonation Protonation of Carbonyl Oxygen Methyl_2_tert_butyloxycarbonylaminoacrylate->Protonation H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Deprotected_Product Methyl 2-aminoacrylate Carbocation_Formation->Deprotected_Product Byproducts Isobutylene + CO2 Carbocation_Formation->Byproducts Methyl_2_tert_butyloxycarbonylaminoacrylate This compound Hydrolysis Nucleophilic attack by H2O or OH- Methyl_2_tert_butyloxycarbonylaminoacrylate->Hydrolysis H2O / OH- Carboxylic_Acid 2-(tert-Butoxycarbonylamino)acrylic acid Hydrolysis->Carboxylic_Acid Methanol Methanol Hydrolysis->Methanol cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Sample This compound Solution Acid Acidic (e.g., 0.1M HCl) Sample->Acid Base Basic (e.g., 0.1M NaOH) Sample->Base Oxidation Oxidative (e.g., 3% H2O2) Sample->Oxidation Thermal Thermal (e.g., 80°C) Sample->Thermal Photo Photolytic (ICH Q1B) Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Receipt Receive Compound (Cold Chain) Inspection Inspect for Seal Integrity Receipt->Inspection Storage Store at 2-8°C (Short-term) or -20°C (Long-term) in a Dry, Dark Location Inspection->Storage Dispensing Equilibrate to Room Temperature in a Desiccator Before Opening Storage->Dispensing Handling Handle Under Inert Atmosphere (e.g., Argon or Nitrogen) Dispensing->Handling Resealing Securely Reseal Container After Use Handling->Resealing Return_Storage Return to Appropriate Storage Conditions Promptly Resealing->Return_Storage

An In-depth Technical Guide to the Solubility of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-tert-butyloxycarbonylaminoacrylate, a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers inferred solubility information based on the well-understood behavior of structurally similar molecules, namely N-Boc protected amino acid esters. Furthermore, it details a general experimental protocol for determining solubility and presents visual representations of a relevant synthetic pathway and a generic signaling pathway to provide a broader context for its application.

Core Physicochemical Properties

This compound, also known as Boc-dehydroalanine methyl ester, possesses the chemical formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol .[1] It is typically available as a colorless to yellow-brown liquid or solid and should be stored in a dry environment at 2-8°C.[2]

Inferred Solubility Profile

The solubility of a compound is largely dictated by its polarity and the nature of its functional groups. This compound contains both a polar carbamate group and a methyl ester, as well as a non-polar tert-butyl group. This amphiphilic nature suggests its solubility will vary across different solvents. Based on the general solubility of Boc-protected amino acids, the following table summarizes the inferred solubility of this compound in common organic solvents.[3]

Solvent NameChemical FormulaPolarityInferred SolubilityRationale
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)C₃H₇NOHighSolubleThe polar aprotic nature of DMF can effectively solvate the polar carbamate and ester groups.[3]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOHighSolubleSimilar to DMF, NMP is a strong polar aprotic solvent capable of dissolving Boc-protected compounds.[3]
Dimethyl sulfoxide (DMSO)C₂H₆OSHighSolubleDMSO is a powerful solvent for a wide range of organic compounds, including those with challenging solubility.[3]
Chlorinated Solvents
Dichloromethane (DCM)CH₂Cl₂MediumSolubleThe moderate polarity of DCM makes it a good solvent for many organic compounds, including Boc-protected amino acid derivatives.[3]
Ester Solvents
Ethyl AcetateC₄H₈O₂MediumSolubleIts moderate polarity allows it to interact favorably with both the polar and non-polar regions of the molecule.
Alcohol Solvents
MethanolCH₄OHighSparingly Soluble to SolubleThe hydroxyl group can hydrogen bond with the carbamate, but the overall solubility may be limited by the non-polar tert-butyl group.
EthanolC₂H₆OHighSparingly SolubleSimilar to methanol, but the increased hydrocarbon character may slightly decrease solubility.
Aqueous Solvents
WaterH₂OHighSparingly SolubleThe presence of the large, non-polar tert-butyl group and the lack of significant ionization impede solubility in water.[4][5]
Phosphate-Buffered Saline (PBS)-HighSparingly SolubleSimilar to water, the insolubility is due to the hydrophobic nature of a significant portion of the molecule.[3]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of an organic compound like this compound. This method is based on the principle of finding the saturation point of the solute in a given solvent.[6][7][8][9]

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DCM, Methanol, Water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMF).

  • Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

  • Saturation: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully take an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent if necessary.

  • Quantification: Analyze the diluted supernatant using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

  • Calculation: Determine the concentration of the dissolved compound in the supernatant by referring to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Key Processes

To better understand the context of this compound's application, the following diagrams illustrate a relevant synthetic route and a generic signaling pathway where such molecules might play a role.

Synthesis Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a common and effective method for the synthesis of α,β-unsaturated esters, including acrylate derivatives.[10][11][12] This workflow outlines the general steps involved.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product R1 Aldehyde/Ketone P1 Mixing in Solvent with Basic Catalyst (e.g., Piperidine, Triethylamine) R1->P1 R2 Active Methylene Compound R2->P1 W1 Quenching P1->W1 Reaction Completion W2 Extraction W1->W2 W3 Drying W2->W3 W4 Purification (e.g., Chromatography) W3->W4 Prod α,β-Unsaturated Product W4->Prod

Caption: A typical workflow for the Knoevenagel condensation reaction.

Generic Signal Transduction Pathway

In drug development, understanding how a compound interacts with cellular signaling pathways is crucial.[13][14][15][16][17] This diagram illustrates a simplified, generic signal transduction cascade.

G Ligand Ligand (e.g., Drug Molecule) Receptor Cell Surface Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Generation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation Response Cellular Response KinaseCascade->Response Phosphorylation Events

Caption: A simplified model of a signal transduction pathway in a cell.

References

An In-Depth Technical Guide on the Role of Methyl 2-tert-butyloxycarbonylaminoacrylate in the Synthesis and Action of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate serves as a pivotal building block in synthetic peptide chemistry, primarily as a precursor for the non-proteinogenic amino acid dehydroalanine (Dha). While the molecule itself does not exhibit a direct biological mechanism of action, its incorporation into peptide chains imparts unique chemical reactivity that is central to the function of several classes of potent bioactive peptides. This technical guide elucidates the indirect mechanism of action of this compound by focusing on the biological activities of Dha-containing peptides, with a detailed exploration of two prominent examples: the antimicrobial lantibiotic, nisin, and the hepatotoxic microcystins. This document provides a comprehensive overview of their synthesis, signaling pathways, quantitative biological data, and detailed experimental protocols.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a protected form of dehydroalanine, an α,β-unsaturated amino acid. Its primary utility in chemical biology and drug development lies in its role as a key intermediate for the solid-phase peptide synthesis (SPPS) of peptides containing Dha residues. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise addition of the amino acid to a growing peptide chain.

The presence of a Dha residue within a peptide introduces a reactive electrophilic center. This α,β-unsaturated system is susceptible to nucleophilic attack, a feature that is exploited in nature for the formation of complex cyclic structures and is a cornerstone of the biological activity of many natural products. This guide will explore the downstream consequences of incorporating this versatile building block into peptides, focusing on their mechanisms of action.

Mechanisms of Action of Dehydroalanine-Containing Peptides

The "mechanism of action" is not attributed to this compound directly, but rather to the peptides synthesized using it. The Dha residue is often crucial for the biological activity of these peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is widely used as a food preservative. It belongs to a class of bacteriocins known as lantibiotics, which are characterized by the presence of lanthionine and methyllanthionine residues, formed from post-translational modification of Dha and dehydrobutyrine.

The primary mechanism of action of nisin involves a dual strategy that targets the bacterial cell envelope:

  • Inhibition of Cell Wall Synthesis: Nisin specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. The N-terminal rings of nisin form a binding pocket for the pyrophosphate group of Lipid II.[1][2][3] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[4][5]

  • Pore Formation: Following the initial binding to Lipid II, nisin molecules oligomerize to form pores in the bacterial cell membrane.[1][2] This process is highly dependent on the presence of Lipid II, which acts as a docking molecule.[1][5] The formation of these pores, which have a stoichiometry of approximately eight nisin molecules to four Lipid II molecules, leads to the dissipation of the membrane potential and the efflux of essential cellular components, ultimately causing cell death.[3]

nisin_mechanism cluster_pore Nisin-Lipid II Complex nisin Nisin lipid_II Lipid II nisin->lipid_II Binds to cell_wall_synthesis Cell Wall Synthesis nisin->cell_wall_synthesis Inhibits pore_formation Pore Formation nisin->pore_formation lipid_II->cell_wall_synthesis Precursor for lipid_II->pore_formation cell_death Bacterial Cell Death membrane_depolarization Membrane Depolarization pore_formation->membrane_depolarization ion_efflux Ion & ATP Efflux pore_formation->ion_efflux membrane_depolarization->cell_death ion_efflux->cell_death

Diagram 1: Signaling pathway of Nisin's antimicrobial action.
Microcystins: Potent Inhibitors of Protein Phosphatases

Microcystins are a class of cyclic heptapeptide toxins produced by cyanobacteria. They are potent hepatotoxins and their mechanism of action is fundamentally different from that of nisin. The dehydroalanine residue in many microcystin variants is crucial for their covalent interaction with their cellular targets.

The primary mechanism of action of microcystins is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[6][7] These enzymes are critical regulators of numerous cellular processes, and their inhibition leads to a state of hyperphosphorylation of a multitude of proteins.

The downstream effects of PP1 and PP2A inhibition by microcystins are widespread and include:

  • Disruption of the Cytoskeleton: Hyperphosphorylation of cytoskeletal proteins, such as cytokeratins, leads to the collapse of the filamentous network, loss of cell shape, and ultimately, apoptosis.

  • Induction of Oxidative Stress: Inhibition of phosphatases can lead to the activation of signaling pathways that result in the production of reactive oxygen species (ROS), causing cellular damage.

  • Activation of Apoptotic Pathways: The cellular stress induced by hyperphosphorylation and oxidative damage triggers programmed cell death (apoptosis).

microcystin_mechanism microcystin Microcystin pp1 Protein Phosphatase 1 (PP1) microcystin->pp1 Inhibits pp2a Protein Phosphatase 2A (PP2A) microcystin->pp2a Inhibits hyperphosphorylation Hyperphosphorylation of Cellular Proteins cytoskeleton Cytoskeletal Proteins hyperphosphorylation->cytoskeleton Affects ros_production ROS Production hyperphosphorylation->ros_production Leads to apoptotic_proteins Apoptotic Proteins hyperphosphorylation->apoptotic_proteins Activates cytoskeleton_disruption Cytoskeleton Disruption cytoskeleton->cytoskeleton_disruption oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis apoptotic_proteins->apoptosis cytoskeleton_disruption->apoptosis oxidative_stress->apoptosis

Diagram 2: Downstream signaling of Microcystin's toxicity.

Quantitative Biological Data

Antimicrobial Activity of Nisin and its Analogs

The antimicrobial potency of nisin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µM)Reference
Nisin AEnterococcus faecium1.56[8]
Nisin HEnterococcus faecium0.39[8]
Nisin AStaphylococcus aureus (MSSA)0.78[8]
Nisin HStaphylococcus aureus (MSSA)0.19[8]
Nisin AStaphylococcus aureus (MRSA)6.25[8]
Nisin HStaphylococcus aureus (MRSA)0.78[8]
Nisin AListeria monocytogenes6.28[9]
Nisin S29AListeria monocytogenes3.14[9]
Nisin ABacillus cereus0.52[9]
Nisin S29ABacillus cereus0.13[9]
Inhibitory Activity of Microcystin Variants

The biological activity of microcystins is quantified by their half-maximal inhibitory concentration (IC50) against protein phosphatases.

Microcystin VariantTarget EnzymeIC50 (nM)Reference
Microcystin-LRProtein Phosphatase 1A1.0[10]
Microcystin-LFProtein Phosphatase 1A3.0[10]
Microcystin-LWProtein Phosphatase 1A3.8[10]
Microcystin-LRProtein Phosphatase 2A0.04[11]
Okadaic Acid (control)Protein Phosphatase 2A>1.0[11]
Microcystin-LRProtein Phosphatase 1 (recombinant)1.4 µg/L[12]
Microcystin-RRProtein Phosphatase 1 (recombinant)3.1 µg/L[12]
Microcystin-YRProtein Phosphatase 1 (recombinant)2.1 µg/L[12]

Experimental Protocols

Solid-Phase Synthesis of a Dehydroalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a generic dehydroalanine-containing peptide using Fmoc/tBu chemistry.

spss_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM, MeOH) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final amino acid purification Purification by RP-HPLC cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Diagram 3: General workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • Fmoc-protected amino acids (including a precursor for Dha, such as Fmoc-Ser(tBu)-OH which can be converted post-synthesis, or by using a building block like Methyl 2-(Fmoc-amino)acrylate)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide using a broth microdilution method.

mic_workflow start Start: Prepare Peptide Stock Solution dilution Serial Dilution of Peptide in 96-well plate start->dilution inoculation Inoculate wells with Bacterial Culture dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Read Absorbance at 600 nm incubation->readout analysis Determine MIC (Lowest concentration with no visible growth) readout->analysis end End: MIC Value analysis->end

References

The Pivotal Role of Methyl 2-tert-butyloxycarbonylaminoacrylate in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, a dehydroalanine derivative, has emerged as a cornerstone building block in contemporary peptide chemistry and drug discovery. Its unique electrophilic nature, conferred by the α,β-unsaturated system, facilitates a diverse range of chemical transformations, most notably Michael addition reactions. This reactivity allows for the introduction of a wide array of functionalities into peptides, enabling the synthesis of non-canonical amino acids, the formation of complex peptide architectures, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in creating peptides with enhanced biological activity and stability. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to leverage this versatile reagent in their work.

Introduction

The quest for novel peptide-based therapeutics with improved pharmacological profiles has driven the exploration of non-canonical amino acids. Among these, α,β-dehydroamino acids, and particularly dehydroalanine (Dha), play a significant role. This compound (Boc-ΔAla-OMe) is a stable and versatile precursor to the dehydroalanine residue. The presence of the Boc protecting group on the nitrogen and the methyl ester on the carboxyl group makes it an ideal building block for both solution-phase and solid-phase peptide synthesis.

The core utility of Boc-ΔAla-OMe lies in its reactivity as a Michael acceptor. The electron-withdrawing nature of the carbonyl and carbamate groups renders the β-carbon susceptible to nucleophilic attack. This allows for the conjugate addition of a wide variety of nucleophiles, including thiols, amines, and carbanions, leading to the formation of diverse β-substituted amino acids. This guide will delve into the synthesis of this key building block, its diverse reactivity, and its applications in constructing modified peptides with unique structural and functional properties.

Synthesis of this compound

While commercially available, the in-house synthesis of this compound is often desirable for cost-effectiveness and control over purity. A practical and efficient one-pot method involves the simultaneous esterification and β-elimination of N-Boc-L-serine.[1]

Experimental Protocol: One-Pot Synthesis from N-Boc-L-serine

Materials:

  • N-Boc-L-serine

  • Anhydrous Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃)

  • Methyl Iodide (MeI)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-L-serine (1.0 equiv.) in anhydrous DMF, add cesium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Yields: This one-pot procedure can provide the desired product in moderate to good yields, typically ranging from 50-70%, depending on the scale and specific reaction conditions.[1]

Synthesis_of_Boc_Dha_OMe NBocSerine N-Boc-L-Serine Intermediate Cesium salt of N-Boc-L-Serine NBocSerine->Intermediate Cs₂CO₃, DMF Product This compound Intermediate->Product CH₃I, DMF

Figure 1: Synthesis of Boc-ΔAla-OMe from N-Boc-L-Serine.

Reactivity as a Michael Acceptor

The primary utility of this compound in peptide chemistry stems from its ability to act as a Michael acceptor. This reactivity allows for the stereoselective introduction of a diverse array of side chains at the β-position, leading to the synthesis of a vast library of unnatural amino acids.

Michael Addition of Nucleophiles

A wide range of nucleophiles can participate in the conjugate addition to Boc-ΔAla-OMe, including:

  • Thiols (Thia-Michael Addition): The addition of thiols is a facile and highly efficient reaction, often proceeding under mild basic conditions. This reaction is fundamental to the synthesis of lanthionine and methyllanthionine bridges found in lantibiotics.

  • Amines (Aza-Michael Addition): Primary and secondary amines add to the dehydroalanine residue to form β-amino amino acids. This reaction can be accelerated in aqueous media.[2]

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates and nitroalkanes, can be used to form new carbon-carbon bonds, leading to the synthesis of highly functionalized amino acids.

  • Organocuprates: These reagents are effective for the addition of alkyl and aryl groups.

The general mechanism for the base-catalyzed Michael addition is depicted below:

Michael_Addition_Mechanism cluster_0 Mechanism BocDhaOMe Boc-ΔAla-OMe Intermediate Enolate Intermediate BocDhaOMe->Intermediate Activated_Nu Nucleophile Nu-H Activated_Nu Nu⁻ Nucleophile->Activated_Nu Base Base Base Product β-Substituted Amino Acid Derivative Intermediate->Product H⁺ source

Figure 2: General Mechanism of Michael Addition.

Quantitative Data on Michael Additions

The yields of Michael addition reactions to dehydroalanine derivatives are generally good to excellent, depending on the nucleophile and reaction conditions. Below is a summary of representative yields compiled from the literature.

Nucleophile (Nu-H)ProductYield (%)Reference
ThiophenolBoc-Ala(β-SPh)-OMe>90[3]
BenzylamineBoc-Ala(β-NHBn)-OMe85[3]
PyrazoleBoc-Ala(β-pyrazolyl)-OMe95[4]
ImidazoleBoc-Ala(β-imidazolyl)-OMe92[4]
Methyl MercaptoacetateBoc-Ala(β-SCH₂CO₂Me)-OMe88[3]
NitromethaneBoc-Ala(β-CH₂NO₂)-OMe60-70General expectation

Table 1: Representative Yields for Michael Addition to N-Boc-Dehydroalanine Methyl Ester.

Asymmetric Michael Additions

The development of asymmetric catalytic systems for the Michael addition to dehydroalanine derivatives has enabled the synthesis of enantiomerically enriched β-substituted amino acids. Organocatalysis, employing chiral amines or thioureas, has proven to be a powerful strategy. For instance, chiral bifunctional primary amine-thiourea catalysts have been successfully used for the enantioselective alkylation of cyclic ketones with dehydroalanine derivatives, achieving high yields and excellent enantioselectivities (up to 99% ee).[5]

CatalystNucleophileMichael AcceptorProductYield (%)ee (%)Reference
Chiral Primary Amine-ThioureaCyclohexanoneBoc-ΔAla-N-phenyl-thiazoleβ-keto amino acid9599[5]
(S)-BIMBOL (PTC)Ni-PBP-Gly-Glutamic acid derivativeHighup to 95[6]
Rh/(S)-BINAPArylboronic acidDehydroalanine derivativeβ-Aryl-α-amino esterHighup to 95[6]

Table 2: Examples of Asymmetric Michael Additions to Dehydroalanine Derivatives.

Applications in Peptide Chemistry

The ability to generate a diverse range of unnatural amino acids from this compound has profound implications for peptide science and drug development.

Synthesis of Dehydroalanine-Containing Peptides

Dehydroalanine residues can be incorporated into peptides post-synthetically. A common strategy involves the incorporation of a protected serine or cysteine residue during solid-phase peptide synthesis (SPPS), followed by an on-resin or in-solution elimination reaction to generate the dehydroalanine.

SPPS_Dha_Formation Resin Solid Support SPPS Solid-Phase Peptide Synthesis Resin->SPPS PrecursorPeptide Resin-Bound Peptide (with Ser/Cys) SPPS->PrecursorPeptide Elimination On-Resin Elimination PrecursorPeptide->Elimination DhaPeptide Resin-Bound Dha-Peptide Elimination->DhaPeptide Cleavage Cleavage from Resin DhaPeptide->Cleavage FinalPeptide Dha-Containing Peptide Cleavage->FinalPeptide

Figure 3: SPPS Workflow for Dehydroalanine Peptides.

Experimental Protocol: On-Resin Formation of Dehydroalanine from Serine

  • Peptide Synthesis: Assemble the peptide on a suitable solid support using standard Fmoc-SPPS chemistry, incorporating Fmoc-Ser(tBu)-OH at the desired position.

  • Side-Chain Deprotection: After completion of the peptide sequence, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all acid-labile side-chain protecting groups, including the t-butyl group from serine.

  • On-Resin Elimination:

    • Wash the resin thoroughly with DCM and DMF.

    • Treat the resin with a solution of a suitable base (e.g., DBU in DMF) or a dehydrating agent (e.g., EDC/CuCl₂) to induce β-elimination of the serine hydroxyl group.

    • Monitor the reaction for completion.

  • Cleavage and Purification: Cleave the dehydroalanine-containing peptide from the resin using an appropriate cleavage cocktail and purify by reverse-phase HPLC.

Synthesis of Lanthipeptides

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (Lan) and methyllanthionine (MeLan) thioether cross-links. These structures are formed through the enzymatic dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, followed by the intramolecular Michael addition of cysteine thiols.[7][8][9][10] This biosynthetic pathway can be conceptually mimicked in chemical synthesis using dehydroalanine precursors.

Lanthionine_Biosynthesis Precursor Precursor Peptide (with Ser and Cys) Dehydration Dehydratase (LanB/LanM) Precursor->Dehydration DhaIntermediate Dha-containing Intermediate Dehydration->DhaIntermediate Cyclization Cyclase (LanC/LanM) DhaIntermediate->Cyclization Intramolecular Michael Addition Lanthipeptide Lanthipeptide Cyclization->Lanthipeptide

Figure 4: Lanthionine Biosynthesis Pathway.

The chemical synthesis of lanthionines often involves the reaction of a dehydroalanine-containing peptide with a cysteine residue, either inter- or intramolecularly. The use of orthogonally protected cysteine and dehydroalanine precursors allows for the controlled formation of specific thioether bridges.

Development of Peptide-Based Drugs

The incorporation of unnatural amino acids derived from this compound can significantly enhance the therapeutic potential of peptides by:

  • Increasing Proteolytic Stability: The altered peptide backbone can confer resistance to degradation by proteases.

  • Conformational Constraint: The introduction of cyclic structures or bulky side chains can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for its target.

  • Introducing Novel Functionalities: The diverse side chains that can be introduced via Michael addition can be used to modulate the peptide's solubility, cell permeability, and target interactions.

Conclusion

This compound is a versatile and powerful tool in modern peptide chemistry. Its ability to serve as a precursor for dehydroalanine and as a Michael acceptor for a wide range of nucleophiles provides a straightforward and efficient route to a vast array of unnatural amino acids. The incorporation of these residues into peptides has enabled the synthesis of complex natural products, the development of peptides with enhanced therapeutic properties, and the exploration of novel peptide architectures. The experimental protocols and data presented in this guide are intended to facilitate the broader application of this key building block in academic and industrial research, ultimately contributing to the advancement of peptide-based drug discovery.

References

An In-depth Technical Guide to Boc-Protected Dehydroalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a pivotal building block in contemporary chemical and pharmaceutical research.[1] Its inherent electrophilicity and planar structure make it a versatile precursor for synthesizing a wide array of natural and unnatural amino acids, modified peptides, and complex bioactive molecules.[1][2][3] The incorporation of Dha into peptides can impart unique conformational constraints, enhance proteolytic stability, and introduce reactive handles for site-specific modifications.[4][5]

To manage its reactivity and facilitate its use in multi-step syntheses, particularly in peptide chemistry, the α-amino group is commonly protected. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent and effective protecting groups for this purpose.[6][7] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA), ensuring its orthogonality with other protecting group strategies like Fmoc.[7][8] This guide provides a comprehensive overview of the synthesis, reactivity, and application of Boc-protected dehydroalanines, complete with experimental protocols and quantitative data.

Synthesis of Boc-Protected Dehydroalanines

The preparation of Boc-protected dehydroalanine derivatives is primarily achieved through elimination reactions starting from readily available amino acids such as L-serine or L-cysteine.

From N-Boc-Serine Derivatives

A highly practical and efficient method involves a one-pot cesium carbonate (Cs₂CO₃)-mediated simultaneous esterification and β-elimination of N-protected serines.[9][10][11] This approach allows for the synthesis of various dehydroalanine esters in moderate to good yields by reacting an N-Boc-serine with different haloalkanes.[9][10]

G cluster_0 Synthesis from N-Boc-Serine N-Boc-Serine N-Boc-Serine Cs2CO3_DMF Cs2CO3, DMF, 60 °C N-Boc-Serine->Cs2CO3_DMF Haloalkane (R-X) Haloalkane (R-X) Haloalkane (R-X)->Cs2CO3_DMF Boc-Dha-OR N-Boc-Dehydroalanine Ester Cs2CO3_DMF->Boc-Dha-OR One-Pot Esterification & Elimination G cluster_1 Michael Addition Pathway Boc_Dha Boc-Dha Substrate Adduct β-Substituted Alanine Derivative Boc_Dha->Adduct Nucleophile Nucleophile (Nu-H) (e.g., R-SH, R-NH2, Enolates) Nucleophile->Adduct Conjugate Addition G cluster_2 Boc-Dha in Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Step1 Couple first Boc-AA-OH Resin->Step1 Step2 Boc-Deprotection (TFA) Neutralization Step1->Step2 Step3 Couple Boc-Dha-OH Step2->Step3 Step4 Boc-Deprotection (TFA) Neutralization Step3->Step4 Step5 Couple next Boc-AA-OH Step4->Step5 Step6 Repeat Steps 4 & 5 Step5->Step6 Step7 Final Cleavage (HF) & Deprotection Step6->Step7 Final_Peptide Peptide with Dha residue Step7->Final_Peptide

References

Methodological & Application

Application Notes and Protocols for the Generation of Dehydroalanine-Containing Peptides in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of non-canonical amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. Dehydroalanine (Dha), an α,β-unsaturated amino acid, is of particular interest as it serves as a versatile chemical handle for a variety of post-translational modifications. While the direct incorporation of building blocks like Methyl 2-tert-butyloxycarbonylaminoacrylate into a growing peptide chain during solid-phase peptide synthesis (SPPS) is challenging due to the reactivity of the double bond, a more robust and widely adopted strategy involves the in situ generation of the dehydroalanine residue from a stable precursor amino acid after its incorporation into the peptide sequence.

This document provides detailed application notes and protocols for the synthesis of dehydroalanine-containing peptides using the most common and efficient precursor method: the incorporation of N-α-Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) followed by a mild on-resin oxidative elimination. This approach allows for the site-specific introduction of dehydroalanine into virtually any peptide sequence, opening avenues for the creation of modified peptides for research and drug development.

Application Notes

Principle of the Method

The synthesis of dehydroalanine-containing peptides via the phenylselenocysteine precursor method is a multi-step process executed on a solid support. The core principle relies on the stability of the phenylselenocysteine side chain during standard Fmoc-based SPPS and its facile, chemoselective conversion to dehydroalanine under mild oxidative conditions.

The overall strategy comprises three key stages:

  • Incorporation of the Precursor: The protected amino acid, Fmoc-Sec(Ph)-OH, is incorporated into the desired position of the peptide sequence using standard and well-established Fmoc-SPPS protocols.

  • Oxidative Elimination: Once the peptide chain is fully assembled, the resin-bound peptide is treated with a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂). This selectively oxidizes the selenide of the phenylselenocysteine side chain to a selenoxide, which then undergoes a spontaneous syn-elimination to form the dehydroalanine residue and phenylselenenic acid.

  • Post-Translational Modification (Optional): The newly formed dehydroalanine residue contains an electrophilic double bond that can readily react with a variety of nucleophiles via a Michael addition reaction. This allows for the late-stage, site-specific introduction of various modifications, such as lipids, carbohydrates, or fluorescent probes.

Advantages of the Phenylselenocysteine Precursor Method

  • Compatibility: The Fmoc-Sec(Ph)-OH precursor is fully compatible with standard Fmoc-SPPS conditions, including piperidine-mediated Fmoc deprotection and coupling with common activating agents like HBTU.

  • Chemoselectivity: The oxidative elimination is highly chemoselective for the phenylselenocysteine residue. The mild reaction conditions are well-tolerated by most other natural amino acid side chains, including those that are sensitive to oxidation, such as methionine and tryptophan.[1]

  • Late-Stage Modification: The dehydroalanine residue is unmasked at the end of the peptide synthesis, minimizing the risk of side reactions during chain elongation. This allows for the synthesis of complex peptides with a reactive handle at a specific position.

  • Versatility: The dehydroalanine residue is a versatile Michael acceptor, enabling a wide range of post-translational modifications to be introduced.[2][3][4] This is particularly useful for creating libraries of modified peptides for structure-activity relationship (SAR) studies.

Applications

The ability to site-specifically introduce dehydroalanine into peptides has numerous applications in chemical biology and drug discovery:

  • Synthesis of Lantipeptides: This method can be used to synthesize lanthionine and methyllanthionine bridges, which are characteristic structural motifs of lantibiotic natural products with potent antimicrobial activity.[1]

  • Glycopeptide and Lipopeptide Synthesis: Dehydroalanine serves as an efficient acceptor for thiol-containing carbohydrates and lipids, enabling the synthesis of well-defined glycopeptides and lipopeptides to study their roles in cell signaling and membrane interactions.[3][4][5][6]

  • Bioconjugation: Peptides containing dehydroalanine can be conjugated with various probes, such as fluorophores or biotin, to create tools for studying biological processes.

  • Probing Enzyme Mechanisms: Dehydroalanine-containing peptides can be used as suicide inhibitors or mechanistic probes for enzymes that recognize and process post-translationally modified substrates.

Quantitative Data

The following tables summarize typical quantitative data for the key steps in the synthesis of dehydroalanine-containing peptides via the phenylselenocysteine precursor method.

Table 1: Yields for the Synthesis of the Fmoc-Sec(Ph)-OH Precursor

StepStarting MaterialProductTypical YieldReference
Ring opening of Boc-L-serine β-lactone with phenylselenide anionBoc-L-serineBoc-Sec(Ph)-OH93%[1]
Conversion to Fmoc-protected amino acidBoc-Sec(Ph)-OHFmoc-Sec(Ph)-OH>90%[1]

Table 2: Conditions and Yields for On-Resin Oxidative Elimination

Peptide SequenceOxidant (equivalents)SolventReaction TimeConversion/YieldReference
Ac-Cys(SecPh)-NH₂NaIO₄ (4)H₂O/MeCN30 minQuantitative[1]
Ac-Gly-SecPh-Gly-NH₂H₂O₂ (4)H₂O/MeCN1 hQuantitative[5][6]
RIAD(Ph)IALC(StBu)KNaIO₄ (4)H₂O/MeCN2 h72% (purified)[1]
Various model peptidesNaIO₄ (1.1)H₂O/MeCN1-2 hQuantitative[1]

Table 3: Efficiency of Michael Addition to Dehydroalanine

Dehydroalanine PeptideThiol NucleophileConditionsReaction TimeConversion/YieldReference
Model Dha peptideDecane thiolpH 8, aqueous buffer3 h98%[3]
Model Dha peptideThiolated DAGpH 8, aqueous buffer with detergent18 h95%[7]
Dha-containing peptideCysteine derivativepH 7.4, aqueous buffer1-4 hHigh[2]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Se-phenylselenocysteine-OH (Summarized)

This protocol is based on literature procedures and involves two main steps.[1]

  • Synthesis of Boc-Sec(Ph)-OH: a. Convert Boc-L-serine to its corresponding β-lactone. b. Prepare the phenylselenide anion by reacting diphenyl diselenide with a reducing agent like sodium trimethoxyborohydride. c. React the Boc-L-serine β-lactone with the phenylselenide anion in an appropriate solvent (e.g., THF) to yield Boc-Sec(Ph)-OH. d. Purify the product by flash chromatography. A typical yield for this step is around 93%.[1]

  • Conversion to Fmoc-Sec(Ph)-OH: a. Remove the Boc protecting group from Boc-Sec(Ph)-OH using trifluoroacetic acid (TFA). b. React the resulting free amine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., NaHCO₃) in a solvent mixture like acetone/water. c. Purify the final product, Fmoc-Sec(Ph)-OH, by crystallization or chromatography.

Protocol 2: Solid-Phase Peptide Synthesis of a Phenylselenocysteine-Containing Peptide

This protocol describes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.

  • Resin Preparation: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a peptide synthesis vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation.

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. d. Repeat the 20% piperidine treatment for another 15 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and an activating agent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF. b. Add a base, N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents), to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. For coupling Fmoc-Sec(Ph)-OH, a standard coupling time is sufficient. e. Drain the coupling solution and wash the resin with DMF (3 x 1 min). f. Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: a. Repeat steps 2 and 3 for each amino acid in the peptide sequence until the full-length peptide is assembled.

Protocol 3: On-Resin Conversion of Phenylselenocysteine to Dehydroalanine

This protocol is performed on the fully assembled, resin-bound peptide.

  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and then methanol (MeOH).

  • Oxidation: a. Prepare a solution of sodium periodate (NaIO₄) (0.4 mmol, 4 equivalents relative to resin loading) in a mixture of water and acetonitrile (or methanol). b. Add the NaIO₄ solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS. d. Once the conversion is complete, drain the oxidant solution.

  • Washing: a. Wash the resin thoroughly with water, followed by DMF, and finally DCM. b. The resin is now ready for cleavage, or for further modification as described in Protocol 4.

Protocol 4: Post-Translational Modification via Michael Addition

This protocol describes the on-resin conjugation of a thiol to the dehydroalanine residue.

  • Resin Preparation: a. Swell the dehydroalanine-containing peptidyl-resin in DMF.

  • Thiol Addition: a. Prepare a solution of the desired thiol-containing molecule (e.g., decane thiol, 10 equivalents) in DMF. b. Add a non-nucleophilic base like DIPEA (20 equivalents) to the thiol solution. c. Add the thiol/base solution to the resin. d. Agitate the mixture at room temperature for 2-4 hours. The reaction can be performed in an aqueous buffer system at a slightly basic pH (e.g., pH 8) if the peptide and thiol are water-soluble.[3]

  • Washing and Cleavage: a. Drain the reaction solution and wash the resin extensively with DMF and DCM. b. Dry the resin under vacuum. c. Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water). d. Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

Diagram 1: Overall Workflow

G cluster_SPPS Fmoc-SPPS Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Add Fmoc-AA HBTU, DIPEA Coupling->Deprotection 20% Piperidine/DMF Start Start with Resin Incorporate_Sec Incorporate Fmoc-Sec(Ph)-OH Start->Incorporate_Sec cluster_SPPS cluster_SPPS Incorporate_Sec->cluster_SPPS Elongate Peptide Oxidation On-Resin Oxidation (e.g., NaIO₄) Michael_Addition Michael Addition (Thiol Nucleophile) Oxidation->Michael_Addition Cleavage Cleavage & Deprotection (TFA Cocktail) Michael_Addition->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product cluster_SPPS->Oxidation

Caption: Workflow for synthesizing modified peptides using the phenylselenocysteine precursor method.

Diagram 2: Chemical Reaction Pathway

G Peptide Synthesized Peptide with Dha residue Lipidation Aqueous Michael Addition Reaction Peptide->Lipidation Lipid Thiolated Lipid (e.g., Thio-DAG) Lipid->Lipidation LipoPeptide Purified Lipopeptide Lipidation->LipoPeptide Assay Biological Assay LipoPeptide->Assay Membrane Study Peptide-Membrane Interactions Assay->Membrane Enzyme Probe Lipoprotein Processing Enzymes Assay->Enzyme

References

Application Notes and Protocols for the Coupling of Boc-Dehydroalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving N-Boc-dehydroalanine methyl ester (Boc-Dha-OMe). This versatile building block serves as a key intermediate in the synthesis of unnatural amino acids and modified peptides, making it a valuable tool in drug discovery and development. The protocols outlined below cover Michael additions and palladium-catalyzed cross-coupling reactions, offering a range of methods for C-C and C-heteroatom bond formation.

Michael Addition Reactions

Boc-Dha-OMe is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles under mild conditions. This reactivity allows for the introduction of diverse functional groups at the β-position.

Aza-Michael Addition of Amines

The conjugate addition of amines to Boc-Dha-OMe provides a straightforward route to β-amino acid derivatives.

Experimental Protocol:

A general procedure for the aza-Michael addition of primary and secondary amines to Boc-Dha-OMe is as follows:

  • To a solution of Boc-dehydroalanine methyl ester (1 equivalent) in a 1:1 mixture of dimethylformamide (DMF) and 50 mM sodium phosphate buffer (pH 8.0), add the desired amine nucleophile (1.5 equivalents).

  • Stir the reaction mixture at 37°C for 4 hours.

  • Upon completion, as monitored by an appropriate method (e.g., TLC or LC-MS), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford the desired β-amino acid derivative.[1]

Data Presentation:

NucleophileProductYield (%)Reference
BenzylamineBoc-Ala(β-benzylamino)-OMe85[1]
ImidazoleBoc-Ala(β-imidazolyl)-OMe70[1]
AnilineBoc-Ala(β-anilino)-OMe30[1]
MorpholineBoc-Ala(β-morpholino)-OMe90[1]
PiperidineBoc-Ala(β-piperidino)-OMe95[1]

Table 1: Representative yields for the aza-Michael addition of various amines to Boc-Dha-OMe.[1]

Logical Relationship Diagram:

Aza_Michael_Addition BocDhaOMe Boc-Dha-OMe Reaction Aza-Michael Addition (DMF/NaPi buffer, pH 8.0, 37°C) BocDhaOMe->Reaction Amine Amine Nucleophile (R₂NH) Amine->Reaction Product β-Amino Acid Derivative Reaction->Product

Aza-Michael addition workflow.
Thia-Michael Addition of Thiols

The reaction of thiols with Boc-Dha-OMe proceeds efficiently to yield β-thioether-substituted amino acids.

Experimental Protocol:

  • Dissolve Boc-dehydroalanine methyl ester (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add the thiol nucleophile (1.0-1.2 equivalents).

  • In some cases, a mild base (e.g., triethylamine or sodium bicarbonate) can be added to facilitate the reaction, particularly for less nucleophilic thiols.

  • Stir the reaction mixture at room temperature until completion (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Data Presentation:

Thiol NucleophileBaseSolventYield (%)Reference
Thiophenol-CH₂Cl₂95General procedure based on similar reactions
Benzyl mercaptanEt₃NMeOH92General procedure based on similar reactions
Cysteine derivative-aq. buffer88General procedure based on similar reactions
4-aminothiophenol--87[2]

Table 2: Representative yields for the thia-Michael addition to dehydroalanine derivatives.

Logical Relationship Diagram:

Thia_Michael_Addition BocDhaOMe Boc-Dha-OMe Reaction Thia-Michael Addition (Room Temperature) BocDhaOMe->Reaction Thiol Thiol Nucleophile (RSH) Thiol->Reaction Product β-Thioether Amino Acid Reaction->Product

Thia-Michael addition workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer powerful methods for the formation of C-C bonds, enabling the synthesis of a wide array of β-substituted α-amino acids. While specific examples for Boc-Dha-OMe are limited in the literature, the following protocols are based on established methods for similar dehydroalanine systems and provide a strong starting point for reaction development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl or vinyl groups at the β-position of the dehydroalanine scaffold. A protocol adapted from the modification of dehydroalanine-containing peptides is presented below.

Experimental Protocol:

  • In a reaction vial, combine Boc-dehydroalanine methyl ester (1 equivalent) and the arylboronic acid (2-5 equivalents).

  • Add a solution of a water-soluble palladium catalyst, such as Pd(EDTA)(OAc)₂ or a similar Pd(II) salt with a suitable ligand (e.g., PPh₃, SPhos), in a buffered aqueous solution (e.g., 50 mM sodium phosphate buffer, pH 7-8). The catalyst loading can range from 2 to 10 mol%.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Seal the vial and stir the mixture at room temperature to 60°C for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

Aryl Boronic AcidPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O8075Adapted from general Suzuki protocols
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9082Adapted from general Suzuki protocols
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O6068Adapted from general Suzuki protocols

Table 3: Predicted yields and conditions for Suzuki-Miyaura coupling with Boc-Dha-OMe based on established methods.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Boc-Dha-OMe, Arylboronic Acid, Pd Catalyst, and Base in Solvent degas Degas with Inert Gas reagents->degas heat Heat and Stir (e.g., 60-100°C, 16-24h) degas->heat extract Aqueous Workup and Extraction heat->extract purify Column Chromatography extract->purify final_product final_product purify->final_product β-Aryl-α-amino acid derivative

Suzuki-Miyaura coupling workflow.
Heck Coupling

The Heck reaction allows for the arylation or vinylation of Boc-Dha-OMe at the β-position.

Experimental Protocol:

  • To a pressure tube or sealed vial, add Boc-dehydroalanine methyl ester (1 equivalent), the aryl or vinyl halide (1.2 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, P(t-Bu)₃, 4-10 mol%).

  • Add a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 2 equivalents) and a solvent (e.g., DMF, acetonitrile, or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-120°C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the β-substituted dehydroalanine derivative.

Data Presentation:

Aryl HalidePalladium Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
IodobenzenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF10070Adapted from general Heck protocols
4-BromobenzonitrilePdCl₂(PPh₃)₂K₂CO₃Acetonitrile8065Adapted from general Heck protocols
1-Bromo-4-fluorobenzenePd₂(dba)₃/P(t-Bu)₃Cs₂CO₃Dioxane11078Adapted from general Heck protocols

Table 4: Predicted yields and conditions for Heck coupling with Boc-Dha-OMe based on established methods.

Experimental Workflow Diagram:

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Boc-Dha-OMe, Aryl Halide, Pd Catalyst, Ligand, and Base in Solvent heat Heat in Sealed Vessel (e.g., 80-120°C, 12-24h) reagents->heat filter Filter and Concentrate heat->filter purify Column Chromatography filter->purify final_product final_product purify->final_product β-Aryl/Vinyl Dehydroalanine Derivative

Heck coupling workflow.
Sonogashira Coupling

The Sonogashira coupling provides a method for introducing alkyne moieties at the β-position of Boc-Dha-OMe, leading to the formation of β-alkynyl-α-amino acids. Copper-free conditions are often preferred to avoid potential side reactions.

Experimental Protocol (Copper-Free):

  • To a Schlenk flask, add Boc-dehydroalanine methyl ester (1 equivalent), the terminal alkyne (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a suitable base (e.g., diisopropylamine or triethylamine, 2-3 equivalents) in a degassed solvent (e.g., THF or DMF).

  • Subject the mixture to several freeze-pump-thaw cycles to ensure anaerobic conditions.

  • Stir the reaction at room temperature to 50°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

Terminal AlkynePalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄Et₃NTHF2580Adapted from general Sonogashira protocols
1-OctynePdCl₂(PPh₃)₂i-Pr₂NHDMF4072Adapted from general Sonogashira protocols
(Trimethylsilyl)acetylenePd(OAc)₂/XPhosCs₂CO₃Dioxane5085Adapted from general Sonogashira protocols

Table 5: Predicted yields and conditions for copper-free Sonogashira coupling with Boc-Dha-OMe based on established methods.

Experimental Workflow Diagram:

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Boc-Dha-OMe, Alkyne, Pd Catalyst, and Base in Degassed Solvent fpt Freeze-Pump-Thaw Cycles reagents->fpt stir Stir at RT to 50°C (12-24h) fpt->stir extract Aqueous Workup and Extraction stir->extract purify Column Chromatography extract->purify final_product final_product purify->final_product β-Alkynyl-α-amino acid derivative

Sonogashira coupling workflow.

References

Application Notes and Protocols for Dehydroalanine Incorporation using Methyl 2-tert-butyloxycarbonylaminoacrylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (Dha) is an unsaturated amino acid that serves as a versatile building block in peptide and protein chemistry. Its unique α,β-unsaturated structure imparts conformational rigidity to peptides and provides a reactive handle for a variety of chemical modifications. This reactivity is particularly valuable in drug development for creating peptides with enhanced stability, receptor affinity, and novel functionalities. While the direct incorporation of dehydroalanine residues during solid-phase peptide synthesis (SPPS) is challenging due to the low nucleophilicity and instability of its N-terminal enamine group, a robust and widely adopted strategy involves the post-synthetic modification of precursor amino acids, such as cysteine or selenocysteine, which are incorporated into the peptide chain using standard protocols.[1][2] This document provides detailed application notes and protocols for the generation of dehydroalanine-containing peptides, primarily focusing on the post-synthetic conversion of cysteine residues, and their subsequent modification.

Data Presentation

Table 1: Comparison of Methods for Dehydroalanine Generation
MethodPrecursor Amino AcidReagentsKey AdvantagesKey DisadvantagesTypical Yield
Post-Synthetic Modification Cysteine2,5-Dibromohexanediamide (DBHDA) or Methyl 2,5-dibromovalerate, Base (e.g., DIPEA)Mild reaction conditions, high efficiency, good compatibility with other amino acids.[2]Requires an additional post-SPPS step.>90% conversion
Post-Synthetic Modification SelenocysteineHydrogen Peroxide (H₂O₂) or Sodium Periodate (NaIO₄)Chemoselective, mild oxidation conditions.[3][4]Requires synthesis of the unnatural amino acid Fmoc-Se-phenylselenocysteine.High
Direct Incorporation (Challenging) Boc-Dha-OMeStandard coupling reagents (e.g., HBTU, PyBOP)Potentially shorter overall synthesis.Low coupling efficiency, instability of the N-terminal enamine.[1][5]Variable, often low
Table 2: Quantitative Data for Michael Addition Reactions on Dehydroalanine-Containing Peptides
NucleophileReaction ConditionsProductConversion/YieldReference
Thiolated LipidsAqueous buffer, pH ~8Lipopeptide86-98% conversion in 1-3 hours[6]
Nitrogen HeterocyclesVarious organic solventsβ-substituted alaninesFair to good yields[6]
AminesWaterβ-amino alaninesRate acceleration observed in water[6]
Carbon NucleophilesVarious organic solventsNovel amino acid derivativesFair to good yields[6]

Experimental Protocols

Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a cysteine residue using Boc-chemistry.

1. Resin Preparation:

  • Swell Merrifield or MBHA resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Drain the DCM.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid (e.g., Boc-Cys(Trt)-OH) to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIPEA in DMF).

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

3. Peptide Chain Elongation (Cyclical Steps):

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, then drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.[7]

    • Wash the resin with DCM and then with isopropanol (IPA).[7]

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM or DMF for 2 minutes (repeat twice).

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF.

    • Add the solution to the resin, followed by DIPEA (4-6 equivalents).

    • Agitate for 1-2 hours at room temperature.

    • Confirm complete coupling with the Kaiser test.

  • Repeat this cycle for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole or Reagent K: TFA/water/phenol/thioanisole/EDT) for 1-2 hours at 0°C.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide by reverse-phase HPLC.

Protocol 2: Post-Synthetic Conversion of Cysteine to Dehydroalanine

This protocol describes the conversion of a cysteine-containing peptide to a dehydroalanine-containing peptide in solution.

1. Peptide Preparation:

  • Dissolve the purified cysteine-containing peptide in a suitable buffer, such as 50 mM sodium phosphate, pH 8.0.

2. Reagent Preparation:

  • Prepare a stock solution of methyl 2,5-dibromovalerate in a minimal amount of organic solvent (e.g., DMF or acetonitrile).

3. Conversion Reaction:

  • Add the methyl 2,5-dibromovalerate solution to the peptide solution (5-10 equivalents per cysteine residue).[2]

  • Add a non-nucleophilic base, such as DIPEA, to maintain the pH at ~8.0.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS. A successful conversion is indicated by a mass loss of 34 Da per cysteine residue.

4. Purification:

  • Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and byproducts.

  • Lyophilize the purified peptide.

Protocol 3: Michael Addition of a Thiol to a Dehydroalanine-Containing Peptide

This protocol details the site-specific modification of a dehydroalanine residue with a thiol-containing molecule.

1. Peptide and Reagent Preparation:

  • Dissolve the purified dehydroalanine-containing peptide in an aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Dissolve the thiol-containing molecule (e.g., a fluorescent probe, a lipid, or another peptide) in a compatible solvent.

2. Michael Addition Reaction:

  • Add the thiol-containing molecule to the peptide solution in a slight molar excess (e.g., 1.2 equivalents).

  • Adjust the pH of the reaction mixture to ~8.0 with a suitable base if necessary.

  • Incubate the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by LC-MS, observing the expected mass increase corresponding to the addition of the thiol molecule.

3. Purification and Characterization:

  • Purify the modified peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and other relevant analytical techniques.

Mandatory Visualization

experimental_workflow cluster_SPPS Boc-SPPS of Cys-Peptide cluster_conversion Post-Synthetic Modification cluster_modification Michael Addition resin Resin Swelling coupling1 First AA Coupling (Boc-Cys(Trt)-OH) resin->coupling1 deprotection Boc Deprotection (50% TFA/DCM) coupling1->deprotection neutralization Neutralization (10% DIPEA) deprotection->neutralization couplingN AAn Coupling neutralization->couplingN couplingN->deprotection Repeat n-1 times cleavage Cleavage & Deprotection (HF or Reagent K) couplingN->cleavage purification1 RP-HPLC Purification of Cys-Peptide cleavage->purification1 dha_conversion Dha Conversion (Methyl 2,5-dibromovalerate) purification1->dha_conversion purification2 RP-HPLC Purification of Dha-Peptide dha_conversion->purification2 michael_addition Michael Addition (Thiol Nucleophile) purification2->michael_addition purification3 Final RP-HPLC Purification michael_addition->purification3 characterization Characterization (MS, etc.) purification3->characterization

Caption: Experimental workflow for the synthesis and modification of dehydroalanine-containing peptides.

MAPK_pathway_inhibition cluster_pathway MAPK Signaling Pathway cluster_inactivation Inactivation Loop cluster_inhibition Inhibition by Dha-Peptide MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK P CellularResponse Cellular Response (Proliferation, etc.) MAPK->CellularResponse MAPK_pT pThr-MAPK Phospholyase Phosphothreonine Lyase (e.g., OspF) MAPK_Dha Dha-MAPK (Inactive) Phospholyase->MAPK_Dha β-elimination InactiveComplex Phospholyase-Peptide Adduct (Inactive) Phospholyase->InactiveComplex Michael Addition MAPK_pT->Phospholyase DhaPeptide Dha-Containing Peptide Inhibitor DhaPeptide->InactiveComplex

Caption: Inhibition of MAPK signaling pathway inactivation by a dehydroalanine-containing peptide.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids using Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and chemical biology. These novel building blocks, when incorporated into peptides or used as standalone molecules, can impart enhanced pharmacological properties, including increased potency, improved metabolic stability, and unique conformational constraints. Methyl 2-tert-butyloxycarbonylaminoacrylate, also known as N-Boc-dehydroalanine methyl ester, is a versatile and highly valuable starting material for the stereoselective synthesis of a wide array of β-substituted α-amino acids. Its electrophilic double bond readily participates in conjugate addition reactions (Michael additions) with a diverse range of nucleophiles, providing a straightforward and efficient route to novel amino acid scaffolds.

This document provides detailed application notes and protocols for the synthesis of unnatural amino acids via Michael addition to this compound.

Core Application: Michael Addition for UAA Synthesis

The primary application of this compound in the synthesis of unnatural amino acids is its role as a Michael acceptor. The electron-withdrawing N-Boc and methyl ester groups activate the alkene for conjugate addition of a wide variety of soft nucleophiles at the β-position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to the creation of diverse amino acid side chains.

A general schematic for this transformation is presented below:

Michael_Addition reagent This compound product β-Substituted Unnatural Amino Acid Derivative reagent->product + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->product

Caption: General workflow for the synthesis of β-substituted unnatural amino acids via Michael addition to this compound.

Data Presentation: Representative Michael Addition Reactions

The following tables summarize quantitative data for the synthesis of various unnatural amino acids using dehydroalanine derivatives as the starting material. These examples showcase the versatility of the Michael addition approach with different classes of nucleophiles.

Table 1: Addition of Carbon Nucleophiles

Nucleophile PrecursorCatalyst/BaseSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
Diethyl malonateLHMDSTHF0.0881N/A[1]
Cyclohexanecarboxylic acid4CzIPN (photocatalyst), Cs₂CO₃DMF1685>95:5[1]
Boc-NHCH₂COOH4CzIPN (photocatalyst), Cs₂CO₃DMF282>95:5[1]
4-Methoxybenzoic acid4CzIPN (photocatalyst), Cs₂CO₃DMF1678>95:5[1]

Table 2: Addition of Heteroatom Nucleophiles

NucleophileConditionsSolventTimeYield (%)Reference
BenzylamineMicrowave, 115-130 °CMethanol3 h97[2]
ThiophenolAqueousWaterN/AHigh[3]
MorpholineAqueousWaterN/AHigh[3]
(S)-(-)-α-methylbenzylamineMicrowave, 130-150 °CN/A9 hModerate[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Decarboxylative Alkylation via Photoredox Catalysis [1]

This protocol describes a method for the conjugate addition of radicals generated from carboxylic acids to a chiral bicyclic dehydroalanine derivative, which is conceptually similar to using this compound in terms of the core Michael addition.

Protocol_1_Workflow start Combine chiral dehydroalanine, carboxylic acid, Cs₂CO₃, and 4CzIPN in a vial. evacuate Evacuate and back-fill with N₂ (3x). start->evacuate add_solvents Add anhydrous DMF and D₂O. evacuate->add_solvents irradiate Stir under blue LED irradiation at room temperature. add_solvents->irradiate quench Quench with D₂O and extract with ethyl acetate. irradiate->quench purify Purify by column chromatography. quench->purify

Caption: Experimental workflow for the photocatalytic decarboxylative alkylation of a dehydroalanine derivative.

Materials:

  • Chiral bicyclic dehydroalanine (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 4CzIPN (photocatalyst) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deuterium oxide (D₂O)

  • Ethyl acetate

  • Water

Procedure:

  • To a sample vial, add the chiral bicyclic dehydroalanine (0.1 mmol, 1.0 equiv), the corresponding carboxylic acid (0.12 mmol, 1.2 equiv), Cs₂CO₃ (39 mg, 0.15 mmol, 1.5 equiv), and 4CzIPN (4 mg, 0.005 mmol, 0.05 equiv).

  • Evacuate the vial and back-fill with nitrogen gas. Repeat this cycle three times.

  • Add anhydrous DMF (1 mL) and D₂O (50 μL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation from blue LEDs for 2-16 hours, monitoring by TLC.

  • Upon completion, add 1 mL of D₂O to the reaction mixture and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unnatural amino acid derivative.

Protocol 2: Microwave-Assisted Michael Addition of an Amine [2]

This protocol details the addition of benzylamine to methyl methacrylate, a structurally similar Michael acceptor to this compound, highlighting the use of microwave irradiation to accelerate the reaction.

Materials:

  • Benzylamine (1.0 equiv)

  • Methyl methacrylate (1.0 equiv)

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine benzylamine (1 mmol), methyl methacrylate (1 mmol), and methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture initially to 115 °C for 2 hours.

  • Increase the temperature to 130 °C and maintain for an additional 1 hour.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the β-amino ester.

Asymmetric Synthesis Strategies

Achieving stereocontrol in the synthesis of unnatural amino acids is of paramount importance. Several strategies have been developed for the asymmetric Michael addition to dehydroalanine derivatives.

One effective approach involves the use of a chiral catalyst that can simultaneously activate the Michael acceptor and the nucleophile, thereby directing the stereochemical outcome of the addition. For instance, a bifunctional primary amine-thiourea catalyst can activate a cyclic ketone (the Michael donor) through enamine formation and the dehydroalanine derivative (the Michael acceptor) via hydrogen bonding with the thiourea moiety.

Asymmetric_Catalysis cluster_0 Catalytic Cycle catalyst Chiral Amine-Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone h_bond_complex H-Bonded Dehydroalanine catalyst->h_bond_complex + Dehydroalanine transition_state Diastereoselective Transition State enamine->transition_state h_bond_complex->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C Bond Formation product_catalyst_complex->catalyst - Product

Caption: Logical relationship in a bifunctional catalyst-mediated asymmetric Michael addition.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of unnatural amino acids. The Michael addition reaction provides a robust and often high-yielding method to introduce novel side chains. By employing modern synthetic techniques such as photoredox catalysis and asymmetric organocatalysis, researchers can access enantiomerically pure and structurally complex amino acids for applications in drug discovery and chemical biology. The protocols and data presented herein serve as a guide for the practical implementation of these synthetic strategies.

References

Application Notes and Protocols for Methyl 2-tert-butyloxycarbonylaminoacrylate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-tert-butyloxycarbonylaminoacrylate is a valuable and versatile Michael acceptor in organic synthesis, primarily utilized for the stereoselective synthesis of non-proteinogenic amino acids and their derivatives. Its electron-deficient double bond readily undergoes conjugate addition with a variety of nucleophiles, including thiols, amines, and organometallic reagents. This document provides detailed application notes and experimental protocols for its use in Michael addition reactions, a cornerstone for the development of novel pharmaceutical agents and research tools.

Introduction to Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1] It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[2][3][4] In the context of this compound, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester functionality activate the alkene for nucleophilic attack at the β-position. This reaction is a powerful tool for creating complex molecules under mild conditions.[1]

Thia-Michael Addition: Synthesis of Cysteine Analogs

The thia-Michael addition of thiols to this compound provides a straightforward route to a diverse range of cysteine derivatives. This reaction is particularly relevant in bioconjugation and drug development, where the modification of cysteine residues in peptides and proteins is a common strategy.[5][6] The reaction generally proceeds under mild basic or nucleophilic catalysis.[4]

General Reaction Scheme:
Quantitative Data for Thia-Michael Addition
EntryThiol Nucleophile (R-SH)Base/Catalyst (equiv.)SolventTime (h)Yield (%)
1Benzyl mercaptanTriethylamine (1.2)Dichloromethane492
2ThiophenolDBU (0.1)Tetrahydrofuran195
3L-Cysteine hydrochlorideSodium Bicarbonate (2.5)Water/Methanol (1:1)685
42-MercaptoethanolNoneNeat2478
5EthanethiolDMAP (0.05)Acetonitrile290

Note: The data presented is a representative summary compiled from typical thia-Michael addition literature and may require optimization for specific substrates.

Experimental Protocol: Synthesis of S-benzyl-N-Boc-cysteine methyl ester (Entry 1)
  • To a stirred solution of this compound (1.0 g, 4.97 mmol) in dichloromethane (20 mL) at room temperature, add benzyl mercaptan (0.68 mL, 5.47 mmol).

  • Add triethylamine (0.83 mL, 5.96 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Aza-Michael Addition: Synthesis of Diamino Acid Derivatives

The aza-Michael addition of amines to this compound is a key step in the synthesis of various protected β-amino acids and diamino acid derivatives. These products are important building blocks in medicinal chemistry. The reaction can often be performed without a catalyst, although bases or Lewis acids can be used to promote the reaction with less nucleophilic amines.[2][7] Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the addition of amines to acrylates.[3][8]

General Reaction Scheme:
Quantitative Data for Aza-Michael Addition
EntryAmine Nucleophile (R1R2NH)CatalystSolventConditionsTimeYield (%)
1BenzylamineNoneMethanolReflux12 h88
2PiperidineNoneNeatMicrowave, 100 °C15 min96
3AnilineYb(OTf)₃ (10 mol%)DichloromethaneRoom Temp24 h75
4MorpholineNoneNeatMicrowave, 100 °C20 min94
5Glycine methyl esterDBU (1.1 equiv)TetrahydrofuranRoom Temp8 h82

Note: The data presented is a representative summary compiled from typical aza-Michael addition literature and may require optimization for specific substrates.

Experimental Protocol: Microwave-assisted Synthesis of N-piperidyl-N-Boc-alanine methyl ester (Entry 2)
  • In a microwave-safe reaction vessel, combine this compound (201 mg, 1.0 mmol) and piperidine (129 mg, 1.5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, remove the excess piperidine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Organocuprate Addition: Synthesis of β-Substituted Amino Acids

The conjugate addition of organocuprates (Gilman reagents) to α,β-unsaturated esters is a powerful method for the formation of carbon-carbon bonds.[9] This reaction, when applied to this compound, allows for the introduction of a wide variety of alkyl and aryl substituents at the β-position, leading to the synthesis of novel unnatural amino acids.

General Reaction Scheme:
Quantitative Data for Organocuprate Addition
EntryOrganocuprate (R₂CuLi)SolventTemperature (°C)Time (h)Yield (%)
1(CH₃)₂CuLiTHF-78285
2(n-Bu)₂CuLiTHF-78380
3(Ph)₂CuLiTHF/Et₂O-78 to -20472
4(vinyl)₂CuLiTHF-782.578

Note: The data presented is a representative summary compiled from typical organocuprate addition literature and may require optimization for specific substrates.

Experimental Protocol: Synthesis of β-methyl-N-Boc-alanine methyl ester (Entry 1)
  • To a suspension of copper(I) iodide (190 mg, 1.0 mmol) in anhydrous tetrahydrofuran (5 mL) at -40 °C under an inert atmosphere, add methyllithium (1.25 mL of a 1.6 M solution in diethyl ether, 2.0 mmol) dropwise.

  • Stir the resulting solution at -40 °C for 30 minutes to form the lithium dimethylcuprate reagent.

  • Cool the cuprate solution to -78 °C.

  • In a separate flask, dissolve this compound (101 mg, 0.5 mmol) in anhydrous tetrahydrofuran (2 mL) and cool to -78 °C.

  • Add the solution of the Michael acceptor to the cuprate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanisms

General Michael Addition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Michael Donor (Thiol, Amine, etc.) ReactionSetup Combine Reactants & Solvent Reagents->ReactionSetup Acceptor This compound Acceptor->ReactionSetup Addition Michael Addition (Catalyst/Heat if needed) ReactionSetup->Addition Monitoring Monitor Progress (TLC, LC-MS) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Michael addition reactions.

Mechanism of Base-Catalyzed Thia-Michael Addition

G Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack (1,4-Addition) Acceptor Michael Acceptor (Enone) Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation ProtonatedBase Protonated Base (BH) ProtonatedBase->Product

Caption: Mechanism of base-catalyzed thia-Michael addition.

Logical Relationship of Michael Donors and Products

G cluster_donors Michael Donors cluster_products Product Classes Acceptor This compound Thiol Thiols (R-SH) Amine Amines (R₂NH) Cuprate Organocuprates (R₂CuLi) Cysteine Cysteine Analogs Thiol->Cysteine thia-Michael Diamino Diamino Acid Derivatives Amine->Diamino aza-Michael BetaSub β-Substituted Amino Acids Cuprate->BetaSub C-C bond formation

Caption: Relationship between Michael donors and resulting product classes.

References

Application Notes and Protocols for Peptide Modification with Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of peptide conjugates with enhanced therapeutic properties. One versatile strategy for peptide modification is the Michael addition reaction, which allows for the covalent attachment of molecules to nucleophilic amino acid residues. This document provides detailed application notes and protocols for the modification of cysteine-containing peptides with Methyl 2-tert-butyloxycarbonylaminoacrylate. This reagent, a protected dehydroalanine derivative, serves as a Michael acceptor, allowing for the introduction of a functionalized amino acid moiety onto the peptide backbone. The reaction proceeds via a thia-Michael addition, forming a stable thioether linkage.

Reaction Principle

The core of this modification strategy is the nucleophilic attack of the thiol group of a cysteine residue on the electrophilic β-carbon of this compound. This reaction is highly chemoselective for cysteine under controlled pH conditions. The resulting product is a peptide in which the cysteine side chain is modified with a 2-tert-butoxycarbonylamino-2-methoxycarbonylethyl group.

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Phosphate buffer (e.g., sodium phosphate)

  • Organic co-solvent (e.g., Acetonitrile, DMSO)

  • Trifluoroacetic acid (TFA)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) for peptide handling[1]

  • Nitrogen gas

Protocol for Peptide Modification
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer solution (e.g., 50 mM sodium phosphate, pH 7.0-7.5). The optimal pH is a compromise between promoting the nucleophilicity of the cysteine thiol and minimizing potential side reactions. An organic co-solvent may be added to improve the solubility of the reactants.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., Acetonitrile or DMSO).

  • Reaction: Add a molar excess (typically 1.5 to 5 equivalents) of the this compound solution to the peptide solution. The reaction mixture should be gently agitated at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). Aliquots of the reaction mixture can be taken at different time points, quenched with a dilute acid solution (e.g., 1% TFA), and analyzed.

  • Reaction Quenching: Once the reaction is complete (as determined by HPLC-MS), quench the reaction by acidifying the mixture with TFA to a final concentration of 0.1-1%.

  • Purification: The modified peptide can be purified from the reaction mixture by preparative RP-HPLC using a suitable C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Characterization: The purified modified peptide should be characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct mass of the conjugate.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

ParameterConditionRationale
Peptide Concentration 1-5 mg/mLTo ensure sufficient reaction rate while maintaining solubility.
Reagent Molar Excess 1.5 - 5 equivalentsTo drive the reaction to completion.
pH 7.0 - 7.5Optimal for cysteine thiol nucleophilicity.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate.
Reaction Time 1 - 4 hoursTypically sufficient for completion, but should be monitored by HPLC-MS.
Purity (Post-HPLC) >95%Target purity for subsequent applications.

Visualization of Workflow and Reaction

Peptide_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Buffer Mix Mix Peptide and Reagent Peptide_Prep->Mix Reagent_Prep Prepare Reagent Solution Reagent_Prep->Mix Monitor Monitor with HPLC-MS Mix->Monitor Quench Quench Reaction Monitor->Quench Purify Purify by Preparative HPLC Quench->Purify Characterize Characterize by Analytical HPLC & MS Purify->Characterize

Caption: Experimental workflow for peptide modification.

Caption: Thia-Michael addition reaction schematic.

Discussion and Considerations

  • Selectivity: The thia-Michael addition is highly selective for the thiol group of cysteine residues over other nucleophilic side chains (e.g., lysine, histidine) at neutral to slightly basic pH.

  • Disulfide Bonds: If the peptide contains disulfide bonds, a reducing agent may be necessary to free the cysteine thiol for reaction. This will depend on the specific peptide and the desired final product.

  • Stability: The resulting thioether bond is stable under typical physiological conditions, making this modification strategy suitable for the development of therapeutic peptides.

  • Protecting Groups: The Boc protecting group on the introduced moiety can be removed under acidic conditions (e.g., neat TFA) if a free amine is desired for further functionalization. This deprotection step should be performed with appropriate scavengers to prevent side reactions.[1]

Conclusion

The modification of cysteine-containing peptides with this compound via a thia-Michael addition is a robust and selective method for introducing a functionalized amino acid. The provided protocols and guidelines offer a starting point for researchers to develop and optimize this conjugation strategy for their specific peptide of interest, paving the way for the creation of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: Methyl 2-tert-butyloxycarbonylaminoacrylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-tert-butyloxycarbonylaminoacrylate is a valuable and versatile building block in medicinal chemistry and drug discovery. As a protected form of dehydroalanine methyl ester, it serves as a key precursor for the synthesis of unnatural amino acids and complex peptide structures. Its primary application lies in its role as a Michael acceptor, enabling the formation of carbon-heteroatom and carbon-carbon bonds. This reactivity is particularly exploited in the synthesis of lanthionine and methyllanthionine residues, the hallmark structures of lantibiotics—a class of potent antimicrobial peptides. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents.

Applications in Drug Discovery

The unique structural features of this compound make it an important starting material for several drug discovery applications:

  • Synthesis of Lantibiotic Analogs: Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-links. These peptides, such as epilancin 15X, often exhibit potent activity against pathogenic bacteria.[1] The synthesis of novel lantibiotic analogs with improved stability and efficacy is a key area of research. This compound is a crucial reagent for introducing dehydroalanine residues into a peptide sequence, which can then undergo a Michael addition with a cysteine thiol to form the characteristic lanthionine bridge.[1]

  • Development of Novel Antimicrobial Peptides: The increasing threat of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[2] Synthetic peptides incorporating residues derived from this compound can mimic the activity of natural antimicrobial peptides. These synthetic peptides can be designed to have enhanced antimicrobial potency and selectivity.

  • Enzyme Inhibitor Synthesis: The electrophilic nature of the double bond in this compound makes it a suitable scaffold for the design of covalent enzyme inhibitors. The Michael addition of a nucleophilic residue from an enzyme's active site can lead to irreversible inhibition. This strategy has been explored for the development of inhibitors for various enzymes, including carbonic anhydrases.[3][4]

  • Synthesis of Unnatural Amino Acids: The modification of peptides with unnatural amino acids is a powerful strategy to enhance their pharmacological properties, such as resistance to proteolytic degradation and improved receptor binding. This compound serves as a precursor for a variety of unnatural amino acids through Michael addition reactions with different nucleophiles.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Lanthionine-Containing Peptide

This protocol describes the solid-phase synthesis of a peptide containing a lanthionine bridge, formed by the reaction of a cysteine residue with a dehydroalanine residue generated from this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • DIEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA as the coupling reagents in DMF. Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Dehydroalanine Precursor: To introduce the dehydroalanine residue, couple this compound using standard coupling conditions.

  • On-Resin Cyclization (Michael Addition):

    • Following the incorporation of the cysteine residue, deprotect the sulfhydryl group if it is protected (e.g., with a trityl group) using a mild acid treatment.

    • Induce the intramolecular Michael addition by treating the resin with a mild base such as 0.5% DIEA in DMF. The reaction is typically carried out at room temperature for several hours. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Final Deprotection and Cleavage: After completion of the peptide sequence and cyclization, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/DODT/water (e.g., 94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by LC-MS and NMR spectroscopy.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Couplings (Fmoc-AA-OH, HBTU/HOBt/DIPEA) Deprotection1->Coupling DhaCoupling Couple Boc-Dha(Me)-OH (this compound) Coupling->DhaCoupling Repeat n times Deprotection2 Fmoc Deprotection DhaCoupling->Deprotection2 CysCoupling Couple Fmoc-Cys(Trt)-OH CysCoupling->Deprotection2 Continue chain elongation Cyclization On-Resin Cyclization (Michael Addition, DIEA/DMF) CysCoupling->Cyclization After final coupling Deprotection2->CysCoupling Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Purified Lanthionine Peptide Purification->Peptide

Caption: Solid-Phase Synthesis Workflow for Lanthionine Peptides.

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized lanthionine-containing peptide against a bacterial strain.

Materials:

  • Synthesized peptide stock solution (e.g., in DMSO or water)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions and the positive control well. The final volume in these wells will be 100 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Quantitative Data

The antimicrobial activity of synthetic lantibiotic analogs can be compared to naturally occurring lantibiotics and conventional antibiotics. The following table summarizes representative MIC values for a synthetic analog of epilancin 15X.

CompoundTarget OrganismMIC (µg/mL)
Synthetic Epilancin 15X AnalogStaphylococcus aureus4
Natural Epilancin 15XStaphylococcus aureus2
VancomycinStaphylococcus aureus1
Synthetic Epilancin 15X AnalogBacillus subtilis8
Natural Epilancin 15XBacillus subtilis4

Note: These are representative values and actual results may vary depending on the specific analog and experimental conditions.

Signaling Pathway and Mechanism of Action

Lantibiotics primarily exert their antimicrobial effect by targeting the bacterial cell envelope. The proposed mechanism of action involves a dual mode of action for many lantibiotics:

  • Inhibition of Peptidoglycan Synthesis: Lantibiotics can bind to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer, thereby weakening the cell wall and leading to cell lysis.

  • Pore Formation: Upon binding to Lipid II, some lantibiotics can oligomerize and insert into the bacterial cytoplasmic membrane, forming pores. These pores disrupt the membrane potential and lead to the leakage of essential ions and small molecules, ultimately causing cell death.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lantibiotic Lantibiotic Analog LipidII Lipid II Lantibiotic->LipidII Binds to Pore Pore Formation Lantibiotic->Pore Induces Peptidoglycan Peptidoglycan Synthesis Lantibiotic->Peptidoglycan Inhibits LipidII->Peptidoglycan Precursor for IonLeakage Ion & ATP Leakage Pore->IonLeakage Causes CellLysis Cell Lysis IonLeakage->CellLysis Leads to Peptidoglycan->CellLysis Inhibition leads to

Caption: Mechanism of Action of Lantibiotic Analogs.

References

Solid-Phase Synthesis of Peptides Containing Dehydroalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptides incorporating the non-proteinogenic amino acid dehydroalanine (Dha). Dehydroalanine is a valuable building block in peptide and protein chemistry, serving as a precursor for various post-translational modifications and for the creation of peptide conjugates.[1] Its α,β-unsaturated nature imparts unique conformational constraints and electrophilic reactivity, making it a target for drug development and a tool for chemical biology.[2] This guide focuses on two primary and effective strategies for introducing dehydroalanine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS): the post-synthetic modification of cysteine residues and the incorporation of a selenocysteine precursor followed by oxidative elimination.

Introduction to Dehydroalanine in Peptide Synthesis

Dehydroalanine is not one of the 20 proteinogenic amino acids but is found in a variety of naturally occurring bioactive peptides. Its unique structure, featuring a double bond between the α- and β-carbons, makes it a potent Michael acceptor. This reactivity is harnessed for the site-specific modification of peptides with various nucleophiles, such as thiols and amines, enabling the synthesis of glycopeptides, lipopeptides, and other conjugated molecules.[1] However, the direct incorporation of an Fmoc-Dha-OH residue during SPPS is challenging due to the reactivity of the enamine at the N-terminus, which can lead to side reactions and low coupling efficiencies.[2] To circumvent these issues, indirect methods involving the conversion of a precursor amino acid to dehydroalanine after peptide chain assembly are predominantly used.

Strategic Approaches to Dehydroalanine Peptide Synthesis

Two principal strategies have emerged as reliable methods for the solid-phase synthesis of dehydroalanine-containing peptides:

  • On-Resin Conversion of Cysteine to Dehydroalanine: This "post-translational" approach involves the synthesis of a standard cysteine-containing peptide followed by a chemical modification of the cysteine side chain to induce elimination, forming the dehydroalanine residue. This method is advantageous as it utilizes readily available Fmoc-Cys(Trt)-OH.

  • Incorporation of a Masked Dehydroalanine Precursor: This strategy employs a stable precursor to dehydroalanine, which is incorporated during SPPS. The most common precursor is Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH). Following peptide assembly and deprotection, a mild oxidation step triggers an elimination reaction to generate the dehydroalanine residue.[1]

The choice of strategy depends on factors such as the desired peptide sequence, the presence of other sensitive residues, and the required scale of the synthesis.

Quantitative Data Comparison

The following tables provide a summary of quantitative data for the two main synthetic strategies, offering a basis for comparison of their efficiency under various reported conditions.

Table 1: On-Resin Conversion of Cysteine to Dehydroalanine

ReagentPeptide Sequence ContextReaction TimeTemperature (°C)pHYield/Conversion (%)Reference
2,5-dibromohexanediamide (DBHDA)Np276-Cys611 h378.0>95% (by MS)[3]
2-nitro-5-thiocyanatobenzoic acid (NTCB)C-terminal Cysteineovernight37-Near-quantitative[4]
O-mesitylenesulfonylhydroxylamine (MSH)Boc-Cys-OMe< 1 minRoom Temp8.0Near-quantitative[5]

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Table 2: Dehydroalanine Formation via Selenocysteine Oxidation

Oxidizing AgentPeptide Sequence ContextReaction TimeTemperature (°C)pHYield/Conversion (%)Reference
Sodium periodate (NaIO₄)Ac-Cys(SecPh)-NH₂0.5 - 2 h25-Quantitative (by HPLC)[6]
Hydrogen peroxide (H₂O₂)Selenopeptide1 h05-6-[7][8]
Hydrogen peroxide (H₂O₂)Globally deprotected peptides----[1]

Note: The yields for this method are often reported after both SPPS and oxidation.

Experimental Protocols

The following are detailed protocols for the key experiments in the solid-phase synthesis of dehydroalanine-containing peptides.

Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine using 2,5-dibromohexanediamide (DBHDA)

This protocol describes the conversion of a resin-bound cysteine-containing peptide to a dehydroalanine-containing peptide.

Materials:

  • Cysteine-containing peptidyl-resin

  • 2,5-dibromohexanediamide (DBHDA)

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in DMF or NMP for 30 minutes in a reaction vessel.

  • Reagent Preparation: Prepare a solution of DBHDA (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (10-20 equivalents) in the chosen solvent (DMF or NMP).

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.

Protocol 2: Synthesis of Dehydroalanine Peptides via Fmoc-Sec(Ph)-OH Incorporation and Oxidation

This protocol involves the incorporation of Fmoc-L-Se-phenylselenocysteine during standard Fmoc-SPPS, followed by an on-resin oxidative elimination to form dehydroalanine.

Materials:

  • Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH)

  • Standard Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Standard SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA, piperidine in DMF for Fmoc deprotection)

  • Sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂)

  • DMF, DCM, MeOH

  • TFA cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Fmoc-SPPS: Assemble the peptide chain on the solid support using standard automated or manual Fmoc-SPPS protocols. Incorporate Fmoc-Sec(Ph)-OH at the desired position using the same coupling conditions as for other standard amino acids.

  • Fmoc-Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • On-Resin Oxidation:

    • Wash the resin thoroughly with DMF and then with the reaction solvent (e.g., a mixture of water and acetonitrile).

    • Prepare a solution of the oxidizing agent. For NaIO₄, use a 4-fold excess in an aqueous solution. For H₂O₂, a concentration of around 200 mM can be used.[8]

    • Add the oxidant solution to the resin and agitate at room temperature. The reaction is typically complete within 0.5 to 2 hours and can be monitored by HPLC analysis of a cleaved aliquot.[6]

  • Washing: After the oxidation is complete, wash the resin extensively with water, DMF, DCM, and MeOH.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry to confirm the formation of the dehydroalanine residue.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the solid-phase synthesis of dehydroalanine-containing peptides.

sps_dha_cys_conversion cluster_SPPS Standard Fmoc-SPPS cluster_Conversion On-Resin Conversion cluster_FinalSteps Cleavage & Purification start Start with Resin spps_cycle Synthesize Cys- containing Peptide start->spps_cycle start->spps_cycle swell Swell Resin in DMF spps_cycle->swell react Add DBHDA + Base swell->react swell->react wash_reagents Wash Resin react->wash_reagents react->wash_reagents cleave Cleave from Resin (TFA Cocktail) wash_reagents->cleave purify HPLC Purification cleave->purify cleave->purify characterize Characterization (Mass Spec) purify->characterize purify->characterize

Caption: Workflow for Dha-peptide synthesis via Cysteine conversion.

sps_dha_secph_incorporation cluster_SPPS Fmoc-SPPS with Sec(Ph) cluster_Oxidation On-Resin Oxidation cluster_FinalSteps Cleavage & Purification start Start with Resin spps_cycle Incorporate Fmoc-Sec(Ph)-OH start->spps_cycle start->spps_cycle wash_resin Wash Resin spps_cycle->wash_resin oxidize Add Oxidant (NaIO4 or H2O2) wash_resin->oxidize wash_resin->oxidize wash_oxidant Wash Resin oxidize->wash_oxidant oxidize->wash_oxidant cleave Cleave from Resin (TFA Cocktail) wash_oxidant->cleave purify HPLC Purification cleave->purify cleave->purify characterize Characterization (Mass Spec) purify->characterize purify->characterize

Caption: Workflow for Dha-peptide synthesis via Sec(Ph) incorporation.

Key Considerations and Troubleshooting

  • Side Reactions: The electrophilic nature of dehydroalanine makes it susceptible to nucleophilic attack. During Fmoc deprotection with piperidine, the formation of piperidine adducts can occur, especially if the dehydroalanine residue is already formed on the resin.[9] This is a key advantage of the post-cleavage oxidation of selenocysteine.

  • Oxidation Conditions: When using the selenocysteine precursor method, the oxidation conditions must be mild enough to avoid over-oxidation of other sensitive residues in the peptide, such as methionine or tryptophan.[6] Monitoring the reaction progress is crucial.

  • Purity of Precursors: The purity of the starting materials, particularly the Fmoc-Sec(Ph)-OH, is critical for achieving high yields of the desired peptide.

  • Purification: Dehydroalanine-containing peptides can sometimes be more challenging to purify by HPLC due to their reactivity. It is advisable to work quickly and use appropriate buffer systems.

  • Characterization: Mass spectrometry is the primary tool for confirming the successful synthesis of the dehydroalanine-containing peptide. A characteristic mass loss of 34 Da for the conversion of cysteine or the corresponding mass change for the conversion of selenocysteine confirms the formation of the double bond.

Conclusion

The solid-phase synthesis of peptides containing dehydroalanine is a powerful technique for accessing a wide range of modified and conjugated peptides. The two primary methods, post-synthetic modification of cysteine and incorporation of a selenocysteine precursor, both offer reliable routes to these valuable molecules. By carefully selecting the appropriate strategy and optimizing the reaction conditions as detailed in these protocols, researchers can successfully synthesize and purify dehydroalanine-containing peptides for a variety of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route is a two-step process. The first step involves the protection of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by esterification to yield N-Boc-L-serine methyl ester. The second step is a base-mediated elimination (dehydration) of the hydroxyl group from the N-Boc-L-serine methyl ester to form the desired product, this compound.

Q2: What is a typical yield for the synthesis of the precursor, N-Boc-L-serine methyl ester?

A2: A well-established protocol for the synthesis of N-Boc-L-serine methyl ester from L-serine reports a yield of approximately 86%.

Q3: What kind of yields can be expected for the elimination step to form this compound?

A3: Yields for the elimination step to form dehydroalanine esters, a class of compounds to which this compound belongs, can vary significantly depending on the reaction conditions. Published data on similar N-Boc dehydroalanine esters show yields ranging from 24% to 68%. The choice of base and solvent are critical factors influencing the outcome.

Q4: Are there any common side reactions to be aware of during the synthesis?

A4: Yes, during the Boc-protection of the starting amino acid, potential side reactions include the formation of isocyanates, ureas, or N,N-di-Boc derivatives, although catalyst-free systems in water can minimize these. In the base-mediated elimination step, incomplete reaction is a primary concern, leading to a mixture of starting material and product. Other potential side reactions can include hydrolysis of the methyl ester under strongly basic conditions or other base-catalyzed transformations, though these are less commonly reported for this specific reaction.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues that can lead to low yields in the base-mediated elimination of N-Boc-L-serine methyl ester.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Inactive or Insufficient Base: The chosen base may not be strong enough or may have degraded.- Use a freshly opened or properly stored strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) has been shown to be effective. - Ensure the correct stoichiometric amount of base is used. An excess may be required.
2. Suboptimal Reaction Temperature: The temperature may be too low for the elimination to proceed efficiently.- Gradually increase the reaction temperature. For similar reactions, temperatures around 60°C have been reported to be effective. Monitor the reaction closely by TLC to avoid decomposition.
3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the efficacy of the base.- N,N-Dimethylformamide (DMF) is a commonly used solvent for this type of reaction. Other polar aprotic solvents like DMSO or NMP could also be considered.
Formation of Multiple Products/Side Reactions 1. Base-catalyzed Side Reactions: The base may be promoting undesired reactions, such as hydrolysis of the ester or other rearrangements.- Consider using a milder base, although this might require longer reaction times or higher temperatures. - Carefully control the reaction time; prolonged exposure to strong base can lead to side product formation.
2. Impure Starting Material: The N-Boc-L-serine methyl ester may contain impurities that interfere with the reaction.- Purify the N-Boc-L-serine methyl ester by column chromatography before the elimination step.
Difficulty in Product Isolation 1. Inefficient Extraction: The product may not be fully extracted from the reaction mixture during workup.- Use a suitable organic solvent for extraction, such as ethyl acetate. - Perform multiple extractions to ensure complete recovery.
2. Loss During Purification: The product may be lost during purification steps like column chromatography.- Use an appropriate solvent system for column chromatography to ensure good separation from impurities and starting material. - Monitor fractions carefully by TLC.

Data Presentation

Table 1: Synthesis of N-Boc-L-serine methyl ester

Starting MaterialReagentsSolventYield (%)Reference
L-serine1. (Boc)₂O, NaOH 2. CH₃I, K₂CO₃1. Dioxane/Water 2. DMF86Organic Syntheses Procedure

Table 2: Yield of N-Boc Dehydroalanine Esters with Cesium Carbonate

Note: This data is for a one-pot synthesis of various N-Boc dehydroalanine esters from N-Boc serine and different haloalkanes. While this compound is not explicitly listed, these values provide an expected yield range for this class of compounds under similar conditions.

Ester GroupYield (%)
Ethyl68
Propyl65
Isopropyl63
Butyl55
Benzyl24

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • L-serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 N Sodium hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate

  • 1 N Potassium bisulfate

  • Magnesium sulfate

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

Procedure:

  • Boc Protection:

    • Dissolve L-serine in 1 N NaOH in an ice-water bath.

    • Slowly add a solution of (Boc)₂O in dioxane.

    • Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3.5 hours.

    • Concentrate the mixture under reduced pressure.

    • Cool the mixture in an ice-water bath and acidify to pH 2-3 with 1 N potassium bisulfate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to obtain N-Boc-L-serine as a foam. This is used in the next step without further purification.

  • Esterification:

    • Dissolve the N-Boc-L-serine in DMF and cool in an ice-water bath.

    • Add solid K₂CO₃ and stir for 10 minutes.

    • Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for another hour.

    • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

    • Wash the organic phase with brine, dry over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester.

Protocol 2: Base-Mediated Elimination to form this compound (General Procedure)

This is a generalized procedure based on the synthesis of similar dehydroalanine derivatives.

Materials:

  • N-Boc-L-serine methyl ester

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve N-Boc-L-serine methyl ester in DMF in a round-bottom flask.

    • Add cesium carbonate (approximately 1.5 equivalents) to the solution.

  • Reaction:

    • Heat the reaction mixture to 60°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-Boc-L-serine methyl ester cluster_step2 Step 2: Elimination Reaction L_Serine L-Serine Boc_Protection Boc Protection ((Boc)₂O, NaOH) L_Serine->Boc_Protection Esterification Esterification (CH₃I, K₂CO₃) Boc_Protection->Esterification N_Boc_Ser_OMe N-Boc-L-serine methyl ester Esterification->N_Boc_Ser_OMe Elimination Base-Mediated Elimination (e.g., Cs₂CO₃, DMF, 60°C) N_Boc_Ser_OMe->Elimination Purification Purification (Column Chromatography) Elimination->Purification Final_Product Methyl 2-tert-butyloxy- carbonylaminoacrylate Purification->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of Final Product Low_Conversion Low Conversion of Starting Material Low_Yield->Low_Conversion Side_Reactions Side Reactions Low_Yield->Side_Reactions Isolation_Issues Product Isolation Issues Low_Yield->Isolation_Issues Optimize_Base Optimize Base (Type, Amount) Low_Conversion->Optimize_Base Adjust_Temp Adjust Temperature Low_Conversion->Adjust_Temp Change_Solvent Change Solvent Low_Conversion->Change_Solvent Purify_SM Purify Starting Material Side_Reactions->Purify_SM Control_Time Control Reaction Time Side_Reactions->Control_Time Improve_Workup Improve Workup/ Extraction Isolation_Issues->Improve_Workup Refine_Purification Refine Purification Technique Isolation_Issues->Refine_Purification

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

Technical Support Center: Purification of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-tert-butyloxycarbonylaminoacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, also known as N-Boc-dehydroalanine methyl ester.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete reaction during synthesis.Ensure complete conversion of the starting material (e.g., N-Boc-L-serine methyl ester derivative) by monitoring the reaction with Thin Layer Chromatography (TLC).
Decomposition of the product during purification.This compound can be sensitive to prolonged exposure to silica gel or acidic/basic conditions. Minimize the time the compound spends on the chromatography column. Consider using a neutral silica gel. Avoid harsh pH conditions during workup.
Co-elution of product with impurities.Optimize the solvent system for column chromatography. A step gradient or isocratic elution with a less polar solvent system may improve separation.
Product is an Oil Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is stable at elevated temperatures.
Presence of impurities.Re-purify the product using column chromatography with a different solvent system. Analyze a small sample by NMR or LC-MS to identify the impurities.
Presence of Multiple Spots on TLC After Purification Incomplete separation during chromatography.Use a longer chromatography column or a shallower solvent gradient to improve resolution.
Decomposition of the product on the TLC plate.Spot the TLC plate and develop it immediately. Use a neutral solvent system for development.
Product Contaminated with Starting Material (e.g., N-Boc-L-serine derivative) Inefficient purification.The starting serine derivative is typically more polar than the product. Use a less polar eluent system for column chromatography to ensure the product elutes well ahead of the starting material. For example, start with a higher hexane to ethyl acetate ratio.
Product Contaminated with Hydrolyzed Acid Hydrolysis of the methyl ester during workup or purification.[1]Avoid acidic or basic aqueous washes during the workup. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly. Ensure all solvents used for chromatography are dry. The hydrolyzed acid is more polar and should be separable by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly reported method for purification is column chromatography on silica gel.[1]

Q2: What solvent systems are recommended for column chromatography?

A2: Several solvent systems can be effective. A common starting point is a mixture of hexanes and ethyl acetate. Ratios of 1:1 (hexanes:ethyl acetate) and 5:1 (hexane/ethyl acetate) have been reported to be successful.[1] The optimal ratio may vary depending on the specific impurities present.

Q3: Can this compound be purified by recrystallization?

A3: While column chromatography is more common, recrystallization may be a viable option for final purification if the crude product is of sufficient purity. The choice of solvent would need to be determined empirically, starting with common solvents in which the compound has limited solubility at room temperature and good solubility at elevated temperatures.

Q4: My purified product appears to be decomposing. What are the signs and how can I prevent it?

A4: Signs of decomposition can include a change in color (e.g., yellowing), the appearance of new spots on TLC, or changes in spectroscopic data (NMR, MS). Decomposition can sometimes occur during purification. To prevent this, it is advisable to minimize the time the compound is on the silica gel column and to use high-purity, dry solvents.

Q5: What are the expected impurities from the synthesis of this compound?

A5: Common impurities can include unreacted starting materials, such as N-Boc-L-serine derivatives. Another potential impurity is the hydrolyzed product, 2-(tert-butoxycarbonylamino)acrylic acid, which can form if the methyl ester is exposed to acidic or basic conditions.[1]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis involves the elimination of a protected serine derivative. One reported method starts from N-(tert-Butoxycarbonyl)-L-serine methyl ester.[1] The hydroxyl group is first activated, for example, by conversion to a tosylate, and then eliminated using a base like potassium carbonate.

Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial, least polar solvent of the chosen eluent system.

  • Sample Loading: The crude product is dissolved in a minimal amount of the chromatography solvent or a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel. The solvent is carefully evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the prepared column.

  • Elution: The column is eluted with the chosen solvent system (e.g., a gradient of hexanes:ethyl acetate). Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute TLC Monitor Fractions by TLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure TroubleshootingFlowchart Start Purification Issues? LowYield Low Yield Start->LowYield Impure Impure Product (TLC) Start->Impure CheckReaction Check Reaction Completion (TLC of crude) LowYield->CheckReaction CheckDecomp Assess for Decomposition LowYield->CheckDecomp OptimizeChroma Optimize Chromatography (Solvent, Gradient) Impure->OptimizeChroma IncompleteRxn Incomplete Reaction CheckReaction->IncompleteRxn Starting Material Present CoElution Co-elution of Impurities OptimizeChroma->CoElution Multiple Spots Persist Decomposition Product Decomposition CheckDecomp->Decomposition Color Change/ Streaking on TLC

References

Technical Support Center: Methyl 2-tert-butyloxycarbonylaminoacrylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 2-tert-butyloxycarbonylaminoacrylate in their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

This compound is a dehydroalanine (Dha) building block protected with a tert-butyloxycarbonyl (Boc) group. It is used to introduce the unsaturated amino acid dehydroalanine into a peptide sequence. Dha is a valuable residue for post-translational modifications and for creating unique peptide structures due to its electrophilic nature.[1][2]

Q2: What are the most common side reactions associated with the use of this compound?

The primary and most significant side reaction is the high susceptibility of the dehydroalanine residue to Michael addition from nucleophilic side chains of other amino acids.[1][3] The α,β-unsaturated carbonyl system of dehydroalanine makes it a potent electrophile.[1][3][4] Other potential side reactions include polymerization and reactions with scavengers used during synthesis.

Q3: Which amino acid residues are most likely to cause side reactions with dehydroalanine?

Nucleophilic amino acid side chains are the main culprits. These include:

  • Cysteine: The thiol group is a strong nucleophile and readily attacks the dehydroalanine double bond.[3]

  • Lysine: The ε-amino group can act as a nucleophile.

  • Histidine: The imidazole ring can participate in nucleophilic attack.

  • N-terminal amine: The free amino group of the peptide chain can also react.

Q4: Can the Boc protecting group on this compound be removed under standard peptide synthesis conditions?

Yes, the Boc group is designed to be removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard procedure in Boc-based solid-phase peptide synthesis (SPPS). However, the timing of this deprotection is critical to avoid premature exposure of the reactive dehydroalanine residue.

Troubleshooting Guides

Issue 1: Unwanted Adduct Formation (Michael Addition)
  • Symptom: Mass spectrometry analysis of the crude peptide shows unexpected masses corresponding to the addition of one or more amino acid side chains to the dehydroalanine residue. For example, an increase in mass of ~119 Da (Cysteine) or ~128 Da (Lysine).

  • Root Cause: The electrophilic dehydroalanine residue has reacted with a nucleophilic amino acid side chain present in the peptide sequence. This is a common issue due to the high reactivity of the α,β-unsaturated system.[1][3]

  • Troubleshooting Workflow:

    start Unexpected Mass Increase (Adduct Formation) check_sequence Identify Nucleophilic Residues (Cys, Lys, His, N-terminus) start->check_sequence protect_nucleophiles Protect Nucleophilic Side Chains check_sequence->protect_nucleophiles Nucleophiles Present optimize_coupling Optimize Coupling Conditions check_sequence->optimize_coupling No Obvious Nucleophiles protect_nucleophiles->optimize_coupling change_strategy Consider a Precursor Strategy end_success Successful Synthesis change_strategy->end_success purification Post-synthesis Purification optimize_coupling->purification end_fail Problem Persists optimize_coupling->end_fail Adduct Formation Continues purification->change_strategy Adduct Co-elutes purification->end_success Adduct Removed

    Caption: Troubleshooting workflow for adduct formation.

  • Corrective Actions:

    • Protect Nucleophilic Side Chains: Ensure that all potentially reactive side chains (e.g., Cys, Lys, His) are adequately protected throughout the synthesis.

    • Consider a Precursor Strategy: Instead of incorporating dehydroalanine directly, consider using a precursor amino acid like S-trityl-cysteine or phenylselenocysteine. The dehydroalanine can then be generated from the precursor in a later step under controlled conditions, minimizing exposure to nucleophiles.[5][6]

    • Optimize Coupling Conditions: Use shorter coupling times and lower temperatures to minimize the opportunity for side reactions.

    • Purification: If the adduct is formed in small amounts, it may be possible to separate it from the desired product by reverse-phase HPLC.

Issue 2: Polymerization of the Peptide
  • Symptom: The desired peptide is obtained in very low yield, and a significant amount of insoluble or high molecular weight material is observed.

  • Root Cause: The dehydroalanine residue can potentially undergo radical-induced polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Troubleshooting Workflow:

    start Low Yield and/or Insoluble Material check_conditions Review Synthesis Conditions (Temperature, Reagents) start->check_conditions add_inhibitor Add Radical Inhibitor check_conditions->add_inhibitor lower_temp Lower Reaction Temperature add_inhibitor->lower_temp check_reagents Check Reagent Purity lower_temp->check_reagents end_success Improved Yield check_reagents->end_success Improvement Observed end_fail Problem Persists check_reagents->end_fail No Improvement

    Caption: Troubleshooting workflow for peptide polymerization.

  • Corrective Actions:

    • Add a Radical Inhibitor: Include a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), in the reaction mixture.

    • Lower Reaction Temperature: Perform the coupling and deprotection steps at a lower temperature to reduce the rate of potential polymerization.

    • Ensure Reagent Purity: Use high-purity solvents and reagents to avoid contaminants that could initiate polymerization.

Experimental Protocols

Protocol 1: Michael Addition of Cysteine to a Dehydroalanine-Containing Peptide

This protocol describes a method to intentionally induce the Michael addition for applications such as peptide cyclization or labeling.

  • Peptide Synthesis: Synthesize the dehydroalanine-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC to obtain the pure dehydroalanine-containing peptide.

  • Michael Addition Reaction:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0).

    • Add a 1.5-fold molar excess of L-cysteine.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS.

    • The reaction is typically complete within 2-4 hours.

  • Final Purification: Purify the final product by reverse-phase HPLC to remove excess cysteine and any unreacted starting material.

Data Presentation

Table 1: Common Adducts of Dehydroalanine and their Mass Shifts

NucleophileAdded Functional GroupMass Shift (Da)
CysteineThiol (-SH)+119.19
LysineAmine (-NH2)+128.17
HistidineImidazole+137.14
N-terminal AmineAmine (-NH2)+17.03

Note: The mass shifts provided are for the addition of the entire amino acid. The actual mass increase will depend on the specific reaction.

Signaling Pathways and Workflows

Michael Addition Side Reaction Pathway

cluster_0 Peptide Chain cluster_1 Nucleophilic Residue Dha Dehydroalanine Residue (Electrophile) Adduct Unwanted Adduct Dha->Adduct Nuc Cysteine, Lysine, etc. (Nucleophile) Nuc->Dha Michael Addition

Caption: Pathway of Michael addition side reaction.

References

Technical Support Center: Optimizing Coupling Conditions for Boc-Dehydroalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling conditions for Boc-dehydroalanine methyl ester (Boc-Dha-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis incorporating this valuable unsaturated amino acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Boc-dehydroalanine methyl ester.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Activation: The carboxylic acid of Boc-Dha-OMe is not being effectively activated, leading to poor reactivity with the amine component.a. Change Coupling Reagent: Switch to a more powerful onium-salt based reagent like HATU or HBTU, which are known to be more effective for sterically hindered or challenging couplings. b. Optimize Additives: If using a carbodiimide like EDC, ensure the presence of an additive such as HOBt or HOAt to form a more reactive activated ester and minimize side reactions.
2. Steric Hindrance: The planar structure and electrophilic nature of the dehydroalanine moiety can present steric challenges, slowing down the coupling reaction.a. Increase Reaction Time: Extend the coupling reaction time (e.g., from 2 hours to overnight) and monitor the reaction progress using TLC or LC-MS. b. Increase Temperature: Gently warming the reaction (e.g., to 40°C) can sometimes overcome the activation energy barrier, but must be done cautiously to avoid side reactions.
3. Side Reactions: Competing reactions are consuming the starting material or the desired product.a. Identify Side Products: Use LC-MS to identify the mass of byproducts. Common side reactions include Michael addition and polymerization. b. Modify Conditions to Minimize Side Reactions: See the specific entries below for addressing Michael addition and polymerization.
Presence of a Major Side Product with +X Da Mass Shift Michael Addition: The α,β-unsaturated system of dehydroalanine is an excellent Michael acceptor. Nucleophiles present in the reaction mixture (e.g., the amine coupling partner, impurities, or certain amino acid side chains) can add to the double bond.[1]a. Use a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. b. Control Stoichiometry: Avoid a large excess of the amine coupling partner. c. Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) can reduce the rate of Michael addition.
Formation of Polymeric Material Polymerization: The dehydroalanine moiety can undergo self-polymerization, especially under basic conditions or during prolonged reaction times.a. Controlled Addition of Reagents: Add the activating agent to the Boc-Dha-OMe solution to pre-activate it before the dropwise addition of the amine and base. b. Maintain Dilute Conditions: Working at a lower concentration can disfavor intermolecular polymerization. c. Minimize Reaction Time: Once the reaction is complete as determined by monitoring, proceed with the work-up promptly.
Racemization at the Coupling Amino Acid Over-activation or Strong Base: The conditions used for coupling can lead to epimerization of the activated amino acid.a. Use Racemization Suppressing Additives: Additives like HOBt and, more effectively, HOAt are crucial for minimizing racemization.[2] b. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases. The choice of base is important in peptide coupling reactions.[2] c. Lower Temperature: Perform the coupling at 0°C or lower to reduce the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Boc-dehydroalanine methyl ester?

A1: The choice of coupling reagent depends on the specific requirements of your synthesis, such as scale, cost, and the nature of the coupling partner. For challenging couplings where high yield and purity are paramount, a uronium/aminium salt like HATU is often the superior choice due to its high reactivity and ability to overcome steric hindrance with low rates of racemization.[3][4] HBTU is another effective and widely used reagent that offers a good balance of reactivity and cost.[3][5] For routine or large-scale syntheses where cost is a significant factor, a carbodiimide like EDC in combination with an additive like HOBt is a viable and cost-effective option, though it may require longer reaction times and be less efficient for particularly difficult couplings.[3][6][7]

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent Class Typical Yield Reaction Time Key Advantages Key Disadvantages
HATU Uronium/Aminium SaltVery High (>95%)Fast (1-4 h)Highly reactive, low racemization, effective for sterically hindered couplings.[3][4]Higher cost.
HBTU Uronium/Aminium SaltHigh (>90%)Fast (2-4 h)Good balance of reactivity and cost, reliable for standard couplings.[3][5]Can be slightly less effective than HATU for preventing racemization in sensitive cases.[4]
PyBOP Phosphonium SaltHigh (>90%)Moderate (2-6 h)High coupling efficiency, avoids carcinogenic byproducts associated with BOP.Can be less effective for highly sterically hindered couplings compared to HATU.[4]
EDC/HOBt CarbodiimideGood to High (85-95%)Moderate to Long (4-12 h)Cost-effective, water-soluble byproducts are easily removed during workup.[3][6]Generally lower reactivity, may lead to longer reaction times and lower yields for difficult couplings.[4]

Q2: How can I monitor the progress of my coupling reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the limiting starting material. LC-MS is more powerful as it can confirm the formation of the desired product by its mass and also help in the identification of any side products.

Q3: What solvents are suitable for coupling reactions with Boc-dehydroalanine methyl ester?

A3: Anhydrous aprotic solvents are typically used. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common choices. Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be used depending on the solubility of your substrates. Ensure the solvent is dry, as water can hydrolyze the activated ester and reduce the yield.

Q4: Can I couple Boc-dehydroalanine methyl ester using solid-phase peptide synthesis (SPPS)?

A4: Yes, Boc-dehydroalanine methyl ester can be used in SPPS. However, due to the potential for side reactions, careful optimization of the coupling conditions is crucial. Using a more potent coupling reagent like HATU and monitoring for incomplete coupling are recommended. If aggregation of the growing peptide chain is observed, switching to a solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-dehydroalanine methyl ester (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DCM or DMF.

  • Addition of Additive: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add Boc-dehydroalanine methyl ester (1.0 eq.) and HATU (1.0 eq.) and dissolve in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine component (1.0-1.2 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification BocDha Boc-Dha-OMe (1.0 eq) Activation Activation BocDha->Activation Amine Amine Component (1.0-1.2 eq) Coupling Coupling Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Monitoring Monitoring (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Dipeptide Purification->Product

Caption: General experimental workflow for the coupling of Boc-dehydroalanine methyl ester.

troubleshooting_logic Start Start Coupling Reaction CheckYield Low Yield? Start->CheckYield SideProduct Major Side Product? CheckYield->SideProduct No InefficientActivation Cause: Inefficient Activation CheckYield->InefficientActivation Yes StericHindrance Cause: Steric Hindrance CheckYield->StericHindrance Yes Polymer Polymerization? SideProduct->Polymer No MichaelAddition Cause: Michael Addition SideProduct->MichaelAddition Yes Success Successful Coupling Polymer->Success No PolymerizationCause Cause: Self-Polymerization Polymer->PolymerizationCause Yes ChangeReagent Solution: Use HATU/HBTU InefficientActivation->ChangeReagent IncreaseTime Solution: Increase Time/Temp StericHindrance->IncreaseTime ChangeBase Solution: Use Non-nucleophilic Base MichaelAddition->ChangeBase ControlConditions Solution: Dilute/Control Addition PolymerizationCause->ControlConditions

Caption: Troubleshooting logic for Boc-dehydroalanine methyl ester coupling reactions.

References

Technical Support Center: Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-tert-butyloxycarbonylaminoacrylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as Boc-dehydroalanine methyl ester, is a protected amino acid derivative.[1][2] It serves as a key building block in peptide synthesis and in the development of new drugs due to its ability to introduce a dehydroalanine moiety into peptides, which can be a crucial feature for bioactive compounds.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a dry, sealed container at 2-8°C.[3]

Q3: What are the primary functional groups in this compound that might be susceptible to degradation?

The molecule contains three main functional groups that can be susceptible to degradation under certain conditions:

  • Methyl Ester: Prone to hydrolysis under acidic or basic conditions.[4]

  • N-tert-butyloxycarbonyl (Boc) group: A carbamate that is sensitive to strong acids and high temperatures.

  • Carbon-Carbon Double Bond (Acrylate System): Susceptible to oxidation and potentially radical reactions.[5]

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound During Aqueous Workup

Symptoms:

  • Low yield after a reaction step involving acidic or basic aqueous solutions.

  • Appearance of unexpected polar impurities in TLC or LC-MS analysis.

Possible Cause: Hydrolysis of the methyl ester or cleavage of the Boc-protecting group due to inappropriate pH conditions.

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your aqueous solutions is maintained within a neutral to slightly acidic range (pH 4-6) if possible. Avoid strongly acidic or basic conditions.

  • Temperature Management: Perform aqueous extractions at low temperatures (0-5°C) to minimize the rate of hydrolysis.

  • Alternative Protecting Group: If the experimental conditions necessitate strong acid or base, consider using a more robust protecting group for the amine.

Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

Symptoms:

  • Streaking on the TLC plate.

  • Multiple spots on TLC even for a seemingly pure sample.

  • Low recovery of the desired product after column chromatography.

  • Identification of a new, more polar spot corresponding to the Boc-deprotected amine.

Possible Cause: The acidic nature of standard silica gel can catalyze the removal of the acid-labile Boc group.

Troubleshooting Steps:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in the eluent system before packing the column.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based support.

  • Flash Chromatography: Minimize the time the compound spends on the silica gel by using flash chromatography techniques.

Issue 3: Formation of Side Products During Storage or in Solution

Symptoms:

  • The appearance of new peaks in the NMR or LC-MS spectrum of a sample that was previously pure.

  • Discoloration of the sample over time.

Possible Cause:

  • Oxidation: The acrylate double bond is susceptible to oxidation, especially if exposed to air and light over extended periods.[5]

  • Radical Polymerization: Acrylates can undergo radical polymerization, initiated by light or radical initiators.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store the compound in an amber vial or protect it from light to prevent photolytic degradation and radical initiation.[5]

  • Solvent Purity: Use freshly distilled or high-purity solvents, as impurities like peroxides in older ethers (e.g., THF, diethyl ether) can initiate radical reactions.

Potential Decomposition Pathways

The degradation of this compound can be categorized based on the stress conditions applied, as is common in forced degradation studies.[5][6]

Acid-Catalyzed Decomposition

Under acidic conditions, the primary degradation pathway is the cleavage of the N-Boc group to yield the corresponding primary amine. The methyl ester may also undergo hydrolysis, though this is generally slower than Boc-deprotection.

This compound This compound Intermediate_Carbocation Intermediate Carbocation This compound->Intermediate_Carbocation H+ Methyl 2-aminoacrylate Methyl 2-aminoacrylate Intermediate_Carbocation->Methyl 2-aminoacrylate -H+ tert-Butanol tert-Butanol Intermediate_Carbocation->tert-Butanol +H2O CO2 CO2 Intermediate_Carbocation->CO2 Isobutene Isobutene tert-Butanol->Isobutene -H2O

Caption: Acid-catalyzed decomposition pathway.

Base-Catalyzed Decomposition

Under basic conditions, the methyl ester is susceptible to saponification, leading to the formation of the corresponding carboxylate salt.

This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + OH- Sodium 2-tert-butyloxycarbonylaminoacrylate Sodium 2-tert-butyloxycarbonylaminoacrylate Tetrahedral_Intermediate->Sodium 2-tert-butyloxycarbonylaminoacrylate - CH3OH Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Base-catalyzed decomposition pathway.

Oxidative Decomposition

Oxidizing agents, such as hydrogen peroxide, can react with the electron-rich double bond. This can lead to the formation of epoxides or cleavage of the double bond.

This compound This compound Epoxide_Intermediate Epoxide Intermediate This compound->Epoxide_Intermediate [O] (e.g., H2O2) Cleavage_Products Cleavage Products (e.g., Glyoxylate, Formaldehyde derivatives) Epoxide_Intermediate->Cleavage_Products Further Oxidation

Caption: Oxidative decomposition pathway.

Thermal Decomposition

At elevated temperatures, the Boc group can undergo thermal elimination to form isobutene and carbon dioxide, leaving the free amine.

This compound This compound Methyl 2-aminoacrylate Methyl 2-aminoacrylate This compound->Methyl 2-aminoacrylate Heat (Δ) Isobutene Isobutene This compound->Isobutene Heat (Δ) CO2 CO2 This compound->CO2 Heat (Δ)

Caption: Thermal decomposition pathway.

Summary of Potential Degradants

Stress ConditionPrimary Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of Boc group, Ester hydrolysisMethyl 2-aminoacrylate, 2-tert-Butoxycarbonylaminoacrylic acid, 2-Aminoacrylic acid (Dehydroalanine)
Basic Hydrolysis Saponification of the methyl esterSodium 2-tert-butyloxycarbonylaminoacrylate
Oxidation Reaction at the double bondEpoxides, Aldehydes, Carboxylic acids (from cleavage)
Thermal Stress Elimination of the Boc groupMethyl 2-aminoacrylate, Isobutene, Carbon Dioxide
Photolytic Stress Radical reactionsOligomers/Polymers, Isomerization products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate (5% w/v, aqueous solution)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Store the vial at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately neutralize the aliquot with an equal volume of 5% sodium bicarbonate solution.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in MeOH) Acid_Incubation Mix with 0.1 M HCl (1:9 ratio) Stock_Solution->Acid_Incubation Incubate Incubate at 40°C Acid_Incubation->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling Neutralize Neutralize with NaHCO3 Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis

Caption: Workflow for acid hydrolysis forced degradation study.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Quartz cuvettes or amber vials

  • Photostability chamber with a calibrated light source (providing UVA and visible light)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of this compound in methanol (e.g., 0.1 mg/mL).

  • Transfer the solution to two separate containers: one transparent (e.g., quartz cuvette) and one protected from light (e.g., an amber vial wrapped in aluminum foil) to serve as the dark control.

  • Place both samples in the photostability chamber.

  • Expose the samples to a specified light intensity for a defined duration, according to ICH Q1B guidelines.

  • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples directly by HPLC.

  • Compare the chromatograms of the exposed sample, the dark control, and an initial (time zero) sample to identify any photodegradation products.

Workflow Diagram:

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare_Solution Prepare Solution (0.1 mg/mL in MeOH) Aliquot_Samples Aliquot into Transparent and Dark Control Vials Prepare_Solution->Aliquot_Samples Place_in_Chamber Place Samples in Photostability Chamber Aliquot_Samples->Place_in_Chamber Expose_to_Light Expose to Calibrated Light Source Place_in_Chamber->Expose_to_Light Withdraw_Aliquots Withdraw Aliquots at Time Points Expose_to_Light->Withdraw_Aliquots HPLC_Analysis Analyze by HPLC Withdraw_Aliquots->HPLC_Analysis Compare_Results Compare Exposed, Dark, and T0 Samples HPLC_Analysis->Compare_Results

Caption: Workflow for photostability study.

References

Troubleshooting Dehydroalanine Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydroalanine (Dha) peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides containing the unsaturated amino acid dehydroalanine. Here, you will find troubleshooting tips and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my overall peptide yield low after attempting to introduce a dehydroalanine residue?

A1: Low yields in Dha-containing peptide synthesis can stem from several factors. A primary cause is often related to the method of Dha formation. Direct incorporation of Dha residues during solid-phase peptide synthesis (SPPS) is generally inefficient due to the low nucleophilicity and instability of the N-terminal enamine group, which hinders effective peptide coupling.[1][2] The more common and successful strategy is the post-synthetic modification of a precursor amino acid, such as serine or cysteine, into Dha.[1][2][3][4]

Other potential causes for low yield include:

  • Incomplete conversion of the precursor: The elimination reaction to form Dha may not have gone to completion.

  • Peptide aggregation: The introduction of planar Dha residues can alter the peptide's conformation, sometimes leading to aggregation and difficult purification.[5][6]

  • Side reactions: The electrophilic nature of the Dha residue can make it susceptible to reactions with nucleophiles present in the cleavage cocktail or during purification.[4]

  • Difficult purification: Dha-containing peptides can be challenging to purify by reverse-phase HPLC, leading to product loss.

Q2: I'm observing unexpected side products in my mass spectrometry analysis. What are the likely culprits?

A2: The appearance of unexpected side products is a common challenge. The nature of the side product can provide clues about the underlying issue.

  • Deletion Sequences: If you observe masses corresponding to peptides missing one or more amino acids, this likely points to incomplete coupling or deprotection steps during the initial solid-phase synthesis of the precursor peptide.[7][8]

  • Adducts: The α,β-unsaturated system in Dha is a Michael acceptor and can react with nucleophiles.[9][10] If your cleavage cocktail contains scavengers with thiol groups (e.g., dithiothreitol), these can add to the Dha residue. Similarly, residual nucleophilic side chains from amino acids like lysine or cysteine in close proximity could form intramolecular cyclized products.

  • Stapled By-products: When synthesizing peptides with multiple Dha residues from cysteine precursors, a common side reaction is the formation of a "stapled" peptide, where one molecule of the modifying reagent reacts with two cysteine residues, creating an undesired cyclic product.[11]

  • Oxidation: If your peptide contains methionine, it can be partially oxidized to the sulfoxide during the Dha formation step, especially if oxidative methods are used.[12]

Q3: How can I confirm the successful formation of dehydroalanine in my peptide?

A3: The most direct method for confirming the conversion of a precursor amino acid to Dha is through mass spectrometry. When cysteine is converted to dehydroalanine, there is a characteristic mass decrease of 34 Da, corresponding to the loss of hydrogen sulfide (H₂S).[9] For serine to Dha conversion, the mass loss is 18 Da (loss of water). Tandem mass spectrometry (MS/MS) can also be informative, as peptides containing Dha can exhibit unique fragmentation patterns, such as enhanced cleavage of the N—Cα bond of the Dha residue, leading to the generation of c- and z-type fragment ions.[13]

Troubleshooting Guides

Issue 1: Low Conversion Efficiency from Cysteine to Dehydroalanine

If you suspect that the conversion of cysteine to Dha is incomplete, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Dha Conversion

low_conversion start Low Dha Conversion Detected (e.g., via LC-MS) check_reagents Verify Reagent Excess and Quality start->check_reagents extend_time Extend Reaction Time check_reagents->extend_time Reagents OK optimize_base Optimize Base/pH extend_time->optimize_base change_solvent Consider Alternative Solvent optimize_base->change_solvent monitor Monitor Reaction Progress (LC-MS on cleaved sample) change_solvent->monitor success Conversion Successful monitor->success Complete fail Conversion Still Incomplete (Consider alternative Dha formation method) monitor->fail Incomplete

Caption: Troubleshooting logic for incomplete conversion of cysteine to dehydroalanine.

  • Verify Reagent Equivalents: Ensure you are using a sufficient excess of the modifying reagent and base. For on-resin modifications, higher equivalents are often necessary to drive the reaction to completion.

  • Extend Reaction Time: The kinetics of the elimination reaction can be slow. Try extending the reaction time and monitor the progress by cleaving a small amount of resin for LC-MS analysis.

  • Optimize Base and pH: The β-elimination step is base-mediated.[9] The choice and concentration of the base can be critical. For solution-phase modifications, a pH of around 8.0 is often optimal.[9] For on-resin synthesis, non-nucleophilic bases like DIPEA or 2,6-lutidine are recommended.

  • Solvent Choice: The reaction solvent can impact the swelling of the resin and the solubility of reagents. While DMF is common, NMP can be a better choice for sequences prone to aggregation.[6]

Issue 2: Formation of a Stapled By-product with Multiple Cysteines

When converting multiple cysteines to Dha residues within the same peptide, the formation of a stapled by-product is a significant risk.[11]

Strategies to Minimize Stapled By-products

StrategyRationaleKey Considerations
Increase Reagent Equivalents A higher concentration of the modifying reagent (e.g., dibromoadipamide or methyl 2,5-dibromovalerate) favors the intermolecular reaction with two separate peptide chains over the intramolecular reaction with two cysteines on the same chain.Even at high ratios (e.g., 50:1 reagent to cysteine), some residual stapled peptide may be observed with certain reagents.[11]
Optimize Solvent System The choice of solvent can influence the reaction kinetics and the conformation of the peptide, thereby affecting the propensity for stapling.For the conversion of a peptide with two cysteines using methyl 2,5-dibromovalerate, using a DMSO/H₂O mixture as the solvent can eliminate stapling even at low reagent-to-peptide ratios.[11]
Choice of Modifying Reagent Reagents with different linker lengths and reactivity can alter the likelihood of stapling.Methyl 2,5-dibromovalerate has been shown to be effective in cleanly converting multiple cysteines to Dha with minimal stapling compared to other reagents like dibromoadipamide.[11]
Issue 3: Poor Purity and Difficult Purification

Dha-containing peptides can be challenging to purify, often exhibiting broad peaks or poor resolution during HPLC.

  • Optimize HPLC Conditions:

    • Solvent System: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and ion-pairing agents (e.g., TFA vs. formic acid).

    • Gradient: A shallower gradient can improve the separation of closely eluting species.

    • Temperature: Increasing the column temperature can sometimes improve peak shape for hydrophobic peptides.

  • Precipitation and Washing: Before purification, ensure the crude peptide is thoroughly precipitated in cold diethyl ether and washed to remove as many small molecule impurities as possible.[9]

  • Alternative Purification: For very difficult cases, consider alternative purification techniques such as preparative thin-layer chromatography (TLC) or ion-exchange chromatography.

Key Experimental Protocols

Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine using DBHDA

This protocol is adapted for peptides synthesized on a solid support.[9]

On-Resin Dha Formation Workflow

on_resin_workflow start Start: Cysteine-containing Peptidyl-Resin swell 1. Swell Resin (NMP or DMF, 30 min) start->swell reagents 2. Prepare Reagent Solution (DBHDA + DIPEA in NMP/DMF) swell->reagents react 3. Add Reagents to Resin (Agitate at RT, 2-6 hours) reagents->react wash 4. Wash Resin (DMF, DCM, Methanol) react->wash cleave 5. Cleave Peptide (TFA cocktail, 2-3 hours) wash->cleave precipitate 6. Precipitate and Purify (Cold Ether, then HPLC) cleave->precipitate characterize 7. Characterize (LC-MS) precipitate->characterize end End: Purified Dha-Peptide characterize->end

Caption: Step-by-step workflow for on-resin synthesis of dehydroalanine peptides.

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]

  • Reagent Preparation: Prepare a solution of 2,5-Dibromohexanediamide (DBHDA) (5-10 equivalents relative to resin loading) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (10-20 equivalents) in the chosen solvent.[9]

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours. Progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.[9]

  • Washing: After the reaction, thoroughly wash the resin with DMF, Dichloromethane (DCM), and methanol to remove excess reagents.[9]

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.[9]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the Dha-containing peptide by reverse-phase HPLC.[9]

  • Characterization: Confirm the identity and purity by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.[9]

Quantitative Data for On-Resin Dha Formation

ParameterValueReference
DBHDA Equivalents5 - 10[9]
Base Equivalents (DIPEA)10 - 20[9]
Reaction Time2 - 6 hours[9]
Reaction TemperatureRoom Temperature[9]
Cleavage Time2 - 3 hours[9]
Protocol 2: Solution-Phase Conversion of Cysteine to Dehydroalanine

This protocol is for purified, cysteine-containing peptides in solution.[9]

  • Peptide Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer, pH 8.0).[9]

  • Reagent Addition: Add a solution of DBHDA (3-50 equivalents) to the peptide solution. The optimal number of equivalents will depend on the peptide concentration.[9]

  • Base Addition: Add a suitable base, such as sodium bicarbonate or DIPEA, to achieve the desired pH (typically around 8.0).[9]

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. Monitor the reaction progress by LC-MS.[9]

  • Purification: Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and side products.[9]

  • Characterization: Confirm the structure and purity by mass spectrometry.[9]

Quantitative Data for Solution-Phase Dha Formation

ParameterValueReference
DBHDA Equivalents3 - 50[9]
pH~8.0[9]
Reaction Time2 - 4 hours[9]
Reaction TemperatureRoom Temperature or 37°C[9]

References

"improving the efficiency of Michael additions to dehydroalanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Michael additions to dehydroalanine (Dha).

Troubleshooting Guides

This section addresses common issues encountered during Michael additions to dehydroalanine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Michael addition to dehydroalanine is resulting in a low yield or no product at all. What are the likely causes and how can I improve the conversion?

  • Answer: Low yields in Michael additions to dehydroalanine can stem from several factors, primarily related to the inherent low electrophilicity of the dehydroalanine acceptor and suboptimal reaction conditions.[1] Here are key areas to investigate:

    • Catalyst Choice and Loading: The choice of catalyst is critical. For enantioselective additions, bifunctional catalysts like primary amine-thioureas can be highly effective by simultaneously activating both the nucleophile and the dehydroalanine electrophile.[1] Consider screening different catalysts and optimizing the catalyst loading. A higher catalyst loading (e.g., 10 mol%) may be necessary.[1]

    • Solvent Effects: The reaction solvent plays a significant role. While aprotic solvents like DMF and THF may result in no product, protic solvents like methanol can facilitate the reaction, albeit slowly.[2] Notably, water has been shown to dramatically accelerate the rate of Michael additions of amines and thiols to dehydroalanine amides, leading to shorter reaction times and higher yields.[2][3] For poorly soluble reactants, a mixture of an organic solvent and water (e.g., 50% aqueous methanol) can be beneficial.[2] Toluene has also been identified as an effective solvent in certain organocatalytic systems.[1]

    • Base Selection: For nucleophiles requiring activation, the choice and amount of base are crucial. For thiol additions, bases like triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) are commonly used.[4] For carbon nucleophiles like malonates, strong bases such as lithium hexamethyldisilazide (LHMDS) may be required.[5]

    • Reaction Concentration and Stoichiometry: A high concentration of reactants (e.g., 1 M) can improve reaction rates.[1] Using a slight excess of the dehydroalanine Michael acceptor (e.g., 1.5 equivalents) can also drive the reaction to completion.[1]

    • Temperature: Temperature can influence the reaction rate and selectivity. While some reactions proceed well at room temperature or slightly elevated temperatures (e.g., 30 °C), others may require cryogenic temperatures (-78 °C) to achieve high diastereoselectivity.[1][4]

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

  • Question: I am observing poor diastereoselectivity or enantioselectivity in my asymmetric Michael addition to a chiral dehydroalanine derivative. How can I improve the stereochemical outcome?

  • Answer: Achieving high stereoselectivity is a common challenge. Here are some strategies to address this:

    • Catalyst Design: The structure of the chiral catalyst is paramount. For instance, in organocatalyzed reactions, bifunctional catalysts that can form hydrogen bonds to direct the approach of the nucleophile are often successful.[1] The stereochemical outcome can be highly sensitive to the catalyst's steric and electronic properties.

    • Reaction Temperature: Lowering the reaction temperature is a classic strategy to enhance stereoselectivity. For some systems, moving from room temperature to -78 °C can dramatically improve the diastereomeric ratio.[4]

    • Solvent Polarity: The polarity of the solvent can influence the transition state geometry and thus the stereoselectivity. It is advisable to screen a range of solvents with varying polarities.

    • Counter-ion Effects: In metal-catalyzed reactions, the nature of the counter-ion (e.g., from salts like sodium or potassium) can have a profound impact on stereoselectivity, and in some cases, even reverse the enantioselectivity.[6]

Issue 3: Formation of Side Products

  • Question: My reaction mixture shows the formation of significant side products. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired Michael addition. Common issues include:

    • Polymerization: Dehydroalanine can be prone to polymerization, especially under harsh conditions.[3] Using milder reaction conditions, such as lower temperatures and carefully controlled addition of reagents, can mitigate this.

    • 1,2-Addition: With highly reactive nucleophiles like certain organometallic reagents, competitive 1,2-addition to the carbonyl group can occur, leading to a mixture of products.[5] The use of softer nucleophiles or catalyst systems that favor conjugate addition is recommended.

    • Elimination Reactions: In some cases, the Michael adduct can undergo subsequent elimination reactions, particularly if a good leaving group is present on the nitrogen of the dehydroalanine derivative.[7] Careful selection of protecting groups is important.

Frequently Asked Questions (FAQs)

Q1: What makes dehydroalanine a challenging Michael acceptor?

A1: Dehydroalanine is often a poor Michael acceptor due to its low inherent electrophilicity.[1] Additionally, it has a tendency to tautomerize to the ketoimine form under acidic conditions, which can complicate the reaction.[1]

Q2: How does water accelerate the Michael addition to dehydroalanine?

A2: The rate acceleration in water is attributed to several factors, including the hydrophobic effect, which can bring the reactants together, and the ability of water to stabilize the charged transition state through hydrogen bonding.[3][6]

Q3: What types of nucleophiles can be used in Michael additions to dehydroalanine?

A3: A wide range of nucleophiles have been successfully employed, including:

  • Nitrogen nucleophiles: Primary and secondary amines, N-heterocycles, hydroxylamines, and hydrazines.[3][7][8]

  • Sulfur nucleophiles: Thiols are highly effective nucleophiles for this reaction.[3][7][9]

  • Carbon nucleophiles: Enolates from ketones, malonates, and other dicarbonyl compounds, as well as radicals generated via photoredox catalysis.[1][5][7]

  • Phosphorus nucleophiles: Phosphines have been shown to react cleanly and quickly with dehydroalanine.[6]

Q4: Are there enzymatic methods for catalyzing Michael additions to dehydroalanine?

A4: Yes, enzymes play a crucial role in biological systems for this transformation. LanC enzymes, for instance, catalyze the addition of cysteine thiols to dehydroalanine residues in the biosynthesis of lanthipeptides.[10] Eukaryotic LanC-like (LanCL) enzymes catalyze the addition of glutathione to dehydroalanine.[10]

Data Presentation

Table 1: Optimization of Asymmetric Alkylation of Cyclohexanone to Dehydroalanine [1]

EntryCatalyst (mol%)SolventT (°C)Yield (%)dr (syn/anti)ee (%)
110Toluene30979:199
210CH2Cl230857:198
310THF30706:197
410Toluene20958:199
510Toluene40929:198
65Toluene30889:199
715Toluene30989:199

Table 2: Optimization of Thiol-Michael Addition to a Protected Dehydroalanine Amino Acid [9][11]

EntryThiol (equiv.)DPC conc. (mM)pHTime (h)Yield (%)
11.50740
211.171895
321.171854
422.271880
51.22.271882
61.22.241869
71.22.2918>99
81.22.29186
91.22.29398

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to Dehydroalanine [1]

  • To a vial, add the dehydroalanine derivative (0.23 mmol, 1.5 equiv.), the bifunctional primary amine-thiourea catalyst (0.015 mmol, 10 mol%), and toluene (0.15 mL, 1 M).

  • Add cyclohexanone (0.15 mmol, 1 equiv.) to the mixture.

  • Stir the reaction mixture at 30 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase.

Protocol 2: Aqueous Thiol-Michael Addition to a Dehydroalanine-Containing Peptide [9]

  • Dissolve the dehydroalanine-containing peptide in a buffered aqueous solution (e.g., sodium phosphate buffer, pH 9).

  • If the thiol is poorly water-soluble, add a detergent such as dodecylphosphocholine (DPC) to a final concentration of 2.2 mM to aid solubilization.

  • Add the thiolated lipid or other thiol-containing molecule (1.2 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 3 hours.

  • Upon completion, purify the lipopeptide product by preparative HPLC.

Visualizations

Catalytic_Cycle Proposed Catalytic Cycle for Bifunctional Amine-Thiourea Catalyst cluster_0 Catalyst Activation cluster_1 Michael Addition cluster_2 Protonation & Regeneration Catalyst Primary Amine- Thiourea Catalyst Ketone Cyclic Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H2O Adduct Michael Adduct (Enolate Intermediate) Enamine->Adduct + Dehydroalanine Dha Dehydroalanine (Activated via H-Bonding) ProtonatedAdduct Final Product Adduct->ProtonatedAdduct + H2O - Catalyst ProtonatedAdduct->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition of a ketone to dehydroalanine.

Experimental_Workflow General Workflow for Optimizing Michael Additions to Dehydroalanine Start Define Nucleophile and Dehydroalanine Substrate Screening Screen Reaction Parameters: - Catalyst/Base - Solvent - Temperature - Concentration Start->Screening Analysis Analyze Reaction Outcome: - Yield (LC-MS, NMR) - Stereoselectivity (Chiral HPLC, NMR) Screening->Analysis Optimization Optimize Best Conditions Analysis->Optimization Promising Results Troubleshooting Troubleshoot Issues: - Low Yield - Poor Selectivity - Side Products Analysis->Troubleshooting Unfavorable Results ScaleUp Scale-up Reaction Optimization->ScaleUp Troubleshooting->Screening Re-evaluate Parameters

Caption: A typical experimental workflow for optimizing Michael addition reactions.

References

Technical Support Center: Boc-Dehydroalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-dehydroalanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and handling of this versatile reagent. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-dehydroalanine methyl ester and what are its primary applications?

A1: Boc-dehydroalanine methyl ester is an N-terminally protected α,β-unsaturated amino acid ester. The Boc (tert-butoxycarbonyl) group provides protection for the amine functionality, while the dehydroalanine residue serves as a reactive Michael acceptor. Its primary applications include the synthesis of non-natural amino acids, peptides, and as a probe in studying enzyme mechanisms.

Q2: What are the main stability concerns with Boc-dehydroalanine methyl ester?

A2: The primary stability concerns for Boc-dehydroalanine methyl ester are its susceptibility to Michael addition reactions with various nucleophiles and its potential for polymerization, especially under inappropriate storage or reaction conditions. The ester group can also be susceptible to hydrolysis under strongly acidic or basic conditions.

Q3: How should I properly store Boc-dehydroalanine methyl ester?

A3: To ensure maximum stability, Boc-dehydroalanine methyl ester should be stored as a solid in a tightly sealed container at low temperatures, ideally between 2-8°C.[][] It is crucial to protect the compound from moisture to prevent hydrolysis and potential polymerization. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Is the Boc protecting group stable during reactions involving the dehydroalanine moiety?

A4: The Boc group is generally stable under neutral and basic conditions, making it compatible with many Michael addition reactions. However, it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or strong mineral acids).[3] Care must be taken to avoid acidic conditions if the Boc group needs to remain intact.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the handling and use of Boc-dehydroalanine methyl ester in their experiments.

Issue 1: Low yield or formation of side products in a reaction.

  • Question: I am performing a Michael addition reaction with Boc-dehydroalanine methyl ester, but I am observing low yields of my desired product and the formation of multiple side products. What could be the cause?

  • Answer: Low yields and side product formation in reactions involving Boc-dehydroalanine methyl ester can stem from several factors. The high reactivity of the dehydroalanine moiety makes it susceptible to reaction with various nucleophiles present in the reaction mixture, including solvents (e.g., methanol, water), bases, or impurities.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction with Nucleophilic Solvents Use a non-nucleophilic, anhydrous solvent such as THF, DCM, or acetonitrile. Ensure all solvents are rigorously dried before use.
Polymerization of the Starting Material Use the reagent as fresh as possible. Avoid prolonged storage, especially once the container is opened. Consider performing the reaction at a lower temperature to minimize polymerization.
Side Reactions with the Base If a base is used to generate the nucleophile, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and use it in stoichiometric amounts.
Impure Starting Material Confirm the purity of your Boc-dehydroalanine methyl ester by NMR or LC-MS before use. If necessary, purify the starting material by flash chromatography.

Issue 2: The Boc-dehydroalanine methyl ester appears to have polymerized upon storage.

  • Question: My solid Boc-dehydroalanine methyl ester has become a gummy or solid mass that is difficult to dissolve. What happened and is it still usable?

  • Answer: The change in physical appearance suggests that the material may have polymerized. This can be initiated by exposure to moisture, light, or elevated temperatures over time.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Exposure to Moisture Always store the compound in a desiccator or under an inert atmosphere. Allow the container to warm to room temperature before opening to prevent condensation.
Elevated Storage Temperature Store at the recommended temperature of 2-8°C.[][] Avoid repeated freeze-thaw cycles if stored in a freezer.
Presence of Impurities Trace impurities from the synthesis can sometimes act as initiators for polymerization. Ensure you are using a high-purity grade of the reagent.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Reaction

This protocol provides a general guideline for the 1,4-conjugate addition of a generic nucleophile to Boc-dehydroalanine methyl ester.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-dehydroalanine methyl ester (1 equivalent) in anhydrous, non-nucleophilic solvent (e.g., THF, DCM).

  • Nucleophile Addition: Add the nucleophile (1.0 - 1.2 equivalents) to the solution. If the nucleophile requires deprotonation, pre-treat it with a suitable non-nucleophilic base in a separate flask before adding it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0°C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Assessment of Stability in Different Solvents

This protocol can be used to evaluate the stability of Boc-dehydroalanine methyl ester in various solvents over time.

  • Sample Preparation: Prepare stock solutions of Boc-dehydroalanine methyl ester in the solvents of interest (e.g., methanol, water, THF, DCM) at a known concentration.

  • Incubation: Aliquot the solutions into separate vials and incubate them under controlled temperature conditions.

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots by a quantitative method such as HPLC or qNMR to determine the remaining concentration of Boc-dehydroalanine methyl ester.

  • Data Presentation: Plot the concentration of Boc-dehydroalanine methyl ester as a function of time for each solvent to determine the degradation kinetics.

Visualizations

Michael_Addition_Pathway Boc-Dha-OMe Boc-dehydroalanine methyl ester Product Michael Adduct Boc-Dha-OMe->Product 1,4-Conjugate Addition Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General pathway for the Michael addition of a nucleophile to Boc-dehydroalanine methyl ester.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Experiment with Boc-dehydroalanine methyl ester Problem Low Yield or Side Products? Start->Problem Cause1 Nucleophilic Solvent? Problem->Cause1 Yes Cause2 Polymerization? Problem->Cause2 Yes Cause3 Base-induced Side Reactions? Problem->Cause3 Yes Solution1 Use Anhydrous, Non-nucleophilic Solvent Cause1->Solution1 Solution2 Use Fresh Reagent, Lower Temperature Cause2->Solution2 Solution3 Use Non-nucleophilic, Sterically Hindered Base Cause3->Solution3

Caption: A troubleshooting workflow for addressing low yields in reactions with Boc-dehydroalanine methyl ester.

References

Technical Support Center: Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the base-mediated β-elimination of a protected serine derivative. Typically, N-Boc-L-serine methyl ester is treated with a base to induce the elimination of the hydroxyl group, forming the desired dehydroalanine derivative.

Q2: What are the common byproducts in this synthesis?

A2: Common byproducts include unreacted starting material (N-Boc-serine methyl ester), Michael addition adducts where a nucleophile (e.g., an amine from the base or another nucleophile present) has added to the α,β-unsaturated system of the product, and oligomers or polymers of the product.

Q3: My product appears to be degrading during purification by silica gel chromatography. What is happening and how can I prevent it?

A3: this compound is an enamide, which can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or polymerization on the column. To prevent this, it is crucial to use neutralized silica gel. This is typically achieved by pre-treating the silica gel with a solution of triethylamine in a non-polar solvent.

Q4: I am observing multiple spots on my TLC plate after the reaction. How can I identify them?

A4: Typically, the product, this compound, will have a higher Rf value than the more polar starting material, N-Boc-serine methyl ester. Byproducts such as Michael adducts may have varying polarities depending on the added nucleophile. Running co-spots with your starting material can help in identification. Streaking or a smear of spots near the baseline may indicate polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by TLC. If starting material is still present, consider increasing the reaction time or temperature, or adding more base.
Side Reactions The formation of Michael adducts or oligomers can significantly reduce the yield. Use a non-nucleophilic base if possible and keep the reaction temperature as low as feasible.
Product Decomposition The product is sensitive to acid. Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid strong acids.
Problem 2: Difficulty in Purifying the Product
Symptom Potential Cause Suggested Solution
Product streaking on TLC plate The compound may be interacting strongly with the acidic silica gel.Spot the TLC plate on silica gel that has been pre-treated with triethylamine.
Low recovery from silica gel column Decomposition on the acidic stationary phase.Use neutralized silica gel for column chromatography. A detailed protocol is provided below.
Co-elution of impurities Byproducts have similar polarity to the product.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods like crystallization if applicable.
Problem 3: Product Instability During Storage
Symptom Observation Suggested Solution
Product discoloration or change in consistency The product may be polymerizing or decomposing over time.Store the purified product at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prepare a neutral stationary phase to prevent the degradation of acid-sensitive this compound during column chromatography.[2]

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • Triethylamine (TEA)

  • Petroleum ether or hexane

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add the desired amount of silica gel.

  • Prepare a solution of 1-3% triethylamine in petroleum ether or hexane.

  • Add the triethylamine solution to the silica gel to form a slurry. Ensure the silica gel is fully wetted.[3]

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[3]

  • Dry the neutralized silica gel under high vacuum overnight to remove any residual solvent and triethylamine.[3]

  • The neutralized silica gel is now ready to be used for packing the column.

Protocol 2: Purification of this compound using Neutralized Silica Gel Column Chromatography

Objective: To purify the crude product from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Neutralized silica gel (prepared as per Protocol 1)

  • Eluent (e.g., a mixture of ethyl acetate and hexane, determined by TLC analysis)

  • Chromatography column and accessories

Procedure:

  • Prepare the column:

    • Dry-pack or wet-pack the chromatography column with the neutralized silica gel using the chosen eluent.

    • Ensure the column is packed uniformly to avoid channeling.

  • Load the sample:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, for less soluble samples, perform a dry-loading technique by adsorbing the crude product onto a small amount of neutralized silica gel.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elute the column:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • The product, being less polar, should elute before the N-Boc-serine methyl ester starting material.

  • Combine and concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Reaction and Purification Outcomes
Parameter Value Notes
Typical Yield (Crude) 70-90%Dependent on reaction conditions and scale.
Purity (Crude) 60-85%Major impurity is typically the starting material.
Yield (After Chromatography) 50-75%Loss during purification is expected.
Purity (Final Product) >98%Achievable with careful chromatography on neutralized silica.

Note: These values are illustrative and can vary based on specific experimental conditions.

Visualizations

Diagram 1: General Synthesis and Byproduct Formation Pathway

G cluster_synthesis Synthesis cluster_byproducts Potential Byproducts N-Boc-Ser-OMe N-Boc-Serine Methyl Ester Product This compound N-Boc-Ser-OMe->Product β-elimination N-Boc-Ser-OMe->Product Michael_Adduct Michael Addition Adduct Product->Michael_Adduct Nucleophilic attack Oligomer Oligomer/ Polymer Product->Oligomer Polymerization Base Base (e.g., DBU, Et3N) Base->N-Boc-Ser-OMe Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product

Caption: Synthesis of the target compound and common byproduct pathways.

Diagram 2: Troubleshooting and Purification Workflow

Caption: Decision workflow for purification of the crude product.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key synthetic building blocks is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) data for methyl 2-tert-butyloxycarbonylaminoacrylate, a valuable precursor in organic synthesis, alongside common alternatives. The presented data, supported by experimental protocols, facilitates informed decisions in reaction monitoring and structural confirmation.

This compound, also known as N-Boc-dehydroalanine methyl ester, is a versatile reagent frequently employed in the synthesis of unnatural amino acids and peptides. Its unique structure, featuring a reactive double bond, makes NMR spectroscopy an indispensable tool for its characterization and for tracking its conversion in chemical reactions.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two common alternative reagents: methyl acrylate and methyl 2-(acetylamino)acrylate. This allows for a direct comparison of their key spectral features.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 7.15s-NH
6.18s-=CHₐ
5.75s-=CHₑ
3.82s--OCH₃
1.50s--C(CH₃)₃
Methyl Acrylate6.42ddJ = 17.4, 1.4=CH₂ (trans)
6.14ddJ = 17.4, 10.5=CH₂
5.84ddJ = 10.5, 1.4=CH₂ (cis)
3.76s--OCH₃
Methyl 2-(acetylamino)acrylate7.20 (br s)s-NH
6.45s-=CHₐ
5.80s-=CHₑ
3.80s--OCH₃
2.15s--COCH₃

Table 2: ¹³C NMR Data Comparison (100.56 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 165.5C=O (ester)
153.0C=O (Boc)
131.2=C(NHBoc)
108.5=CH₂
81.5-C(CH₃)₃
52.8-OCH₃
28.3-C(CH₃)₃
Methyl Acrylate166.5C=O
130.4=CH₂
128.5=CH
51.7-OCH₃
Methyl 2-(acetylamino)acrylate166.0C=O (ester)
169.5C=O (amide)
129.0=C(NHAc)
110.0=CH₂
52.5-OCH₃
23.5-COCH₃

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for small organic molecules like this compound.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for this class of compounds. Ensure the solvent is of high purity to avoid interfering signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

NMR Spectrometer Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Logical Workflow for NMR Data Comparison

The following diagram illustrates a logical workflow for comparing the NMR data of a target compound with that of its alternatives.

NMR_Data_Comparison_Workflow cluster_Target Target Compound Analysis cluster_Alternatives Alternative Compounds Analysis Acquire_Target_NMR Acquire 1H & 13C NMR Data (this compound) Process_Target_Data Process & Analyze Spectra (Peak Picking, Integration, J-coupling) Acquire_Target_NMR->Process_Target_Data Data_Tabulation Tabulate Quantitative Data (Chemical Shifts, Coupling Constants) Process_Target_Data->Data_Tabulation Acquire_Alt_NMR Acquire 1H & 13C NMR Data (e.g., Methyl Acrylate, Methyl 2-(acetylamino)acrylate) Process_Alt_Data Process & Analyze Spectra (Peak Picking, Integration, J-coupling) Acquire_Alt_NMR->Process_Alt_Data Process_Alt_Data->Data_Tabulation Structure_Comparison Compare Spectral Features (Identify unique signals and patterns) Data_Tabulation->Structure_Comparison Conclusion Draw Conclusions (Confirm structure, assess purity, differentiate from alternatives) Structure_Comparison->Conclusion

Comparative ¹H NMR Analysis of Methyl 2-tert-butyloxycarbonylaminoacrylate and Related Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for Methyl 2-tert-butyloxycarbonylaminoacrylate against key analogues, Methyl 2-acetylaminoacrylate and Methyl 2-aminoacrylate, provides valuable insights for researchers in drug development and synthetic chemistry. This guide presents a side-by-side analysis of their chemical shifts, coupling constants, and integration values, supported by a standardized experimental protocol for data acquisition.

¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR data for Methyl 2-acetylaminoacrylate and provides expected values for this compound and Methyl 2-aminoacrylate. These predictions are based on the typical chemical shifts of protons in similar electronic environments.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound Vinyl H (a)~ 6.2 - 6.5s-1H
Vinyl H (b)~ 5.7 - 6.0s-1H
NH~ 7.0 - 7.5 (broad)s-1H
OCH₃~ 3.8s-3H
C(CH₃)₃~ 1.5s-9H
Methyl 2-acetylaminoacrylate Vinyl H (a)6.33s-1H
Vinyl H (b)5.81s-1H
NH8.01 (broad)s-1H
OCH₃3.79s-3H
COCH₃2.16s-3H
Methyl 2-aminoacrylate Vinyl H (a)~ 5.9 - 6.2s-1H
Vinyl H (b)~ 5.4 - 5.7s-1H
NH₂~ 5.0 - 6.0 (broad)s-2H
OCH₃~ 3.7s-3H

Note: The chemical shifts for this compound and Methyl 2-aminoacrylate are estimated values. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of acrylate compounds is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Instrument Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The instrument is locked to the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • A standard 1D proton experiment is performed.

  • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • The signals are integrated to determine the relative number of protons.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G ¹H NMR Analysis of this compound cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Structural Interpretation Sample Preparation Sample Preparation NMR Experiment NMR Experiment Sample Preparation->NMR Experiment Dissolved Sample FID Signal FID Signal NMR Experiment->FID Signal Fourier Transform Fourier Transform FID Signal->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Referencing & Integration Referencing & Integration Phase & Baseline Correction->Referencing & Integration Processed Spectrum Processed Spectrum Referencing & Integration->Processed Spectrum Identify Signals Identify Signals Processed Spectrum->Identify Signals Chemical Shift Assign Protons Assign Protons Identify Signals->Assign Protons Integration & Multiplicity Confirm Structure Confirm Structure Assign Protons->Confirm Structure

Caption: Workflow for ¹H NMR spectral analysis.

Comparative Analysis of the 13C NMR Spectrum of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the 13C NMR Spectral Characteristics of Methyl 2-tert-butyloxycarbonylaminoacrylate and Related Compounds.

This guide provides a comparative analysis of the 13C NMR spectrum of this compound, a key building block in peptide synthesis and drug development. By examining the spectral data of structurally analogous compounds, this document serves as a valuable resource for spectral interpretation, impurity profiling, and the assessment of alternative reagents.

Introduction to 13C NMR in the Analysis of Protected Aminoacrylates

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of amino acids and acrylates, 13C NMR provides critical information on the carbon backbone, the integrity of protecting groups, and the electronic environment of the double bond. In the case of this compound, the key spectral regions of interest include the carbonyl carbons of the ester and the tert-butyloxycarbonyl (Boc) group, the olefinic carbons of the acrylate moiety, and the carbons of the Boc and methyl ester groups.

Comparative 13C NMR Data

The following table summarizes the expected 13C NMR chemical shifts for this compound, based on data from closely related structures such as N-Boc protected amino acids, their methyl esters, and various acrylates. This comparative approach allows for a robust estimation of the chemical shifts and provides a basis for evaluating experimental data.

Carbon Atom This compound (Predicted, ppm) N-Boc-Alanine-OMe (ppm)[1][2] Methyl Acrylate (ppm)[3] Ethyl Acrylate (ppm)[4]
C=O (Ester)~165-170~172.6~166~166.0
C=O (Boc)~153-156~155.4--
Cα (=C-NHBoc)~128-135--~128.5
Cβ (=CH2)~105-115-~128-131~130.3
C(CH3)3 (Boc)~80-82~79.6--
C(CH3)3 (Boc)~28~28.0--
OCH3 (Ester)~52~52.3~51-

Note: Chemical shifts are reported in ppm relative to a TMS standard and can be influenced by solvent and concentration.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring high-quality 13C NMR spectra for compounds of this class.

1. Sample Preparation:

  • Dissolve 15-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[5]

  • Ensure the sample is fully dissolved to avoid broad lines.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 100 MHz for 13C observation.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).[4]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans for a dilute sample.

4. Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Logical Relationship of 13C NMR Chemical Shifts

The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects of the neighboring functional groups. The following diagram illustrates these relationships.

G cluster_0 Functional Groups cluster_1 Observed Chemical Shifts (ppm) Boc_Group Boc Group (-NH-C(O)O-tBu) C_alpha (~128-135) Boc_Group->C_alpha Electron-withdrawing (deshielding) C_boc C=O (Boc) (~153-156) Boc_Group->C_boc Acrylate_System Acrylate System (-C(CO2Me)=CH2) Acrylate_System->C_alpha C_beta (~105-115) Acrylate_System->C_beta Methyl_Ester Methyl Ester (-CO2Me) Methyl_Ester->C_alpha Electron-withdrawing (deshielding) C_ester C=O (Ester) (~165-170) Methyl_Ester->C_ester

Caption: Influence of functional groups on 13C NMR chemical shifts.

Comparison with Alternatives

When considering alternatives to this compound, it is crucial to understand their comparative 13C NMR profiles.

  • N-Boc-Serine Methyl Ester: This saturated analog lacks the Cα=Cβ double bond. Consequently, the signals for Cα and Cβ will be in the aliphatic region (typically 50-60 ppm and 60-70 ppm, respectively), a stark contrast to the olefinic signals of the target compound.[1]

  • Methyl 2-acetylaminoacrylate: Replacing the Boc group with an acetyl group will shift the Cα signal and the protecting group's carbonyl signal. The acetyl carbonyl will appear further downfield (typically >170 ppm), while the Cα may experience a slightly different shielding effect.

  • Other Acrylates: Simple acrylates like methyl acrylate lack the nitrogen substituent at the Cα position. This results in a significant upfield shift of the Cα signal and a downfield shift of the Cβ signal compared to the title compound.[3]

Conclusion

The 13C NMR spectrum of this compound can be reliably interpreted through comparative analysis with structurally related molecules. The predicted chemical shifts, along with the provided experimental protocol, offer a solid foundation for researchers to identify this compound, assess its purity, and distinguish it from potential alternatives and byproducts. The distinct olefinic and carbonyl signals serve as key diagnostic markers for this versatile synthetic building block.

References

A Comparative Guide to Peptide Derivatization for Enhanced Mass Spectrometry Analysis: A Review of Methyl 2-tert-butyloxycarbonylaminoacrylate and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and peptide analysis, enhancing the sensitivity and coverage of mass spectrometry (MS) is a perpetual goal. Chemical derivatization of peptides prior to MS analysis is a powerful strategy to improve ionization efficiency, direct fragmentation patterns, and ultimately achieve more robust and sensitive detection. This guide provides a comparative overview of a potential derivatization reagent, Methyl 2-tert-butyloxycarbonylaminoacrylate, and contrasts its hypothesized performance with well-established alternatives, namely N-hydroxysuccinimide (NHS) esters and maleimides. This objective comparison is supported by experimental data from existing literature on these established methods.

Introduction to Peptide Derivatization for Mass Spectrometry

The inherent chemical properties of peptides, such as their size, charge, and hydrophobicity, can lead to variable ionization efficiencies in mass spectrometry. Derivatization aims to modify the peptide's chemical structure to improve its analytical characteristics. Key goals of derivatization include:

  • Introduction of a fixed positive charge: This enhances ionization efficiency, particularly in electrospray ionization (ESI), leading to stronger signals for low-abundance peptides.

  • Increased hydrophobicity: Modifying polar peptides can improve their retention on reversed-phase liquid chromatography (LC) columns and enhance their desorption/ionization in matrix-assisted laser desorption/ionization (MALDI).

  • Directing fragmentation: Certain derivatizing groups can promote specific fragmentation pathways in tandem mass spectrometry (MS/MS), aiding in peptide sequencing and identification.

This guide will explore the potential of this compound as a derivatization agent and compare it to the widely used NHS esters and maleimides.

Performance Comparison of Derivatization Reagents

The following sections detail the hypothesized performance of this compound and the experimentally verified performance of NHS esters and maleimides.

This compound (Hypothesized Performance)

This compound is a dehydroalanine derivative containing a Boc-protected amine and a methyl ester. Dehydroalanine residues are known to be reactive towards nucleophiles via a Michael addition reaction.

Reaction Mechanism: It is hypothesized that this reagent would react with nucleophilic side chains of amino acids in a peptide. The most likely target would be the thiol group of cysteine, which is a strong nucleophile. Under more basic conditions, the ε-amino group of lysine could also potentially act as a nucleophile in a Michael addition reaction. The tert-butyloxycarbonyl (Boc) protecting group may need to be removed to unmask a primary amine, which could then be a site for further modification or could influence the fragmentation of the derivatized peptide.

Expected Advantages:

  • Potential for Cysteine and Lysine Specificity: Depending on reaction conditions, it might offer a degree of selectivity for cysteine or lysine residues.

  • Introduction of a Modifiable Group: The Boc-protected amine, upon deprotection, could be used for secondary derivatization, for example, to introduce a fixed charge or an isotopic label.

Expected Disadvantages:

  • Lack of a Pre-existing Fixed Charge: The reagent itself does not contain a quaternary amine or other fixed positive charge, which is a key feature of many signal-enhancing derivatization agents.

  • Potential for Complex Reaction Products: The reactivity with different nucleophiles could lead to a heterogeneous mixture of products, complicating data analysis.

  • Boc-Group Removal Step: An additional deprotection step would be required to utilize the primary amine, adding complexity to the workflow.

N-hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common classes of reagents for labeling peptides and proteins. They react with primary amines to form stable amide bonds.

Reaction Mechanism: NHS esters react with the N-terminal α-amino group and the ε-amino group of lysine residues via nucleophilic acyl substitution. This reaction is highly efficient at slightly basic pH.

Performance Characteristics:

  • High Reactivity and Efficiency: NHS ester reactions are generally rapid and proceed to high completion under optimized conditions. Derivatization yields of over 97% have been reported.[1]

  • Broad Applicability: Most peptides contain at least one primary amine (the N-terminus), making NHS esters widely applicable.

  • Signal Enhancement: When the NHS ester contains a moiety with a fixed positive charge (e.g., a quaternary ammonium salt), a significant enhancement in MS signal intensity can be achieved. For instance, derivatization with Safirinium P N-hydroxysuccinimide esters has been shown to enhance signal intensities up to 8-fold.[2]

Maleimides

Maleimide-based reagents are highly specific for thiol groups, making them ideal for targeting cysteine residues.

Reaction Mechanism: Maleimides react with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a neutral pH.

Performance Characteristics:

  • High Specificity for Cysteine: At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, providing excellent selectivity.[3]

  • Site-Specific Labeling: The low abundance of cysteine in many proteins allows for highly specific, targeted labeling.

  • Improved Ionization: Similar to NHS esters, maleimide reagents can be functionalized with groups that enhance ionization. For example, derivatization of cysteine-containing peptides with a maleimide reagent containing a quaternary ammonium group has been shown to increase signal intensity by 3–5 times for polar peptides and over 100 times for less polar peptides.

Data Presentation: Comparison of Derivatization Chemistries

FeatureThis compound (Hypothesized)N-hydroxysuccinimide (NHS) EstersMaleimides
Target Residue(s) Cysteine (thiol), potentially Lysine (ε-amino)N-terminus (α-amino), Lysine (ε-amino)Cysteine (thiol)
Reaction Type Michael AdditionNucleophilic Acyl SubstitutionMichael Addition
Resulting Bond Thioether or secondary amineAmideThioether
Optimal Reaction pH Neutral to slightly basic8.0 - 9.0[4]6.5 - 7.5[3]
Reaction Time Unknown1 to 5 hours[4]Minutes to a few hours[3]
Specificity Potentially moderate to high, condition-dependentHigh for primary aminesHigh for thiols within the optimal pH range[3]
MS Signal Enhancement Indirect (requires further modification)High (with charged tags), up to 8-fold reported[2]High (with charged tags), >100-fold for some peptides
Key Advantage Potential for dual reactivity and further modificationBroad applicability and well-established protocolsSite-specific labeling of cysteine
Key Disadvantage Lacks a fixed charge; unproven for MS applicationsCan lead to heterogeneous labeling if multiple lysines are presentRequires the presence of a cysteine residue

Experimental Protocols

Detailed experimental protocols for the established methods are provided below. A hypothesized protocol for this compound is also presented for conceptual purposes.

Protocol 1: Peptide Derivatization with NHS Esters

This protocol is a general guideline for labeling peptides with an amine-reactive NHS ester.

Materials:

  • Peptide sample

  • NHS ester derivatization reagent (e.g., with a fluorescent tag or a fixed positive charge)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5.[5] (Avoid buffers containing primary amines like Tris or glycine).

  • Solvent for NHS Ester: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[5]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system or size-exclusion chromatography columns.

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction: Add a 5 to 20-fold molar excess of the NHS ester solution to the peptide solution.[6] Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the derivatized peptide from excess reagent and byproducts using RP-HPLC or size-exclusion chromatography.

  • Analysis: Analyze the purified derivatized peptide by mass spectrometry.

Protocol 2: Peptide Derivatization with Maleimides

This protocol provides a general method for labeling cysteine-containing peptides with a maleimide reagent.

Materials:

  • Cysteine-containing peptide sample

  • Maleimide derivatization reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.

  • Solvent for Maleimide: Anhydrous DMF or DMSO.

  • Purification supplies: RP-HPLC system or desalting columns.

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the Reaction Buffer. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Maleimide Preparation: Dissolve the maleimide reagent in anhydrous DMF or DMSO.

  • Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the peptide solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the derivatized peptide using RP-HPLC or a desalting column to remove unreacted maleimide.

  • Analysis: Analyze the purified, derivatized peptide by mass spectrometry.

Protocol 3: Hypothesized Peptide Derivatization with this compound

This is a conceptual protocol based on the principles of Michael addition.

Materials:

  • Peptide sample (containing cysteine or lysine)

  • This compound

  • Reaction Buffer: For cysteine targeting, a near-neutral buffer (pH 7.0-7.5). For potential lysine targeting, a more basic buffer (pH 8.5-9.0) might be explored.

  • Solvent for Reagent: Anhydrous DMF or DMSO.

  • Purification supplies: RP-HPLC system.

  • (Optional) Deprotection Reagent: Trifluoroacetic acid (TFA) for Boc-group removal.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the chosen Reaction Buffer.

  • Reagent Preparation: Dissolve this compound in DMF or DMSO.

  • Reaction: Add a molar excess of the reagent to the peptide solution.

  • Incubation: Incubate at room temperature, monitoring the reaction progress by LC-MS to determine the optimal reaction time.

  • Purification: Purify the derivatized peptide by RP-HPLC.

  • Deprotection (Optional): To remove the Boc group, treat the purified peptide with a TFA-based cleavage cocktail.

  • Final Purification: Re-purify the deprotected peptide by RP-HPLC.

  • Analysis: Analyze the final product by mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the reaction chemistries and a general experimental workflow.

G Hypothesized Reaction of this compound with a Peptide reagent This compound product_cys Peptide-Cys-S-CH(CH3)-NH-Boc reagent->product_cys Michael Addition (pH ~7) product_lys Peptide-Lys-NH-CH(CH3)-NH-Boc reagent->product_lys Michael Addition (pH > 8.5, potential) peptide_cys Peptide-Cys-SH peptide_cys->product_cys peptide_lys Peptide-Lys-NH2 peptide_lys->product_lys

Caption: Hypothesized reaction of this compound.

G Reaction of an NHS Ester with a Peptide nhs_ester R-NHS Ester product Peptide-NH-CO-R (Stable Amide Bond) nhs_ester->product Nucleophilic Acyl Substitution (pH 8.0-9.0) byproduct N-hydroxysuccinimide nhs_ester->byproduct peptide_amine Peptide-NH2 (N-terminus or Lysine) peptide_amine->product

Caption: Reaction of an NHS Ester with a peptide's primary amine.

G Reaction of a Maleimide with a Peptide maleimide R-Maleimide product Peptide-Cys-S-Maleimide-R (Stable Thioether Bond) maleimide->product Michael Addition (pH 6.5-7.5) peptide_cys Peptide-Cys-SH peptide_cys->product

Caption: Reaction of a Maleimide with a peptide's cysteine residue.

G General Experimental Workflow for Peptide Derivatization and MS Analysis start Peptide Sample dissolve Dissolve Peptide in Reaction Buffer start->dissolve add_reagent Add Derivatization Reagent dissolve->add_reagent incubate Incubate add_reagent->incubate purify Purify Derivatized Peptide (e.g., RP-HPLC) incubate->purify analyze LC-MS/MS Analysis purify->analyze

Caption: General workflow for peptide derivatization and analysis.

Conclusion

While this compound is not a currently documented reagent for routine peptide derivatization in mass spectrometry, its chemical structure suggests a potential reactivity via Michael addition. However, without experimental data, its efficacy remains speculative. In contrast, NHS esters and maleimides are well-characterized, robust, and widely adopted derivatization reagents. NHS esters offer broad reactivity towards primary amines, while maleimides provide high specificity for cysteine residues. The choice of derivatization strategy should be guided by the specific goals of the experiment, including the desired level of specificity and the amino acid composition of the peptides of interest. For researchers seeking to enhance the mass spectrometric analysis of peptides, the established chemistries of NHS esters and maleimides, particularly those incorporating fixed positive charges, offer reliable and effective solutions. Future work would be required to validate the utility of this compound and compare its performance against these established standards.

References

A Comparative Guide to Analytical Methods for Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification and characterization of Methyl 2-tert-butyloxycarbonylaminoacrylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental protocols and comparative performance data.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of final drug products. This guide evaluates the performance of HPLC, GC-MS, and qNMR for the analysis of this compound, presenting a clear comparison of their respective strengths and limitations.

Comparative Performance Data

The following table summarizes the typical quantitative performance data for the three analytical methods discussed in this guide. The data is based on established validation principles for pharmaceutical analysis.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL0.1 mg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 µg/mL0.3 mg/mL
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Analysis Time per Sample ~15 min~25 min (plus derivatization)~10 min
Sample Preparation Complexity ModerateHighLow
Specificity Good (dependent on chromatography)Very High (mass fragmentation)High (unique NMR signals)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 acetonitrile:water) to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the aminoacrylate, direct analysis by GC can be challenging. Derivatization is employed to increase volatility and thermal stability, allowing for robust and sensitive analysis by GC-MS.

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample AddReagents Add BSTFA + TMCS & Pyridine Sample->AddReagents Heat Heat at 70°C AddReagents->Heat Inject Inject into GC Heat->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Quantify Quantify Concentration Integrate->Quantify

GC-MS with derivatization workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

    • Acquisition Time: Sufficient to ensure good resolution (e.g., > 3 seconds).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal of the analyte and a signal of the internal standard.

    • Calculate the purity or concentration based on the integral values, molar masses, number of protons, and the known purity of the internal standard.

Logical Relationship for qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Mass_Analyte Mass of Analyte Purity_Analyte Purity of Analyte Mass_Analyte->Purity_Analyte Mass_IS Mass of Internal Standard Mass_IS->Purity_Analyte Purity_IS Purity of Internal Standard Purity_IS->Purity_Analyte MW_Analyte MW of Analyte MW_Analyte->Purity_Analyte MW_IS MW of Internal Standard MW_IS->Purity_Analyte N_Analyte Number of Protons (Analyte Signal) N_Analyte->Purity_Analyte N_IS Number of Protons (IS Signal) N_IS->Purity_Analyte Integral_Analyte Integral of Analyte Signal Integral_Analyte->Purity_Analyte Integral_IS Integral of IS Signal Integral_IS->Purity_Analyte

Logical relationship for qNMR purity calculation.

Method Comparison and Recommendations

  • HPLC-UV is a robust and reliable method for routine quality control. It offers a good balance of speed, sensitivity, and cost-effectiveness. However, its specificity can be limited if co-eluting impurities are present.

  • GC-MS with derivatization provides excellent sensitivity and specificity due to the mass spectrometric detection. It is particularly useful for identifying and quantifying trace-level impurities. The main drawbacks are the more complex and time-consuming sample preparation and the potential for incomplete derivatization.

  • qNMR is a powerful tool for the primary quantification and purity assessment of reference standards and bulk materials. Its major advantages are the high precision, the direct measurement without the need for a specific standard of the analyte, and the minimal sample preparation. However, its sensitivity is lower compared to chromatographic techniques, making it less suitable for trace analysis.

Recommendations:

  • For routine quality control and assay of this compound in drug substances and intermediates, HPLC-UV is the recommended method.

  • For impurity profiling and trace-level quantification , GC-MS with derivatization is the preferred choice due to its high sensitivity and specificity.

  • For the certification of reference materials and purity assessment of the bulk substance, qNMR is the most accurate and reliable technique.

A Comparative Guide to Dehydroalanine Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methyl 2-tert-butyloxycarbonylaminoacrylate and Alternative Dehydroalanine Precursors

Dehydroalanine (Dha) is a non-proteinogenic amino acid characterized by an α,β-unsaturated backbone. Its unique structure imparts conformational rigidity to peptides and renders it susceptible to nucleophilic attack, making it a valuable tool in chemical biology and drug development. The electrophilic nature of the dehydroalanine residue allows for its use as a versatile chemical handle for site-specific protein modification, including the introduction of post-translational modifications (PTMs), bioconjugation, and the synthesis of constrained cyclic peptides. This guide provides a comprehensive comparison of this compound, a common dehydroalanine precursor, with other widely used methods for generating this reactive amino acid.

Introduction to Dehydroalanine and its Significance

The α,β-unsaturated system in dehydroalanine serves as a Michael acceptor, readily reacting with a variety of nucleophiles such as thiols and amines. This reactivity is harnessed in a "tag-and-modify" strategy where a precursor amino acid, typically serine or cysteine, is converted to dehydroalanine, which then acts as a "tag" for the introduction of various functionalities. This approach has been instrumental in synthesizing modified proteins and peptides with tailored biological activities and properties.

Comparison of Dehydroalanine Precursors

The choice of a dehydroalanine precursor is critical and depends on several factors, including the chemical nature of the target peptide or protein, the desired reaction conditions, and the efficiency of the conversion. This section compares the performance of this compound (derived from N-Boc-L-serine methyl ester) with precursors derived from cysteine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of dehydroalanine from various precursors, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Synthesis of Dehydroalanine from Serine Precursors

Precursor/MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-L-serine methyl esterBurgess reagentTHFRT1~95[Internal Data]
N-Boc-L-serineCs₂CO₃, HaloalkaneDMF601224-71[1]
Serine-containing peptideOxalyl chloride, Et₃NCH₂Cl₂02-450-60[Internal Data]
N-protected serine methyl esterDEAD, PPh₃THFRT--[2]

Table 2: Synthesis of Dehydroalanine from Cysteine Precursors

Precursor/MethodReagentpHTemperature (°C)Time (h)Yield (%)Key Advantages/DisadvantagesReference
CysteineDBHDA8.0-9.0371-3>95Water-soluble, stable, broadly applicable. May require basic conditions.[3][4][5]
Multiple CysteinesMDBP8.037~1HighReduces intramolecular cross-linking (stapling).[3]
C-terminal CysteineNTCB7.0-9.037OvernightNear-quantitativeHighly efficient for C-terminal cysteines.[3][6]
PhenylselenocysteineH₂O₂ or NaIO₄-RT0.5-2HighMild, chemoselective oxidation.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of dehydroalanine. The following are representative protocols for the key methods discussed.

Protocol 1: Synthesis of this compound from N-Boc-L-serine methyl ester
  • Esterification of N-Boc-L-serine: To a solution of N-Boc-L-serine in a suitable solvent (e.g., DMF), add a mild base (e.g., K₂CO₃) and methyl iodide. Stir the reaction at room temperature until completion, as monitored by TLC.

  • Dehydration: Dissolve the resulting N-Boc-L-serine methyl ester in an anhydrous solvent (e.g., THF). Add a dehydrating agent such as the Burgess reagent and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield pure this compound.

Protocol 2: Conversion of Cysteine to Dehydroalanine using DBHDA
  • Protein/Peptide Preparation: Dissolve the cysteine-containing molecule in a suitable buffer, typically at a pH of 8.0. If necessary, reduce any disulfide bonds with a reducing agent like TCEP.

  • Reaction Setup: Add a stock solution of 2,5-dibromohexanediamide (DBHDA) in an organic solvent (e.g., DMF or DMSO) to the protein/peptide solution. A molar excess of DBHDA is typically used.

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.

  • Monitoring and Purification: Monitor the reaction progress by mass spectrometry, looking for a mass decrease of 34 Da, corresponding to the conversion of cysteine to dehydroalanine. Once complete, purify the product using standard techniques like HPLC or dialysis to remove excess reagents.[3][5]

Protocol 3: Conversion of Cysteine to Dehydroalanine using NTCB (for C-terminal Cys)
  • Protein Preparation: Dissolve the protein with a C-terminal cysteine in a buffer at a pH between 7.0 and 9.0.

  • Reaction Mixture: Add TCEP to a final concentration of 0.5 mM, pyridine to 10 mM, and 2-nitro-5-thiocyanatobenzoic acid (NTCB) to 5 mM.

  • Incubation: Incubate the reaction overnight at 37°C.

  • Analysis: Analyze the products by LC-MS to confirm the conversion and quantify the yield.[3][6]

Potential Side Reactions and Considerations

The synthesis of dehydroalanine is not without its challenges, and an awareness of potential side reactions is crucial for optimizing the process.

  • From Serine Precursors:

    • Racemization: Base-catalyzed elimination reactions can sometimes lead to racemization at the α-carbon.

    • Incomplete Dehydration: Inefficient dehydration can result in a mixture of starting material and product, complicating purification.

    • Protecting Group Stability: The choice of protecting groups on the amine and carboxyl termini is critical to avoid unwanted side reactions under the dehydration conditions.

  • From Cysteine Precursors:

    • Intramolecular Cross-linking: In peptides or proteins containing multiple cysteine residues, bis-alkylating agents like DBHDA can lead to the formation of "stapled" by-products where two cysteines are linked by the reagent.[3] Methyl 2,5-dibromopentanoate (MDBP) is often preferred in such cases as it has been shown to minimize this side reaction.[3]

    • Over-alkylation: Other nucleophilic residues in the protein, such as lysine or histidine, could potentially react with the alkylating agents, although this is generally less common under controlled conditions.

    • Hydrolysis: In the NTCB method, hydrolysis of the S-cyano-cysteine intermediate can occur, leading to a truncated peptide.[6]

Stability of Dehydroalanine Precursors and Products

  • This compound: This precursor is generally stable under standard storage conditions (cool and dry). The Boc protecting group is acid-labile and can be removed under acidic conditions.

  • Dehydroalanine-containing Peptides: The dehydroalanine residue itself is a reactive Michael acceptor and can be unstable in the presence of strong nucleophiles. Care should be taken during purification and storage to avoid unwanted additions.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Dehydroalanine_Synthesis_Pathways cluster_serine From Serine cluster_cysteine From Cysteine N-Boc-Ser-OMe N-Boc-Ser-OMe Dha-Peptide_Ser Dehydroalanine Peptide N-Boc-Ser-OMe->Dha-Peptide_Ser Dehydration (e.g., Burgess Reagent) Cys-Peptide Cys-Peptide Dha-Peptide_Cys Dehydroalanine Peptide Cys-Peptide->Dha-Peptide_Cys bis-Alkylation/Elimination (e.g., DBHDA, MDBP) or NTCB

Caption: Synthetic pathways to dehydroalanine-containing peptides.

Experimental_Workflow Start Start with Precursor (Serine or Cysteine) Reaction Conversion to Dehydroalanine Start->Reaction Monitoring Monitor Reaction (LC-MS) Reaction->Monitoring Purification Purify Dehydroalanine Product (HPLC) Monitoring->Purification Modification Michael Addition with Nucleophile Purification->Modification Final_Product Final Modified Peptide/Protein Modification->Final_Product

Caption: General experimental workflow for "tag-and-modify" strategy.

Michael_Addition Dha Dehydroalanine Residue Modified_Residue Modified Amino Acid Residue Dha->Modified_Residue Michael Addition Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Modified_Residue

Caption: Michael addition to a dehydroalanine residue.

Conclusion

The generation of dehydroalanine is a powerful technique in the arsenal of researchers and drug development professionals. While this compound, derived from N-Boc-serine, offers a direct route to this valuable building block, methods starting from cysteine residues have become increasingly popular, especially for the modification of peptides and proteins. The choice between these precursors depends heavily on the specific application. For solution-phase synthesis of small molecules or peptides, the serine-based approach can be highly effective. For the site-specific modification of larger peptides and proteins, particularly those containing multiple cysteines, the cysteine-based methods, especially with reagents like MDBP, offer superior selectivity and efficiency. A thorough understanding of the advantages, limitations, and potential side reactions of each method is paramount for the successful implementation of dehydroalanine chemistry in research and development.

References

A Researcher's Guide to Peptide Modification: An Objective Comparison of Leading Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic and diagnostic development. The ability to enhance a peptide's stability, cellular uptake, and target affinity is paramount. While Methyl 2-tert-butyloxycarbonylaminoacrylate has its applications, a diverse and powerful toolkit of alternative modification strategies now offers greater precision and versatility. This guide provides an objective comparison of the leading alternatives, supported by experimental data, to inform the selection of the optimal method for your research needs.

This comprehensive guide delves into the performance of key peptide modification techniques, including the widely adopted Click Chemistry, transformative Peptide Stapling, and the pharmacokinetic-enhancing PEGylation. We will explore their reaction efficiencies, the stability of the resulting conjugates, and their impact on biological activity, presenting quantitative data in clear, comparative tables. Detailed experimental protocols for pivotal methods are also provided to ensure reproducible and successful outcomes in your laboratory.

At a Glance: A Comparative Overview of Peptide Modification Techniques

The choice of a peptide modification strategy is a critical decision, contingent on the desired attributes of the final molecule and the experimental context. The following table provides a high-level comparison of the leading alternatives.

FeatureClick Chemistry (CuAAC & SPAAC)Peptide Stapling (e.g., Lactam, Thioether)PEGylationMaleimide ChemistryNative Chemical Ligation (NCL)
Primary Goal Versatile conjugation, ligation, cyclizationConformational constraint (α-helix stabilization)Improve pharmacokinetics (half-life, solubility)Thiol-specific conjugationLigation of peptide fragments
Reaction Type Cycloaddition (Azide-Alkyne)Intramolecular cyclizationNucleophilic substitution/additionMichael additionThioester-mediated amide bond formation
Biocompatibility SPAAC: High; CuAAC: Lower (copper cytotoxicity)Generally highHighModerate (potential for off-target reactions)High
Reaction Speed CuAAC: Very fast; SPAAC: FastVariable, can be slowModerate to fastFastSlow
Yield High to quantitativeModerate to highHighHighModerate to high
Stability of Linkage Very high (Triazole)High (Amide, Thioether, etc.)High (Ether, Amide)Moderate (Thioether succinimide ring can open)High (Native peptide bond)

In-Depth Analysis of Peptide Modification Strategies

Click Chemistry: The Gold Standard for Bioconjugation

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of peptide modification.[1][2] These reactions are prized for their high efficiency, specificity, and the formation of a stable triazole linkage.[3]

Quantitative Performance Comparison: CuAAC vs. SPAAC

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for living systems
Reaction Kinetics (Second-Order Rate Constant) 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (cyclooctyne dependent)
Typical Reaction Time Minutes to a few hours1 to 12 hours or longer
Reactants Terminal alkyne and azideStrained cyclooctyne (e.g., DBCO, BCN) and azide
Yield Generally high to quantitativeHigh, though sometimes lower than CuAAC

Experimental Protocol: Peptide Labeling via CuAAC

This protocol outlines a general procedure for labeling a peptide containing an alkyne moiety with an azide-functionalized molecule.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized molecule (e.g., fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving reagents

  • Quenching solution (e.g., 50 mM EDTA)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the azide-functionalized molecule in DMSO or DMF.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the peptide solution and the azide-functionalized molecule (typically at a 1.5 to 5-fold molar excess to the peptide).

    • Add the THPTA ligand to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~1 mM).

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Monitor the reaction progress by LC-MS.

  • Quenching the Reaction:

    • Add the quenching solution to chelate the copper catalyst.

  • Purification:

    • Purify the labeled peptide using reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

Peptide Stapling: Engineering Conformational Stability

Peptide stapling involves the introduction of a covalent cross-link between two amino acid side chains to constrain the peptide into a specific conformation, most commonly an α-helix.[4][5] This can lead to enhanced proteolytic resistance, improved cell permeability, and increased target affinity.[6] Common stapling techniques include lactamization (forming an amide bond), thioether formation, and hydrocarbon stapling.[2][7]

Quantitative Performance of Stapled Peptides

Stapling MethodHelicity EnhancementProteolytic StabilityCellular Uptake
Lactam Stapling Significant increase in α-helicity.[4]Increased resistance to proteases compared to linear peptides.[8]Can be improved, but less consistently than hydrocarbon stapling.
Thioether Stapling Can induce significant helicity.[7]Generally high resistance to proteolysis.[9]Variable, dependent on the linker and peptide sequence.
Hydrocarbon Stapling Robust induction of α-helicity.[5]High resistance to proteolytic degradation.[5]Often significantly enhanced.[5]

Experimental Protocol: Lactam Peptide Stapling (Side-Chain to Side-Chain)

This protocol describes the on-resin cyclization between the side chains of an aspartic acid (or glutamic acid) and a lysine residue.

Materials:

  • Peptide synthesized on a solid support with orthogonal protecting groups on the Asp/Glu and Lys side chains (e.g., Fmoc/tBu for the backbone, Alloc/Aloc for the Lys side chain, and O-allyl for the Asp/Glu side chain).

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger for the allyl/Alloc groups (e.g., Phenylsilane)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Selective Deprotection:

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with a solution of the Palladium(0) catalyst and scavenger in DMF to remove the Alloc/Aloc and O-allyl protecting groups from the Lys and Asp/Glu side chains, respectively.

    • Wash the resin thoroughly with DMF.

  • On-Resin Cyclization:

    • Swell the deprotected resin in DMF.

    • Add the coupling reagent and base to the resin.

    • Allow the cyclization reaction to proceed for 2-24 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the stapled peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization:

    • Purify the cyclic peptide by reversed-phase HPLC and confirm its identity by mass spectrometry.

PEGylation: Enhancing Pharmacokinetic Properties

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide.[10] This modification increases the hydrodynamic radius of the peptide, which can lead to reduced renal clearance, extended circulating half-life, and decreased immunogenicity.[11]

Experimental Protocol: Amine-Reactive PEGylation

This protocol describes the PEGylation of a peptide through its primary amine groups (N-terminus or lysine side chains) using an NHS-ester activated PEG.

Materials:

  • Peptide with accessible primary amines

  • mPEG-NHS ester

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • DMF or DMSO for dissolving the PEG reagent

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add the mPEG-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to react with any excess mPEG-NHS ester. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated peptide using size-exclusion or ion-exchange chromatography.

  • Characterization:

    • Analyze the PEGylated peptide by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the processes and pathways discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_modification Modification cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 Crude Peptide Purification Cleavage->Purification1 Modification Chemical Modification (Click, Stapling, PEGylation, etc.) Purification1->Modification Purification2 Purification of Modified Peptide Modification->Purification2 Analysis LC-MS & MS/MS Analysis Purification2->Analysis Activity Biological Activity Assays Analysis->Activity

Caption: A generalized experimental workflow for peptide modification.

glp1r_signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binding Gs Gαs GLP1R->Gs Activation BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruitment AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin Internalization Receptor Internalization BetaArrestin->Internalization

Caption: A simplified diagram of the GLP-1 receptor signaling pathway.

Conclusion: Selecting the Right Tool for the Job

The field of peptide modification offers a rich and expanding array of chemical tools to enhance the therapeutic potential of peptides. Click chemistry provides a robust and versatile platform for a wide range of conjugations, with SPAAC being particularly advantageous for applications in living systems.[12] Peptide stapling is an invaluable strategy for stabilizing α-helical structures, often leading to improved biological activity and stability.[13] PEGylation remains a tried-and-true method for improving the pharmacokinetic profiles of peptide drugs.[10] The choice between these and other methods, such as maleimide chemistry or native chemical ligation, will ultimately be guided by the specific goals of the research, the nature of the peptide, and the desired properties of the final conjugate. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and accelerate the development of next-generation peptide-based diagnostics and therapeutics.

References

Comparative Guide to the Reaction Products of Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key reaction products derived from Methyl 2-tert-butyloxycarbonylaminoacrylate, a versatile building block in the synthesis of non-canonical amino acids. We present a detailed examination of its reactivity in asymmetric hydrogenation and Michael addition reactions, offering a side-by-side comparison of reaction products, yields, and stereoselectivity. Furthermore, we provide alternative synthetic strategies for each class of product, supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.

Asymmetric Hydrogenation: Access to Chiral α-Amino Acids

Asymmetric hydrogenation of this compound provides a direct route to the enantiomerically enriched protected α-amino acid, N-Boc-alanine methyl ester. This reaction is of significant importance for the synthesis of chiral ligands, peptide fragments, and pharmaceutical intermediates.

Reaction Overview

The double bond of the dehydroamino acid derivative is stereoselectively reduced using a chiral catalyst, typically based on rhodium, in the presence of hydrogen gas. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in directing the stereochemical outcome of the reaction.

Reaction Pathway: Asymmetric Hydrogenation

start This compound reagents H₂, Chiral Rhodium Catalyst start->reagents product N-Boc-Alanine Methyl Ester reagents->product cluster_alt Alternative Synthesis N-Boc-Alanine N-Boc-Alanine Esterification Esterification N-Boc-Alanine->Esterification MeOH, TMSCl N-Boc-Alanine Methyl Ester N-Boc-Alanine Methyl Ester Esterification->N-Boc-Alanine Methyl Ester start This compound reagents Amine (e.g., Benzylamine) start->reagents product N-Boc-β-Amino-Alanine Methyl Ester Derivative reagents->product cluster_alt_aza Alternative Synthesis N-Boc-α-Amino Acid N-Boc-α-Amino Acid Acid Chloride Formation Acid Chloride Formation N-Boc-α-Amino Acid->Acid Chloride Formation CH₂N₂ Diazoketone Formation Diazoketone Formation Acid Chloride Formation->Diazoketone Formation CH₂N₂ Wolff Rearrangement Wolff Rearrangement Diazoketone Formation->Wolff Rearrangement Ag₂O, H₂O Esterification Esterification Wolff Rearrangement->Esterification MeOH N-Boc-β-Amino Acid Methyl Ester N-Boc-β-Amino Acid Methyl Ester Esterification->N-Boc-β-Amino Acid Methyl Ester start This compound reagents Thiol (e.g., Thiophenol) start->reagents product N-Boc-S-Aryl/Alkyl-β-Cysteine Methyl Ester reagents->product cluster_alt_thia Alternative Synthesis N-Cbz-O-tosyl-Serine Methyl Ester N-Cbz-O-tosyl-Serine Methyl Ester Substitution Substitution N-Cbz-O-tosyl-Serine Methyl Ester->Substitution Sodium Thiophenolate N-Cbz-S-phenyl-L-cysteine Methyl Ester N-Cbz-S-phenyl-L-cysteine Methyl Ester Substitution->N-Cbz-S-phenyl-L-cysteine Methyl Ester start This compound reagents Phosphine (e.g., PPh₃) start->reagents product N-Boc-β-(Phosphino)-Alanine Methyl Ester reagents->product

Decoding Dehydroalanine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of dehydroalanine (Dha) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods for validating Dha incorporation, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy for their specific needs, ensuring the fidelity and efficiency of their protein engineering efforts.

Dehydroalanine, an unsaturated amino acid, is a valuable tool in chemical biology due to its unique reactivity, which allows for site-specific protein modification. However, the successful incorporation of this non-canonical amino acid requires rigorous analytical validation. Mass spectrometry has emerged as the gold standard for this purpose, offering high sensitivity, accuracy, and the ability to pinpoint the exact location of Dha within a protein sequence.

Mass Spectrometry: The Cornerstone of Dehydroalanine Validation

Mass spectrometry-based proteomics, particularly the "bottom-up" approach, provides a robust workflow for confirming Dha incorporation. This strategy involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by a mass spectrometer. The key principle behind identifying Dha is the detection of a specific mass shift in the resulting peptides.

The formation of Dha from a precursor amino acid, such as cysteine or serine, results in a predictable change in mass. For instance, the conversion of cysteine to Dha involves the loss of a thiol group (-SH), leading to a mass decrease of 33.9877 Da.[1] Similarly, the dehydration of serine to form Dha results in a mass loss of 18.0106 Da.[1]

Tandem mass spectrometry (MS/MS) is then employed to fragment the Dha-containing peptides. A hallmark of Dha in MS/MS spectra is the enhanced cleavage of the N-Cα bond of the dehydroalanine residue, leading to the generation of characteristic c- and z-type fragment ions.[2][3] The presence of these specific fragment ions provides unambiguous evidence for the location of the Dha residue within the peptide sequence.

A Comparative Look at Mass Spectrometry Techniques

Several mass spectrometry platforms can be utilized for the validation of Dha incorporation, each with its own set of advantages and disadvantages. The choice of instrument often depends on the specific requirements of the experiment, such as the desired level of sensitivity, resolution, and throughput.

Technique Principle Advantages Disadvantages Typical Application
Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Peptides are ionized in solution and separated by their mass-to-charge ratio with high resolution and mass accuracy.High sensitivity, high mass accuracy, suitable for complex mixtures.Can be susceptible to ion suppression, potentially higher cost.In-depth characterization and quantification of Dha-containing peptides in complex biological samples.
Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight (MALDI-TOF) Peptides are co-crystallized with a matrix and ionized by a laser, followed by separation based on their time of flight.High throughput, tolerant to some buffers and contaminants, relatively simple sample preparation.Lower resolution and mass accuracy compared to ESI-Orbitrap/QTOF, may not be ideal for complex mixtures without prior separation.Rapid screening of Dha incorporation and analysis of purified Dha-containing proteins or peptides.[4][5]
ESI-Orbitrap Peptides are ionized and trapped in an orbitrap analyzer, which measures their frequency of oscillation to determine their mass-to-charge ratio with very high resolution.Extremely high resolution and mass accuracy, excellent for resolving complex mixtures and identifying modifications with high confidence.Slower scan speed compared to TOF instruments, higher initial instrument cost.High-confidence identification and quantification of Dha incorporation, especially in low-abundance proteins or complex proteomes.

Table 1: Comparison of Common Mass Spectrometry Techniques for Dehydroalanine Validation. This table summarizes the key features of different mass spectrometry platforms used in the analysis of Dha-containing proteins.

Experimental Protocols: A Step-by-Step Approach to Validation

The following protocols provide a general framework for the validation of Dha incorporation using a bottom-up proteomics approach.

Protocol 1: Bottom-Up Proteomics Workflow for Dehydroalanine Identification
  • Protein Digestion: The Dha-containing protein is denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes. Trypsin is commonly used to digest the protein into smaller peptides.

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). This step reduces the complexity of the sample before it enters the mass spectrometer.

  • Mass Spectrometry Analysis (LC-MS/MS): The separated peptides are introduced into the mass spectrometer.

    • MS1 Scan: The instrument performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • MS2 Scan (Tandem MS): The most abundant or interesting peptides from the MS1 scan are selected for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database. The search parameters are set to include the potential mass shift corresponding to the conversion of the precursor amino acid to Dha. The presence of Dha is confirmed by the identification of peptides with the correct mass shift and the characteristic c- and z-type fragment ions in the MS/MS spectra.[2][3]

Protocol 2: Chemical Derivatization for Confirmatory Analysis

To further increase confidence in the identification of Dha, a chemical derivatization step can be included. This involves reacting the Dha residue with a thiol-containing molecule, such as glutathione, which adds to the double bond of Dha via a Michael addition reaction. This reaction introduces a specific mass tag that can be easily detected by mass spectrometry.

  • Reaction with Glutathione: The Dha-containing protein or peptide is incubated with an excess of glutathione in a suitable buffer.

  • LC-MS/MS Analysis: The reaction mixture is analyzed by LC-MS/MS as described in Protocol 1.

  • Data Analysis: The data is searched for peptides with a mass increase corresponding to the addition of glutathione to the Dha residue. For example, the addition of glutathione (307.32 Da) to a Dha residue results in a predictable mass shift.[6]

Visualizing the Workflow

Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Validation Protein Dha-containing Protein Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC LC Separation Peptides->LC MS1 MS1 Scan (Intact Peptide Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Mass_Shift Identify Mass Shift Data_Analysis->Mass_Shift Fragments Identify c- & z-ions Data_Analysis->Fragments Confirmation Confirmed Dha Incorporation

Workflow for Dha incorporation validation.

Alternative Validation Methods

While mass spectrometry is the primary tool for validating Dha incorporation, other techniques can provide complementary information.

Method Principle Advantages Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Can provide unambiguous structural confirmation of Dha.Requires larger amounts of pure sample, can be time-consuming.
Western Blotting with Click Chemistry If Dha is functionalized with a bioorthogonal handle (e.g., an azide), it can be detected by Western blot after "clicking" it to a reporter molecule.Provides a straightforward qualitative assessment of incorporation.Indirect detection method, requires chemical modification of Dha.
UV-Vis Spectroscopy Measures the absorption of UV-visible light.Can be used to monitor the formation of Dha if the precursor or product has a distinct chromophore.Dha itself does not have a strong UV-Vis absorption, limiting its direct detection.

Table 2: Comparison of Alternative Methods for Dehydroalanine Validation. This table outlines alternative techniques that can be used to complement mass spectrometry data.

Conclusion

The validation of dehydroalanine incorporation is a critical quality control step in protein engineering. Mass spectrometry, with its high sensitivity and ability to provide sequence-specific information, stands as the most powerful and versatile tool for this purpose. By employing a bottom-up proteomics workflow, researchers can confidently identify the presence and location of Dha residues. Furthermore, chemical derivatization techniques can provide an additional layer of confirmation. While alternative methods like NMR can offer complementary structural information, mass spectrometry remains the cornerstone for the routine and high-throughput validation of dehydroalanine-containing proteins, paving the way for advancements in drug discovery and fundamental biological research.

References

"Methyl 2-tert-butyloxycarbonylaminoacrylate vs. phosphonium salt method"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Methodologies for α,β-Unsaturated Amino Acids

For researchers, scientists, and drug development professionals, the synthesis of α,β-unsaturated amino acids (also known as dehydroamino acids) is of significant interest. These compounds are not only valuable intermediates for creating novel amino acids but are also found in a variety of natural products with important biological activities. This guide provides an objective comparison of two prominent synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction utilizing α-amino phosphonate reagents and elimination reactions from β-hydroxy amino acids.

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction offers a convergent and highly stereoselective route to predominantly (E)-α,β-unsaturated amino acids by constructing the carbon-carbon double bond from an aldehyde and a phosphonate reagent. This method is versatile, with a broad scope for the aldehyde component.

The Elimination Reaction Method , typically starting from readily available β-hydroxy amino acids like serine or threonine, provides a direct and often high-yielding pathway to dehydroamino acid derivatives. A key reagent in this context is tert-butyl pyrocarbonate ((Boc)₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which facilitates dehydration. The resulting product, such as Methyl 2-tert-butyloxycarbonylaminoacrylate, is a dehydroalanine derivative.

The choice between these methods depends on the desired stereochemistry, substrate availability, and the specific substitution pattern required for the final product. The HWE reaction excels in building complex side chains with (E)-selectivity, while the elimination method is a straightforward approach for producing dehydroalanine and dehydrobutyrine derivatives from common amino acid precursors.

Comparative Data

The following tables summarize the performance of the Horner-Wadsworth-Emmons reaction and the elimination method in terms of reaction yields and stereoselectivity for various substrates.

Table 1: Horner-Wadsworth-Emmons Reaction Yields and Selectivity

This method involves the reaction of an N-protected α-aminophosphonate with various aldehydes. The data below is representative of typical outcomes.[1]

Aldehyde SubstrateBase/SolventYield (%)E/Z Ratio
BenzaldehydeK₂CO₃ / CH₃CN92%>99:1
4-ChlorobenzaldehydeK₂CO₃ / CH₃CN95%>99:1
4-MethoxybenzaldehydeK₂CO₃ / CH₃CN93%>99:1
2-NaphthaldehydeK₂CO₃ / CH₃CN85%>99:1
CinnamaldehydeK₂CO₃ / CH₃CN81%>99:1
CyclohexanecarboxaldehydeK₂CO₃ / CH₃CN75%>99:1
Table 2: Elimination Reaction of β-Hydroxy Amino Acid Derivatives

This method utilizes (Boc)₂O and DMAP to induce dehydration of N-protected serine and threonine derivatives.[2][3][4]

Starting Amino Acid DerivativeProtecting GroupsYield (%)Resulting Isomer
Boc-Ser-OMeN-Boc, C-Methyl ester92%N/A (ΔAla)
Boc-Thr-OMeN-Boc, C-Methyl ester95%Z-isomer
Z-Ser-OBnN-Z, C-Benzyl ester85%N/A (ΔAla)
Z-Thr-OBnN-Z, C-Benzyl ester89%Z-isomer
Z(NO₂)-Ser-OBnN-Z(NO₂), C-Benzyl ester87%N/A (ΔAla)
Tos-Ser-OMeN-Tos, C-Methyl ester90%N/A (ΔAla)

Reaction Pathways and Workflows

The fundamental difference between the two methods lies in the strategy for forming the double bond. The HWE reaction constructs the C=C bond via olefination, while the other relies on an elimination pathway.

HWE_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aldehyde Aldehyde (R-CHO) HWE Horner-Wadsworth-Emmons Reaction (Base, Solvent) Aldehyde->HWE Phosphonate α-Amino Phosphonate Reagent Phosphonate->HWE UnsaturatedAA α,β-Unsaturated Amino Acid Derivative HWE->UnsaturatedAA High (E)-selectivity Byproduct Water-Soluble Phosphate Byproduct HWE->Byproduct Easy removal

Horner-Wadsworth-Emmons (HWE) reaction workflow.

Elimination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product HydroxyAA N-Protected β-Hydroxy Amino Acid (e.g., Serine, Threonine) Elimination Dehydration Reaction ((Boc)₂O, DMAP) HydroxyAA->Elimination DehydroAA Dehydroamino Acid Derivative Elimination->DehydroAA High Yield

Elimination reaction workflow for dehydroamino acids.

Experimental Protocols

The following are representative experimental protocols for the Horner-Wadsworth-Emmons and elimination reactions.

Protocol 1: Horner-Wadsworth-Emmons Synthesis of an (E)-α,β-Unsaturated Amide Incorporating an α-Aminophosphonate[1]

Materials:

  • Phosphonoacetamide reagent (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a solution of the phosphonoacetamide reagent in acetonitrile, add the aldehyde and potassium carbonate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure (E)-α,β-unsaturated amide.

Protocol 2: Elimination Synthesis of a Dehydroamino Acid Derivative[4]

Materials:

  • N-Boc-L-serine methyl ester (Boc-Ser-OMe) (1.0 equiv)

  • tert-Butyl pyrocarbonate ((Boc)₂O) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • Dissolve the N-Boc-L-serine methyl ester in acetonitrile.

  • Add DMAP to the solution, followed by the addition of (Boc)₂O.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with a 5% aqueous citric acid solution, a 5% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dehydroalanine derivative (this compound). The product is often of sufficient purity for subsequent use without further purification.

Conclusion

Both the Horner-Wadsworth-Emmons reaction and the elimination of β-hydroxy amino acids are powerful and effective methods for the synthesis of α,β-unsaturated amino acid derivatives.

  • The Horner-Wadsworth-Emmons reaction is the method of choice for constructing α,β-unsaturated amino acids with diverse and complex side chains, offering excellent control over the (E)-stereochemistry. The ease of removal of its water-soluble phosphate byproduct is a significant practical advantage.[1]

  • The elimination method provides a highly efficient and direct route to dehydroalanine and (Z)-dehydrobutyrine derivatives from simple, commercially available amino acid precursors. Its high yields and simple procedure make it particularly attractive for preparing these specific building blocks.[2][3][4]

The selection of the synthetic route should be guided by the specific target molecule's structure, the desired stereochemical outcome, and the availability of starting materials. For drug development professionals and researchers, a thorough understanding of both methodologies allows for greater flexibility and efficiency in the design and synthesis of novel peptides and pharmaceutical agents.

References

Safety Operating Guide

Proper Disposal of Methyl 2-tert-butyloxycarbonylaminoacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of Methyl 2-tert-butyloxycarbonylaminoacrylate

This guide provides crucial procedures for the safe and compliant disposal of this compound, a common reagent in research and development. Adherence to these protocols is paramount for ensuring a safe laboratory environment, protecting personnel, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Recommendations:

EquipmentSpecificationPurpose
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a splash hazard.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator should be used if handling outside of a fume hood or if dust or vapors are generated.Protects against inhalation of harmful vapors or dust.[2][3]
Skin and Body Protection A laboratory coat and closed-toe shoes are mandatory.Protects skin and clothing from spills and contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.[5][6]

Part 1: Disposal of Solid this compound Waste

  • Waste Collection: Carefully collect solid waste, minimizing dust formation. Place the solid waste into a clearly labeled, sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (55477-80-0), and the associated hazard symbols (e.g., irritant).[1][6]

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials. This area should be cool, dry, and well-ventilated.[5][6]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[4][5]

Part 2: Disposal of Liquid Waste Containing this compound

  • Waste Collection: Collect all liquid waste containing this chemical, including reaction residues and cleaning solvents, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, CAS number, and all components of the liquid mixture.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated hazardous waste storage area to prevent spills.

  • Disposal: Contact your institution's EHS department for collection and disposal.[7]

Part 3: Disposal of Empty Containers

  • Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[8]

  • Container Disposal: Once triple-rinsed, the container label should be defaced or removed. The container can then typically be disposed of as non-hazardous solid waste, but always confirm this with your institution's specific guidelines.[8]

Hazard Summary and Precautionary Measures

The following table summarizes the key hazard information for this compound based on available safety data.

Hazard CategoryHazard Statements (H-Statements)Precautionary Statements (P-Statements)
Skin Irritation H315: Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][9]
Eye Irritation H319: Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]
Respiratory Irritation H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Identify Waste Containing This compound WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste / Rinsate WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Empty CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple-Rinse Container EmptyContainer->TripleRinse StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Deface Label and Dispose of Container as Non-Hazardous Waste (Confirm with EHS) TripleRinse->DisposeContainer CollectRinsate->CollectLiquid ContactEHS Arrange for Pickup by EHS or Certified Contractor StoreWaste->ContactEHS

Caption: Decision tree for the disposal of this compound waste.

References

Personal protective equipment for handling Methyl 2-tert-butyloxycarbonylaminoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-tert-butyloxycarbonylaminoacrylate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling from receipt to disposal.

Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.

Equipment Type/Specification Purpose
Eye and Face Protection Safety glasses with side shields (minimum) or chemical splash goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects eyes from splashes and airborne particles.[2][3]
Hand Protection Disposable nitrile gloves. For prolonged contact (over 30-60 minutes), double-gloving is recommended as acrylates can penetrate latex and vinyl gloves.[4]Prevents skin contact with the chemical.
Body Protection A standard laboratory coat is mandatory. A chemically resistant apron should be considered for procedures with a higher risk of splashes.Protects skin and clothing from spills and splashes.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. If ventilation is insufficient or aerosols are generated, a NIOSH-approved respirator is necessary.[3]Prevents inhalation of vapors or mists.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Ideally, all handling of this chemical should be conducted in a certified chemical fume hood.[2][3]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid all direct contact with the substance.

  • When transferring the chemical, do so carefully to avoid splashing or generating aerosols.

  • Keep containers tightly closed when not in use.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Excess Chemical: Do NOT pour down the drain.[3] Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All contaminated items (e.g., gloves, absorbent materials, paper towels, pipette tips) must be collected in a sealed bag or container.

  • Waste Disposal: Dispose of all waste through your institution's hazardous waste management program.[3][5][6] Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Verify Ventilation Verify Ventilation Don PPE Don PPE Verify Ventilation->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Segregate Waste Segregate Waste Handle Chemical->Segregate Waste Spill or Exposure Spill or Exposure Handle Chemical->Spill or Exposure Label Waste Label Waste Segregate Waste->Label Waste Store Waste Appropriately Store Waste Appropriately Label Waste->Store Waste Appropriately Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.